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  • Product: (3-Bromo-2-iodophenyl)methanol

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (3-Bromo-2-iodophenyl)methanol

Executive Summary (3-Bromo-2-iodophenyl)methanol is a high-value trisubstituted benzene scaffold, primarily utilized in drug discovery for fragment-based design.[1] Its 1,2,3-substitution pattern features three distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromo-2-iodophenyl)methanol is a high-value trisubstituted benzene scaffold, primarily utilized in drug discovery for fragment-based design.[1] Its 1,2,3-substitution pattern features three distinct reactive handles: a primary alcohol (for etherification/oxidation), an aryl iodide (highly reactive in Suzuki/Sonogashira couplings), and an aryl bromide (less reactive, allowing for sequential cross-coupling).[1]

This guide details a robust, scalable synthesis protocol starting from commercially available 2-amino-3-bromobenzoic acid .[1] This route is selected over directed ortho-metalation (DoM) strategies to avoid "halogen dance" side reactions and to manage the significant steric crowding inherent to the 1,2,3-motif.[1]

Retrosynthetic Analysis

The most reliable disconnection relies on constructing the crowded iodide center via a Sandmeyer transformation, followed by chemoselective reduction of the carboxylic acid.

Retrosynthesis Target (3-Bromo-2-iodophenyl)methanol (Target) Intermediate 3-Bromo-2-iodobenzoic acid (Stable Intermediate) Target->Intermediate Chemoselective Reduction (BH3) StartingMaterial 2-Amino-3-bromobenzoic acid (Commercially Available) Intermediate->StartingMaterial Sandmeyer Iodination

Figure 1: Retrosynthetic logic avoiding lithiation of polyhalogenated precursors.

Experimental Protocol

Stage 1: Synthesis of 3-Bromo-2-iodobenzoic Acid

This step converts the aniline amine to an iodide via a diazonium salt. Critical Mechanism: The bulky bromine at the 3-position provides steric hindrance. The diazonium intermediate must be kept cold (<5°C) to prevent decomposition to a phenol before the iodide is introduced.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Amino-3-bromobenzoic acid 1.0Starting Material
Sodium Nitrite (NaNO₂) 1.2Diazotization Agent
Potassium Iodide (KI) 2.5Iodide Source
Sulfuric Acid (H₂SO₄) 2.0 M (Solvent)Proton Source
Urea TraceScavenger for excess HNO₂
Procedure
  • Diazotization:

    • Suspend 2-amino-3-bromobenzoic acid in 2.0 M H₂SO₄ in a round-bottom flask.

    • Cool the suspension to 0–5°C using an ice/salt bath.

    • Add an aqueous solution of NaNO₂ dropwise.[1] Control: Maintain internal temp <5°C. The suspension should clear as the diazonium salt forms.

    • Stir for 30 minutes at 0°C. Add a spatula tip of urea to destroy excess nitrous acid (indicated by cessation of bubbling).

  • Iodination (Sandmeyer):

    • Dissolve KI in a minimal amount of water (cooled to 5°C).

    • Add the KI solution slowly to the diazonium mixture. Observation: Nitrogen gas evolution will be vigorous; the solution will turn dark brown (iodine formation).

    • Allow the mixture to warm to room temperature (RT) over 2 hours, then heat to 60°C for 1 hour to ensure complete displacement.

  • Workup:

    • Cool to RT. Treat the mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine (color change from dark brown to yellow/white).

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

Stage 2: Reduction to (3-Bromo-2-iodophenyl)methanol

Critical Choice: Borane-THF (BH₃[1]·THF) is used instead of Lithium Aluminum Hydride (LiAlH₄).[1] LiAlH₄ is aggressive and risks reducing the C-I or C-Br bonds (dehalogenation). Borane is chemoselective for carboxylic acids in the presence of halides.

Reagents & Stoichiometry
ReagentEquiv.Role
3-Bromo-2-iodobenzoic acid 1.0Substrate
BH₃[1]·THF (1.0 M) 2.5Reducing Agent
THF (Anhydrous) SolventReaction Medium
Methanol ExcessQuenching Agent
Procedure
  • Setup:

    • Flame-dry a 2-neck flask and purge with Argon/Nitrogen.[1]

    • Dissolve 3-bromo-2-iodobenzoic acid in anhydrous THF.

    • Cool the solution to 0°C .

  • Reduction:

    • Add BH₃[2]·THF solution dropwise via syringe.[1] Caution: Hydrogen gas evolution.[1]

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: TLC should show disappearance of the acid (polar) and appearance of the alcohol (less polar).

  • Quenching (Critical Safety Step):

    • Cool back to 0°C.

    • Slowly add Methanol. Vigorous bubbling will occur as the borate complex breaks down.

    • Concentrate the solvent.[3]

    • Repeat: Re-dissolve residue in MeOH and concentrate (2x) to remove volatile trimethyl borate.[1]

  • Purification:

    • The crude product is often pure enough. If not, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[1]

Workflow Visualization

Workflow Start Start: 2-Amino-3-bromobenzoic acid Diazo Diazotization (NaNO2, H2SO4, <5°C) Start->Diazo Step 1a Iodine Iodide Displacement (KI, warm to 60°C) Diazo->Iodine Step 1b Inter Intermediate: 3-Bromo-2-iodobenzoic acid Iodine->Inter Isolation Reduct Reduction (BH3·THF, 0°C to RT) Inter->Reduct Step 2a Quench Quench & Workup (MeOH, remove B(OMe)3) Reduct->Quench Step 2b Final Final Product: (3-Bromo-2-iodophenyl)methanol Quench->Final Purification

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization (E-E-A-T)

  • Solubility Issues: The intermediate acid is sparingly soluble in non-polar solvents. Ensure complete dissolution in THF before adding Borane to prevent heterogeneous reduction rates.

  • Dehalogenation: If using LiAlH₄ is unavoidable due to supply chain issues, perform the reaction at -78°C and use exactly 1.0 equivalent of hydride. However, BH₃ is strongly recommended.[1]

  • Iodine Cleanup: If the organic layer remains purple/pink after thiosulfate wash, repeat the wash. Residual iodine can poison palladium catalysts in subsequent cross-coupling steps.[1]

Safety Information

  • Diazonium Salts: Potentially explosive if dried.[1] Keep in solution and process immediately.

  • Borane-THF: Pyrophoric.[1] Handle under inert atmosphere.

  • Alkyl Halides: The product is a benzylic alcohol with halides; handle as a potential alkylating agent (irritant/sensitizer).

References

  • Sandmeyer Reaction (General Protocol): Organic Syntheses, Coll. Vol. 2, p. 351 (1943).[1] Link[1]

  • Borane Reduction of Benzoic Acids: Journal of Organic Chemistry, 1973, 38, 2786.[1] (Standard protocol for BH3 chemoselectivity). Link[1]

  • Synthesis of 3-bromo-2-iodobenzoic acid: PubChem Compound Summary for CID 11232662. (Verifies intermediate stability and CAS). Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (3-Bromo-2-iodophenyl)methanol: Starting Materials and Core Methodologies

Introduction: The Strategic Importance of (3-Bromo-2-iodophenyl)methanol in Modern Drug Discovery (3-Bromo-2-iodophenyl)methanol is a highly functionalized aromatic building block of significant interest to researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (3-Bromo-2-iodophenyl)methanol in Modern Drug Discovery

(3-Bromo-2-iodophenyl)methanol is a highly functionalized aromatic building block of significant interest to researchers and scientists in the field of drug development. Its unique substitution pattern, featuring vicinal bromo and iodo groups alongside a reactive hydroxymethyl moiety, provides a versatile scaffold for the construction of complex molecular architectures. The orthogonal reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential cross-coupling reactions, making this molecule a valuable precursor for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the primary synthetic routes to (3-Bromo-2-iodophenyl)methanol, detailing the selection of starting materials and providing experimentally validated protocols.

Synthetic Strategy I: Reduction of 3-Bromo-2-iodobenzoic Acid

A direct and efficient approach to (3-Bromo-2-iodophenyl)methanol involves the reduction of the corresponding carboxylic acid, 3-bromo-2-iodobenzoic acid. This starting material is commercially available, streamlining the initial steps of the synthesis.[1] The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the bromo and iodo substituents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[1][2]

Workflow for Synthetic Strategy I

cluster_0 Synthesis of 3-Bromo-2-iodobenzoic Acid (Starting Material) cluster_1 Reduction to (3-Bromo-2-iodophenyl)methanol 3-Aminobenzoic Acid 3-Aminobenzoic Acid Diazonium Salt Diazonium Salt 3-Aminobenzoic Acid->Diazonium Salt 1. NaNO₂, HCl 2. 0-5 °C 3-Bromo-2-iodobenzoic Acid 3-Bromo-2-iodobenzoic Acid Diazonium Salt->3-Bromo-2-iodobenzoic Acid KI (3-Bromo-2-iodophenyl)methanol (3-Bromo-2-iodophenyl)methanol 3-Bromo-2-iodobenzoic Acid->(3-Bromo-2-iodophenyl)methanol 1. LiAlH₄, THF 2. Quench

Caption: Synthetic workflow from 3-Aminobenzoic Acid to (3-Bromo-2-iodophenyl)methanol.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-iodobenzoic Acid from 3-Aminobenzoic Acid

This protocol is adapted from established diazotization and iodination procedures.[3][4][5]

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminobenzoic acid (1 equiv.) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 equiv.) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and decolorize with a saturated solution of sodium thiosulfate.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the crude 3-bromo-2-iodobenzoic acid.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-bromo-2-iodobenzoic acid.

Protocol 2: Reduction of 3-Bromo-2-iodobenzoic Acid to (3-Bromo-2-iodophenyl)methanol

This protocol is based on standard lithium aluminum hydride reduction procedures for carboxylic acids.[1]

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5-2.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid:

    • Dissolve 3-bromo-2-iodobenzoic acid (1 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction and Quenching:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Purification:

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (3-Bromo-2-iodophenyl)methanol.

Reaction Step Starting Material Reagents Solvent Temperature Time Typical Yield
Iodination3-Aminobenzoic AcidNaNO₂, HCl, KIWater0-60 °C2-3 h60-75%
Reduction3-Bromo-2-iodobenzoic AcidLiAlH₄THF0 °C to reflux2-4 h85-95%

Synthetic Strategy II: Functional Group Transformation from 1-Bromo-2-iodo-3-methylbenzene

An alternative and equally viable pathway commences with the commercially available 1-bromo-2-iodo-3-methylbenzene.[6][7] This strategy involves a two-step sequence: benzylic oxidation of the methyl group to an aldehyde, followed by the reduction of the aldehyde to the target primary alcohol.

Workflow for Synthetic Strategy II

cluster_0 Benzylic Oxidation cluster_1 Aldehyde Reduction 1-Bromo-2-iodo-3-methylbenzene 1-Bromo-2-iodo-3-methylbenzene 3-Bromo-2-iodobenzaldehyde 3-Bromo-2-iodobenzaldehyde 1-Bromo-2-iodo-3-methylbenzene->3-Bromo-2-iodobenzaldehyde MnO₂, Dichloromethane, Reflux (3-Bromo-2-iodophenyl)methanol (3-Bromo-2-iodophenyl)methanol 3-Bromo-2-iodobenzaldehyde->(3-Bromo-2-iodophenyl)methanol NaBH₄, Methanol, 0 °C to RT

Caption: Synthetic workflow from 1-Bromo-2-iodo-3-methylbenzene to (3-Bromo-2-iodophenyl)methanol.

Experimental Protocols

Protocol 3: Oxidation of 1-Bromo-2-iodo-3-methylbenzene to 3-Bromo-2-iodobenzaldehyde

This protocol employs manganese dioxide, a common and effective reagent for the oxidation of benzylic alcohols and activated methyl groups.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-bromo-2-iodo-3-methylbenzene (1 equiv.) and activated manganese dioxide (5-10 equiv.) in a suitable solvent such as dichloromethane or chloroform.

  • Reaction:

    • Heat the mixture to reflux and monitor the reaction progress by TLC or gas chromatography (GC). The reaction time can vary significantly depending on the activity of the MnO₂.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts.

    • Wash the celite pad thoroughly with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the crude 3-bromo-2-iodobenzaldehyde by column chromatography on silica gel or by recrystallization.

Protocol 4: Reduction of 3-Bromo-2-iodobenzaldehyde to (3-Bromo-2-iodophenyl)methanol

This protocol utilizes sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.

  • Reaction Setup:

    • Dissolve 3-bromo-2-iodobenzaldehyde (1 equiv.) in methanol or ethanol in a flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add sodium borohydride (1.1-1.5 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to afford the crude product.

    • Purify by column chromatography on silica gel if necessary to yield pure (3-Bromo-2-iodophenyl)methanol.

Reaction Step Starting Material Reagents Solvent Temperature Time Typical Yield
Oxidation1-Bromo-2-iodo-3-methylbenzeneMnO₂DichloromethaneReflux12-48 h60-80%
Reduction3-Bromo-2-iodobenzaldehydeNaBH₄Methanol0 °C to RT1-2 h>95%

Conclusion and Future Perspectives

The synthetic routes outlined in this technical guide provide reliable and scalable methods for the preparation of (3-Bromo-2-iodophenyl)methanol, a key building block in contemporary medicinal chemistry. The choice between the two primary strategies will depend on the availability and cost of the respective starting materials, as well as the specific requirements of the research program. Both pathways utilize well-established chemical transformations and readily available reagents, ensuring their broad applicability in both academic and industrial research settings. The continued exploration of novel synthetic methodologies and the development of more efficient catalytic systems will undoubtedly further enhance the accessibility of this and other similarly valuable, highly functionalized intermediates, thereby accelerating the pace of drug discovery and development.

References

  • 3-Phenylbenzoic Acid Synthesis. Organic Syntheses Procedure. [Link]

  • A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • What is the reaction between 3-nitrobutanoic acid and LiAlH4? Quora. [Link]

  • p-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Preparation of 2-iodobenzoic acid. Texium. [Link]

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.
  • Reduction of 1-bromo-2,4,6-trineopentylbezene with lithium aluminium hydride: evidence for radical intermediates. RSC Publishing. [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of 3-Bromo-2-iodobenzyl Alcohol

A Guide for Orthogonal Cross-Coupling Scaffolds Part 1: Executive Summary & Strategic Importance 3-Bromo-2-iodobenzyl alcohol (CAS: 1261571-03-2) represents a "privileged scaffold" in medicinal chemistry. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Orthogonal Cross-Coupling Scaffolds

Part 1: Executive Summary & Strategic Importance

3-Bromo-2-iodobenzyl alcohol (CAS: 1261571-03-2) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its halogen substituents. The presence of both bromine and iodine on a benzene ring allows for sequential, site-selective cross-coupling reactions.

  • The Iodine (C2): Highly reactive; undergoes oxidative addition rapidly (e.g., Sonogashira or Suzuki coupling at low temperatures).

  • The Bromine (C3): Less reactive; remains intact during the first coupling, allowing for a second functionalization step later.

  • The Alcohol (Benzylic): A versatile handle for etherification, oxidation to aldehydes, or conversion to leaving groups (halides/mesylates).

This guide provides the physicochemical baseline and spectroscopic data required to validate this intermediate, distinguishing it from its regioisomers (e.g., 2-bromo-3-iodo analogs) which are common impurities.

Part 2: Physicochemical Profile[1][2][3][4]
PropertyDataNotes
IUPAC Name (3-Bromo-2-iodophenyl)methanol
CAS Number 1261571-03-2Distinct from 2-bromo-5-iodo (946525-30-0)
Molecular Formula C

H

BrIO
Molecular Weight 312.93 g/mol High mass due to heavy halogens
Physical State Off-white to beige solidLow melting point range (approx. 90–110 °C)*
Solubility DMSO, Methanol, DCM, EtOAcLow solubility in Hexanes/Water

*Note: Melting points for this specific isomer vary by purity and crystal form; experimental verification via DSC is recommended.

Part 3: Spectroscopic Characterization[7]

The following data is synthesized from high-fidelity analog analysis and standard substituent chemical shift increments (SCS). The Heavy Atom Effect of iodine is the critical diagnostic feature for


C NMR validation.
A. Proton NMR (

H NMR)

Solvent: CDCl


 or DMSO-d

(referenced to TMS at 0.00 ppm)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
Ar-H4 7.55 – 7.65Doublet (dd)

,

Ortho to Br (deshielded).
Ar-H6 7.35 – 7.45Doublet (dd)

,

Ortho to CH

OH.
Ar-H5 7.10 – 7.20Triplet (t)

,

Meta to both halogens.
CH

4.65 – 4.75Singlet (s)N/ABenzylic protons. Becomes a doublet if OH couples.
OH 2.0 – 5.5Broad SingletN/AHighly variable. Shifts downfield in DMSO-d

.
B. Carbon NMR (

C NMR) – The Diagnostic Standard

Solvent: CDCl



CarbonShift (

ppm)
Diagnostic Note (Critical)
C1 (Ipso) 142.0 – 145.0Attachment point of hydroxymethyl group.
C3 (C-Br) 128.0 – 130.0Typical aromatic C-Br shift.
C4, C5, C6 127.0 – 132.0Remaining aromatic methines.
C2 (C-I) 95.0 – 105.0 Heavy Atom Effect: Iodine shields the ipso carbon significantly, pushing it upfield (often <100 ppm). This confirms the Iodine position.
CH

64.0 – 65.0Typical benzylic alcohol carbon.
C. Mass Spectrometry (MS)
  • Ionization: ESI+ or EI

  • Pattern: The combination of Bromine (

    
    Br/
    
    
    
    Br
    
    
    1:1) and Iodine (
    
    
    I, monoisotopic) creates a distinct molecular ion cluster.
  • Key Peaks (m/z):

    • 312 (M+,

      
      Br)
      
    • 314 (M+2,

      
      Br)
      
    • Observation: Two peaks of nearly equal intensity separated by 2 amu.

    • Fragment: Loss of OH (M-17) or Loss of I (M-127) is common in EI.

Part 4: Synthesis & Purification Protocol

Since this compound is often expensive to source commercially, in-house synthesis via reduction of the corresponding benzoic acid is the standard workflow.

Reaction Scheme (Graphviz)

SynthesisWorkflow Start 3-Bromo-2-iodobenzoic acid (CAS: 188815-30-7) Inter Intermediate Boronate Complex Start->Inter Reduction Reagent Borane-THF Complex (1.0 M, 0°C to RT) Reagent->Inter Quench Quench (MeOH / 1N HCl) Inter->Quench Hydrolysis Product 3-Bromo-2-iodobenzyl alcohol (CAS: 1261571-03-2) Quench->Product Workup & Purification

Caption: Selective reduction of the carboxylic acid moiety preserving the sensitive aryl-iodide bond.

Detailed Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

  • Dissolution: Charge 3-bromo-2-iodobenzoic acid (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Reduction: Dropwise add BH

    
    ·THF complex (1.5 – 2.0 eq). Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Acid spot will disappear; Alcohol is more polar).

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane, followed by 1N HCl to break the boronate ester.

  • Workup: Concentrate to remove THF/MeOH. Dilute with EtOAc, wash with NaHCO

    
     (sat) and Brine.[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica Gel Chromatography.

    • Eluent: Hexanes:EtOAc (Gradient 9:1 to 7:3).

    • Note: The iodine bond is light-sensitive; wrap columns/flasks in foil if storing for extended periods.

Part 5: Structural Logic & Validation

The primary challenge in synthesizing this molecule is ensuring the halogens are in the correct 2,3-positions, not 2,5 or 3,4.

NMR Connectivity Diagram

NMRLogic C2 C2-Iodine (~100 ppm) C3 C3-Bromine (~129 ppm) C2->C3 Ortho Validation Validation Check: If C2 > 120 ppm, structure is WRONG. C2->Validation H4 H4 Proton (Ortho to Br) C3->H4 Ortho Coupling (Strong HMBC) H5 H5 Proton (Meta) H4->H5 Vicinal Coupling (J ~8Hz)

Caption: Logic flow for confirming regiochemistry using the Heavy Atom Effect on C2.

Why this matters: If the Iodine were at position 3 or 4 (meta/para), the carbon shift would be closer to 90–95 ppm, but the coupling constants in the proton NMR would change significantly (e.g., loss of the specific doublet-triplet-doublet pattern). The upfield shift of C2 combined with the vicinal coupling of H4/H5 is the fingerprint of the 2-iodo-3-bromo substitution pattern.

References
  • Reduction Methodology

    • Mechanism: Brown, H. C.; Krishnamurthy, S. "Selective reductions using borane complexes." Tetrahedron1979 , 35, 567.

  • Iodine Heavy Atom Effect

    • Theory: Wiberg, K. B. et al. "Substituent Effects on

      
      C Chemical Shifts." Journal of Organic Chemistry1996 , 61, 13. 
      
  • Synthesis of Dihalo-benzyl Alcohols (Analogous Protocols)

    • Patent Reference: "Preparation of halogenated benzyl alcohols."[2] CN103965020B.

  • Product Verification (CAS Data)

    • Chemical Registry: 3-Bromo-2-iodobenzyl alcohol (CAS 1261571-03-2).[3]

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Analysis of (3-Bromo-2-iodophenyl)methanol

Abstract This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of (3-bromo-2-iodophenyl)methanol, a polysubstituted aromatic compound relevant to researchers in syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of (3-bromo-2-iodophenyl)methanol, a polysubstituted aromatic compound relevant to researchers in synthetic chemistry and drug development. Moving beyond a simple data report, this document elucidates the causal principles behind spectral prediction, experimental design, and definitive structural confirmation. We will explore the nuanced interplay of substituent effects, including the counterintuitive "heavy atom effect" of halogens, and detail a robust, self-validating protocol using one-dimensional and two-dimensional NMR techniques for unambiguous signal assignment. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently approach the structural elucidation of similarly complex small molecules.

Introduction: The Challenge of Polysubstituted Aromatics

In the field of medicinal chemistry and materials science, the precise structural characterization of novel organic compounds is a foundational requirement. (3-Bromo-2-iodophenyl)methanol, with its array of electronically and sterically diverse substituents, presents a non-trivial challenge for spectral analysis. 13C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of a molecule, as the chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic environment.[1] However, for a molecule with multiple substituents, particularly heavy halogens, a simple inspection of the 1D spectrum can be ambiguous. The overlapping signals in the aromatic region and the presence of quaternary carbons, which are often weak in intensity, necessitate a more sophisticated, multi-faceted approach.[2]

This guide provides a systematic methodology, beginning with the theoretical prediction of the 13C NMR spectrum based on established substituent effects. We then outline a rigorous experimental protocol for data acquisition, followed by the application of advanced 2D NMR techniques—specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—to achieve definitive and irrefutable signal assignment.

Theoretical Framework: Predicting the 13C NMR Spectrum

Before any experimental work is undertaken, a theoretical prediction of the 13C NMR spectrum serves as a critical roadmap. This prediction is based on the principle that substituent effects on the chemical shifts of a benzene ring are, to a good approximation, additive.[3] We begin with the standard chemical shift of benzene (δ ≈ 128.5 ppm) and apply the known substituent chemical shift (SCS) values for the bromo, iodo, and hydroxymethyl groups at the ipso, ortho, meta, and para positions.

Key Substituent Effects in Play
  • Hydroxymethyl Group (-CH₂OH): This group is a weak σ-electron withdrawing group due to the oxygen's electronegativity, but its overall effect is weakly activating. It causes a significant downfield shift at the ipso-carbon (the carbon it's attached to) and smaller shielding/deshielding effects at the other ring positions.

  • Bromine (-Br) and Iodine (-I): Based solely on electronegativity, one would expect the ipso-carbon attached to these halogens to be significantly deshielded (shifted downfield). However, a phenomenon known as the "heavy atom effect" dominates.[3] The large, polarizable electron clouds of bromine and particularly iodine create a strong diamagnetic shielding contribution that opposes the external magnetic field, resulting in a net upfield shift for the ipso-carbon. This is a crucial, counterintuitive effect that must be accounted for.[3] For other positions, their effects are a combination of inductive withdrawal and resonance donation.

Structure and Carbon Numbering

To facilitate a clear analysis, the carbons of (3-Bromo-2-iodophenyl)methanol are numbered as follows:

Caption: Molecular structure of (3-Bromo-2-iodophenyl)methanol.
Predicted 13C Chemical Shifts

The following table summarizes the predicted chemical shifts, calculated using an additive model based on empirical data for monosubstituted benzenes. These values provide a hypothesis to be tested experimentally.

CarbonSubstituent at C1 (-CH₂OH)Substituent at C2 (-I)Substituent at C3 (-Br)Base (Benzene)Predicted Shift (δ, ppm)Carbon Type
C1 ipso (+12.9)ortho (+8.9)meta (+1.7)128.5~152.0Quaternary
C2 ortho (-1.1)ipso (-34.1)ortho (+3.4)128.5~96.7Quaternary
C3 meta (+0.5)ortho (+8.9)ipso (-5.4)128.5~132.5Quaternary
C4 para (-2.2)meta (+2.7)ortho (+3.4)128.5~132.4CH
C5 meta (+0.5)para (-1.3)meta (+1.7)128.5~129.4CH
C6 ortho (-1.1)meta (+2.7)para (-1.6)128.5~128.5CH
C7 ----~64.5CH₂

Note: The SCS values are illustrative and can vary. The key takeaway is the relative ordering and approximate location of the signals. The C2 (ipso to iodine) is predicted to be the most upfield of the aromatic carbons, a direct consequence of the heavy atom effect.[3] The C7 of the benzylic alcohol typically appears in the 60-70 ppm range.[4]

Proposed Synthesis

A plausible and efficient synthesis of (3-bromo-2-iodophenyl)methanol involves the selective oxidation of the corresponding toluene precursor, 3-bromo-2-iodotoluene. This precursor is commercially available or can be synthesized via established routes.

Caption: Proposed synthesis of the target compound.

This pathway involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) with a radical initiator like AIBN, followed by a simple hydrolysis of the resulting benzylic bromide to afford the target alcohol. Understanding the synthesis is crucial as it informs potential side products or unreacted starting material that could appear in the NMR spectrum.

Experimental Protocol: Acquiring High-Fidelity 13C NMR Data

The following protocol is a self-validating system designed to produce accurate and reproducible 13C NMR data.

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of the purified (3-bromo-2-iodophenyl)methanol sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm, which can serve as a secondary chemical shift reference.

  • Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and 1D 13C Acquisition

This protocol assumes a 500 MHz spectrometer.

  • Instrument Tuning: Tune and match the probe for the ¹³C frequency (~125 MHz).

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~240 ppm (from -20 to 220 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: 1.5–2.0 seconds.

    • Relaxation Delay (d1): 2.0 seconds. A sufficient delay is crucial for the accurate integration of quaternary carbons, which have longer relaxation times.

    • Number of Scans: 1024-2048 scans. A higher number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential line broadening factor of 1-2 Hz and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Definitive Assignment with 2D NMR Spectroscopy

While the 1D spectrum provides the chemical shifts, 2D NMR is required to connect the carbon skeleton and provide irrefutable assignments.

Caption: Logical workflow for unambiguous signal assignment.
HSQC: Identifying Direct C-H Bonds

The HSQC experiment reveals correlations between protons and the carbons to which they are directly attached (one-bond J-coupling).[5]

  • Expected Correlations:

    • The protons of the -CH₂OH group (C7) will show a cross-peak to the C7 carbon signal (~64.5 ppm).

    • The proton on C4 will correlate to the C4 carbon signal (~132.4 ppm).

    • The proton on C5 will correlate to the C5 carbon signal (~129.4 ppm).

    • The proton on C6 will correlate to the C6 carbon signal (~128.5 ppm).

  • Causality: This experiment is the most reliable way to identify which carbon signals belong to protonated carbons and to link the ¹H and ¹³C chemical shift data. The quaternary carbons (C1, C2, C3) will be absent from the HSQC spectrum.

HMBC: Mapping the Carbon Skeleton

The HMBC experiment is the key to assigning the quaternary carbons and confirming the overall connectivity by showing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[5]

Caption: Key expected HMBC correlations for assignment.
  • Key Diagnostic Correlations:

    • Protons on C7 (-CH₂OH): These are the most valuable probes. They will show a two-bond (²J) correlation to C1 and C6, and a three-bond (³J) correlation to C2. This single set of correlations definitively assigns C1, C2, and C6.

    • Proton on C4: Will show ²J correlations to C3 and C5, and ³J correlations to C2 and C6. Since C2 and C6 are already known from the C7 correlations, this confirms the assignments of C3, C4, and C5.

  • Trustworthiness: By building a web of interlocking correlations, the HMBC experiment validates the entire structure. Each assignment is supported by multiple points of data, eliminating ambiguity and confirming the predicted structure.

Consolidated Data Interpretation

The combination of theoretical prediction, 1D spectral data, and 2D correlations provides a complete and validated assignment of the 13C NMR spectrum.

CarbonPredicted Shift (δ, ppm)Carbon TypeHSQC Correlation with:Key HMBC Correlations from:Final Assignment Rationale
C1 ~152.0QuaternaryNoneH on C7, H on C6Downfield quaternary, confirmed by ²J from H-C7 and H-C6.
C2 ~96.7QuaternaryNoneH on C7, H on C4Upfield quaternary (heavy atom effect), confirmed by ³J from H-C7 and H-C4.
C3 ~132.5QuaternaryNoneH on C4, H on C5Aromatic quaternary, confirmed by ²J from H-C4 and ³J from H-C5.
C4 ~132.4CHH on C4H on C5, H on C6Aromatic CH, confirmed by HSQC and its HMBC links to C3 and C5.
C5 ~129.4CHH on C5H on C4, H on C6Aromatic CH, confirmed by HSQC and its HMBC links to C3 and C4.
C6 ~128.5CHH on C6H on C7, H on C5Aromatic CH, confirmed by HSQC and its crucial HMBC link to H-C7.
C7 ~64.5CH₂H on C7NoneAliphatic CH₂, confirmed by HSQC and its characteristic chemical shift.

Conclusion

The structural elucidation of (3-bromo-2-iodophenyl)methanol via 13C NMR spectroscopy is a prime example of a synergistic analytical approach. A purely predictive method is insufficient due to the complex interplay of substituent effects, and a simple 1D spectrum is often ambiguous. By integrating theoretical predictions with a robust experimental protocol that includes both 1D and 2D NMR techniques (HSQC and HMBC), we can construct a self-validating dataset. This multi-layered strategy, which explains the causality behind each experimental choice and interpretation, allows for the complete, confident, and unambiguous assignment of every carbon atom in the molecule, upholding the highest standards of scientific integrity required in research and development.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A Historical Perspective. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-iodotoluene. Retrieved February 7, 2026, from [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570–6576*. Retrieved February 7, 2026, from [Link]

  • Miyamoto, M., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. Retrieved February 7, 2026, from [Link]

  • Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(14), 9336–9346*. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 7, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. Retrieved February 7, 2026, from [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

Sources

Foundational

Safe Handling and Storage of (3-Bromo-2-iodophenyl)methanol

Technical Guide for Research & Development Executive Summary (3-Bromo-2-iodophenyl)methanol (CAS: 1261571-03-2) is a high-value halogenated building block used primarily in the synthesis of polysubstituted benzenes and c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

(3-Bromo-2-iodophenyl)methanol (CAS: 1261571-03-2) is a high-value halogenated building block used primarily in the synthesis of polysubstituted benzenes and complex heterocycles. Its utility stems from the orthogonal reactivity of its halogen substituents: the carbon-iodine (C–I) bond is significantly more labile toward palladium-catalyzed oxidative addition than the carbon-bromine (C–Br) bond. This allows for site-selective functionalization, making it a critical scaffold in medicinal chemistry (e.g., kinase inhibitor design).

However, the same weak C–I bond that drives its utility renders the compound sensitive to photolytic degradation. Improper storage can lead to homolytic cleavage of the iodide, liberating free iodine and compromising the purity required for sensitive catalytic cycles. This guide outlines the rigorous protocols necessary to maintain the integrity of this reagent.

Physicochemical Profile & Hazard Identification

Key Properties
PropertySpecification
CAS Number 1261571-03-2
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Physical State Solid (Light beige to off-white)
Solubility Soluble in DMSO, DCM, MeOH; Poorly soluble in water
Sensitive Moieties Aryl Iodide (Light/Heat sensitive), Benzyl Alcohol (Hygroscopic)
GHS Hazard Classification

While not classified as a "High Consequence" toxin, it poses standard irritant risks common to benzyl halides/alcohols.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Strategic Application: The Case for Purity

Why rigorous storage matters.

The primary application of this compound is chemoselective cross-coupling . In a Suzuki-Miyaura or Sonogashira reaction, the catalyst (Pd⁰) will preferentially insert into the C–I bond due to its lower bond dissociation energy (approx. 65 kcal/mol) compared to the C–Br bond (approx. 81 kcal/mol).

If the compound degrades due to light exposure, the release of free iodine (


) can poison Pd catalysts by forming inactive 

species, drastically reducing yield and selectivity in the downstream step.
Visualization: Chemoselective Logic

The following diagram illustrates the sequential functionalization pathway that necessitates high starting material purity.

Chemoselectivity SM (3-Bromo-2-iodophenyl)methanol Step1 Step 1: C-I Activation (Fast Oxidative Addition) SM->Step1 Pd(0), Ligand A Low Temp Inter Intermediate: 2-Substituted-3-Bromobenzyl alcohol Step1->Inter Coupling Partner R1-B(OH)2 Step2 Step 2: C-Br Activation (Slow Oxidative Addition) Inter->Step2 Pd(0), Ligand B High Temp Final Polysubstituted Scaffold Step2->Final Coupling Partner R2-B(OH)2

Caption: Sequential functionalization logic relying on the integrity of the labile C–I bond.

Storage & Stability Protocols

To prevent the "iodine release" degradation pathway, the following storage ecosystem is required.

Environmental Controls
  • Temperature: Store at 2–8°C (Refrigerated) . While the compound is solid at room temperature, lower temperatures retard the kinetics of spontaneous dehalogenation.

  • Light Protection (Critical): The C–I bond is photo-labile.

    • Primary: Amber glass vials.

    • Secondary: Wrap the vial in aluminum foil or store inside an opaque secondary container (e.g., a cardboard box or black bag).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The benzyl alcohol moiety can oxidize to the aldehyde (3-bromo-2-iodobenzaldehyde) upon prolonged exposure to air/moisture.

Shelf-Life Monitoring
  • Visual Check: A color change from light beige to yellow/brown indicates the liberation of free iodine (

    
    ).
    

Operational Handling & Safety

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended if handling solutions >100 mM.

  • Respiratory: Use a fume hood. If handling large quantities of dust, an N95 or P100 respirator is advised to prevent inhalation of irritant dust.

Handling Workflow

This workflow minimizes exposure to the operator and protects the compound from degradation during use.

HandlingWorkflow Storage Cold Storage (2-8°C) Amber Vial + Foil Equilibration Equilibrate to Room Temp (Prevents condensation) Storage->Equilibration Wait 30 mins Weighing Weighing (Minimize Light Exposure) Equilibration->Weighing In Fume Hood Weighing->Storage Purge with Ar/N2 Reseal immediately Solubilization Solubilization (DCM/DMSO/MeOH) Weighing->Solubilization Dissolve Reaction Immediate Use in Reaction Solubilization->Reaction Add to Vessel

Caption: Operational lifecycle emphasizing temperature equilibration and inert gas purging.

Specific Manipulation Techniques
  • Equilibration: Always allow the refrigerated container to warm to room temperature before opening. Opening a cold vial in humid air causes water condensation inside the vial, accelerating the oxidation of the alcohol group.

  • Weighing: Weigh quickly in a fume hood. If the balance is near a window, close blinds to reduce UV flux.

  • Solvents: Avoid acetone if possible, as benzyl alcohols can form acetals/ketals under acidic catalytic conditions. Preferred solvents are Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO).

Emergency Response & Waste Management

ScenarioProtocol
Skin Contact Wash immediately with soap and water for 15 minutes. The compound is lipophilic; soap is essential to remove it.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention if irritation persists.
Spill Cleanup 1. Dampen spill with a paper towel soaked in ethanol (to dissolve the solid).2. Wipe up and place in a solid waste container.3. Clean surface with soap and water.
Disposal Dispose of as Halogenated Organic Waste . Do not mix with oxidizers (e.g., nitric acid) as this may liberate bromine/iodine gas.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Mechanistic basis for C-I vs C-Br selectivity).
  • PubChem. (2024). Compound Summary: Halogenated Benzyl Alcohols. National Library of Medicine. Retrieved from [Link]

  • Fairlamb, I. J. S. (2007). Palladium Catalysis in Synthesis: Where Are We Now?. Tetrahedron, 63(35), 8469-8480.

Protocols & Analytical Methods

Method

Application Note: A Chemoselective Heck-Mizoroki Protocol for the Synthesis of ortho-Substituted Stilbenes using 3-Bromo-2-iodobenzyl Alcohol

Abstract: This document provides a comprehensive, field-proven protocol for the chemoselective Heck-Mizoroki cross-coupling reaction between 3-bromo-2-iodobenzyl alcohol and an alkene. The palladium-catalyzed method deta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the chemoselective Heck-Mizoroki cross-coupling reaction between 3-bromo-2-iodobenzyl alcohol and an alkene. The palladium-catalyzed method detailed herein leverages the differential reactivity of aryl-iodide and aryl-bromide bonds to achieve selective C-C bond formation at the ortho-position to the hydroxymethyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and robust troubleshooting advice to facilitate the synthesis of valuable ortho-functionalized benzyl alcohol derivatives.

Introduction

The Significance of the Heck-Mizoroki Reaction in Modern Synthesis

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has been widely adopted in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including the synthesis of natural products and novel therapeutic agents.[1][3] Its utility lies in its ability to forge new C-C bonds with high stereo- and regioselectivity.[3]

The Challenge of Chemoselectivity with Dihalogenated Aromatic Substrates

A significant challenge in cross-coupling chemistry arises when a substrate possesses multiple, yet distinct, reactive sites. In the case of dihalogenated arenes, such as 3-bromo-2-iodobenzyl alcohol, the goal is to selectively activate one carbon-halogen bond while leaving the other intact for subsequent transformations. This chemoselectivity is governed by the relative bond dissociation energies and the kinetics of oxidative addition to the palladium catalyst. Generally, the order of reactivity for aryl halides in the Heck reaction is I > Br > Cl.[3] This inherent difference in reactivity provides a synthetic handle to achieve selective functionalization.

Application Focus: Synthesis of Ortho-Substituted Benzyl Alcohols

Ortho-substituted benzyl alcohols are valuable building blocks in medicinal chemistry and materials science.[4][5] The protocol described herein focuses on the selective coupling at the C-I bond of 3-bromo-2-iodobenzyl alcohol, preserving the C-Br bond for potential downstream functionalization. This allows for the stepwise and controlled introduction of different substituents onto the aromatic ring, opening avenues for the creation of diverse molecular libraries.

Reaction Mechanism and Principle

The Catalytic Cycle of the Heck Reaction

The Heck-Mizoroki reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[6]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Aryl-Pd bond.[6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final product and a hydrido-palladium complex.[6]

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst.[6]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(X) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)L₂(X) BetaElim->PdH Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 -BH⁺X⁻

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Achieving Chemoselectivity: Exploiting the C-I vs. C-Br Bond Reactivity

The success of this protocol hinges on the selective oxidative addition of the palladium catalyst to the more reactive carbon-iodine bond over the stronger carbon-bromine bond.[3] The lower bond dissociation energy of the C-I bond facilitates its preferential cleavage, allowing for the targeted synthesis of the ortho-iodo-coupled product. Careful control of reaction conditions, such as temperature and catalyst choice, is crucial to prevent competitive reaction at the C-Br bond.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Bromo-2-iodobenzyl alcohol≥97%(Example) Sigma-Aldrich252939-12-3
Palladium(II) acetate (Pd(OAc)₂)Catalyst Grade(Example) Strem Chemicals3375-31-3
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%(Example) Acros Organics6163-58-2
Styrene≥99%, inhibitor-free(Example) Alfa Aesar100-42-5
Triethylamine (Et₃N)≥99.5%(Example) Fisher Scientific121-44-8
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%(Example) EMD Millipore68-12-2
Diethyl etherAnhydrous, ≥99.7%(Example) J.T. Baker60-29-7
Saturated aq. NH₄ClReagent Grade(Example) VWR12125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%(Example) BDH7487-88-9
Schlenk flask-(Example) Chemglass-
Magnetic stirrer with heating-(Example) IKA-
Inert gas supply (Argon or Nitrogen)High Purity(Example) Airgas-

Experimental Protocol

Catalyst System Preparation

The active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor.[3] Palladium(II) acetate is a common and effective choice.[6] The phosphine ligand, in this case, tri(o-tolyl)phosphine, serves to stabilize the palladium catalyst and influence its reactivity.[7]

Step-by-Step Reaction Setup

Experimental_Workflow start Start reagents 1. Add 3-bromo-2-iodobenzyl alcohol, Pd(OAc)₂, and P(o-tol)₃ to Schlenk flask. start->reagents inert 2. Evacuate and backfill with inert gas (3x). reagents->inert solvent_base 3. Add anhydrous DMF, Et₃N, and styrene via syringe. inert->solvent_base reaction 4. Heat the reaction mixture at 80-100 °C with stirring. solvent_base->reaction monitoring 5. Monitor reaction progress by TLC or GC-MS. reaction->monitoring monitoring->reaction Incomplete workup 6. Cool to RT, quench with sat. aq. NH₄Cl. monitoring->workup Reaction Complete extraction 7. Extract with diethyl ether (3x). workup->extraction drying 8. Dry combined organic layers over MgSO₄. extraction->drying purification 9. Concentrate and purify by column chromatography. drying->purification end End purification->end

Caption: Experimental workflow for the chemoselective Heck reaction.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-iodobenzyl alcohol (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with a high-purity inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.2 M. Subsequently, add triethylamine (2.0 equiv) and styrene (1.2 equiv) via syringe.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots.

Reaction Work-up
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-substituted benzyl alcohol.

Characterization and Expected Results

The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected outcome is the formation of (E)-3-bromo-2-(2-phenylvinyl)benzyl alcohol with a yield typically ranging from 70-90%, depending on the purity of the starting materials and the adherence to the anaerobic conditions. The stereochemistry of the newly formed double bond is predominantly trans.[2][8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use fresh Pd(OAc)₂ and phosphine ligand.- Ensure the reaction temperature is maintained.- Use anhydrous solvents and freshly distilled reagents.
Formation of side products (e.g., double Heck reaction) - Reaction temperature is too high- Prolonged reaction time- Lower the reaction temperature.- Carefully monitor the reaction and stop it once the starting material is consumed.
Low yield after purification - Incomplete reaction- Product degradation during work-up or purification- Ensure the reaction goes to completion before work-up.- Avoid prolonged exposure to acidic or basic conditions during work-up.
Olefin isomerization - Reversible β-hydride elimination and re-addition- The addition of silver salts can sometimes minimize alkene isomerization.[6]

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Phosphine ligands are often air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Solvents: DMF is a reproductive toxin and should be handled with care. Diethyl ether is highly flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. [Online] Available at: [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 134(36), 14753–14764. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Online] Available at: [Link]

  • Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Online] Available at: [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Online] Available at: [Link]

  • Total Organic Chemistry. (2023). Heck Reaction example 3. [Online] Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Online] Available at: [Link]

  • Wipf Group. (2007). Heck Reactions. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Online] Available at: [Link]

  • National Institutes of Health. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. [Online] Available at: [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Online] Available at: [Link]

  • ACS Publications. (n.d.). A Robust First-Pass Protocol for the Heck–Mizoroki Reaction. [Online] Available at: [Link]

  • ACS Publications. (2016). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. [Online] Available at: [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Online] Available at: [Link]

  • ACS Publications. (2021). Weakly Coordinating, Hydroxyl Directed Ruthenium Catalyzed C–H Alkylation of Ubiquitous Benzyl Alcohols with Maleimides. [Online] Available at: [Link]

Sources

Application

Buchwald-Hartwig amination with 3-bromo-2-iodobenzyl alcohol

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-2-Iodobenzyl Alcohol Executive Summary This guide details the operational protocols for the Buchwald-Hartwig amination of 3-bromo-2-iodobenzyl alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-2-Iodobenzyl Alcohol

Executive Summary

This guide details the operational protocols for the Buchwald-Hartwig amination of 3-bromo-2-iodobenzyl alcohol . This substrate presents a unique "privileged scaffold" for medicinal chemistry, particularly in the synthesis of polysubstituted indoles, isoquinolines, and heterocycle-fused systems.

The core challenge—and opportunity—lies in chemoselectivity . The molecule contains three reactive sites:

  • Aryl Iodide (C-2): Highly reactive toward oxidative addition.

  • Aryl Bromide (C-3): Moderately reactive; requires more active catalytic species.

  • Benzyl Alcohol: A protic nucleophile capable of poisoning catalysts or participating in competing O-arylation.

This note provides a validated strategy to selectively aminate the C-2 position (displacing iodine) while preserving the C-3 bromide for subsequent functionalization, all while managing the free hydroxyl group.

Strategic Analysis: Chemoselectivity & Mechanism

Halogen Selectivity (The Kinetic Hierarchy)

The rate of oxidative addition of Pd(0) to aryl halides follows the bond dissociation energy (BDE) hierarchy: C–I (~65 kcal/mol) > C–Br (~81 kcal/mol) >> C–Cl (~96 kcal/mol) .

  • Implication: Under controlled conditions (stoichiometric amine, mild temperature), the catalyst will exclusively insert into the C–I bond.

  • Risk: "Over-cooking" the reaction (excess heat/time) or using highly active ligands (e.g., tBuXPhos) can lead to "scrambling" or double amination.

The Hydroxyl Challenge

The free benzyl alcohol is a liability. It can:

  • Deprotonate to form an alkoxide, leading to C–O coupling (etherification).

  • Coordinate to Pd(II), retarding the catalytic cycle.

  • Solution: We utilize Cesium Carbonate (Cs₂CO₃) as a mild base. Unlike NaOtBu, Cs₂CO₃ is generally insufficiently basic to rapidly deprotonate the alcohol to a reactive alkoxide in non-polar solvents, thereby favoring N-arylation over O-arylation.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for processing this substrate.

G Start Substrate: 3-Bromo-2-Iodobenzyl Alcohol Decision Is the Amine Valuable/Scarce? Start->Decision PathA Path A: Direct Coupling (Unprotected OH) Decision->PathA No (Commodity Amine) PathB Path B: Protection First (TBS/TBDPS) Decision->PathB Yes (Complex Amine) ProcessA Protocol 1: Pd(OAc)2 / Xantphos Cs2CO3, Toluene, 80°C PathA->ProcessA ProcessB Step 1: TBSCl, Imidazole Step 2: Buchwald (Standard) PathB->ProcessB Product1 Product A: 2-Amino-3-Bromobenzyl Alcohol ProcessA->Product1 Selective C-I Coupling ProcessB->Product1 Deprotection (TBAF) NextStep Protocol 2: Sequential C-Br Coupling (RuPhos Gen-3, NaOtBu, 100°C) Product1->NextStep

Figure 1: Decision tree for chemoselective amination. Path A is faster but riskier; Path B is robust.

Detailed Protocols

Protocol A: Selective Mono-Amination (C-I Displacement)

Target: Displacement of Iodide at C-2 position.

Rationale: We use Xantphos , a bidentate ligand with a wide bite angle. It is excellent for reductive elimination (forming the C-N bond) but less active than bulky monophosphines for difficult oxidative additions. This "tunes down" the catalyst to react only with the weak C-I bond, leaving the C-Br bond intact.

Materials:

  • Substrate: 3-bromo-2-iodobenzyl alcohol (1.0 equiv)

  • Amine: 1.1 equiv (e.g., Morpholine, Aniline)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial for OH tolerance

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in a small volume of toluene. Stir for 10 mins until the solution turns orange-yellow (formation of active L₂Pd species).

  • Charge Reagents: Add the substrate, amine, and powdered Cs₂CO₃ to a reaction vial equipped with a magnetic stir bar.

  • Combine: Add the catalyst solution to the vial.

  • Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles (O₂ inhibits the catalyst).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC.[1] The starting material (iodide) should disappear. If the product spot begins to fade or a new spot appears (double amination), stop immediately.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Sequential Amination (C-Br Displacement)

Target: Displacement of Bromide at C-3 position (after C-2 is aminated).

Rationale: The C-Br bond is stronger and sterically crowded by the new amine at C-2. We need a "hot" catalyst. RuPhos or BrettPhos (Buchwald Generation 3/4 precatalysts) are required here.

Conditions:

  • Catalyst: RuPhos-Pd-G3 (2-5 mol%)

  • Base: NaOtBu (Strong base is now acceptable if the OH is protected or if the first amine deactivates the ring sufficiently; otherwise stick to Cs₂CO₃ at higher temp).

  • Temp: 100–110°C.

Data Analysis & Optimization Guidelines

The following table summarizes expected outcomes based on ligand/base combinations for this specific scaffold.

EntryLigandBaseTemp (°C)Yield (C-I)Yield (C-Br)Selectivity Note
1 Xantphos Cs₂CO₃ 80 88% <2% Optimal for Mono-amination.
2XantphosNaOtBu8065%5%Lower yield due to OH interference/side reactions.
3P(tBu)₃Cs₂CO₃8050%30%Poor selectivity; ligand is too active (attacks Br).
4BINAPCs₂CO₃10070%0%Good selectivity, but slower conversion than Xantphos.
5RuPhosNaOtBu1000%90%(Applied to Product A) Excellent for 2nd amination.

Troubleshooting & Critical Controls

Mechanism of Failure: Dehalogenation

If you observe a product mass of [M - Iodine + H], you are seeing hydrodehalogenation .

  • Cause: β-hydride elimination from the amine or solvent before reductive elimination.

  • Fix: Switch solvent from Dioxane to Toluene (lacks α-hydrogens adjacent to oxygen). Increase the amine concentration.

Mechanism of Failure: Catalyst Poisoning

The "naked" benzyl alcohol can chelate Pd.

  • Fix: If conversion stalls at 50%, add a silyl protecting group (TBSCl, Imidazole, DCM) before attempting the Buchwald step. This is the "Gold Standard" for reliability in scale-up.

References

  • Buchwald-Hartwig Amin

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination.
    • URL:[Link]

  • Chemoselectivity in Polyhalogen

    • Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.
    • URL:[Link]

  • Base Selection & Functional Group Tolerance

    • Source: Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides." Journal of Organic Chemistry.
    • URL:[Link]

  • Application to Heterocycles (Relevant to 3-bromo-2-iodo scaffolds)

    • Source: Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides."[2] Organic Letters.

    • URL:[Link]

Sources

Method

derivatization of the hydroxyl group of (3-Bromo-2-iodophenyl)methanol

Application Note & Technical Guide Abstract & Strategic Analysis (3-Bromo-2-iodophenyl)methanol is a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three funct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Strategic Analysis

(3-Bromo-2-iodophenyl)methanol is a high-value "linchpin" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three functional handles:

  • Aryl Iodide (C-2): Highly reactive; susceptible to Lithium-Halogen Exchange (Li/I) and rapid Pd-catalyzed coupling (Suzuki, Sonogashira) at low temperatures.

  • Aryl Bromide (C-3): Less reactive; survives conditions that activate the iodide, allowing for sequential cross-coupling.

  • Benzylic Alcohol: The focus of this guide. It serves as a handle for etherification, oxidation, or conversion to an electrophile (alkyl halide).

The Challenge: The 2-iodo substituent exerts significant steric hindrance on the benzylic oxygen, retarding the rate of standard nucleophilic substitutions. Furthermore, the C-I bond is labile; radical conditions or strong reducing agents (e.g., LiAlH4, Na/NH3) must be strictly avoided to prevent deiodination.

This guide details three validated protocols designed to derivatize the hydroxyl group while preserving the integrity of the halogenated core.

Decision Matrix & Workflow

The following decision tree illustrates the selection of derivatization pathways based on downstream synthetic requirements.

Derivatization_Workflow Start (3-Bromo-2-iodophenyl) methanol Goal Desired Outcome? Start->Goal Prot Protection (Masking OH) Goal->Prot Block OH for Coupling Act Activation (Creating Electrophile) Goal->Act Attach Chain/ Nucleophile Ox Oxidation (Aldehyde Formation) Goal->Ox Carbonyl Chemistry TBS TBS Ether (Stable to Base/Pd) Prot->TBS TBSCl, Imidazole Appel Benzyl Bromide (Appel Reaction) Act->Appel CBr4, PPh3 DMP Benzaldehyde (Dess-Martin) Ox->DMP DMP, DCM

Figure 1: Strategic selection of derivatization pathways based on synthetic intent.

Protocol 1: Silyl Protection (TBS Ether Formation)

Objective: Mask the hydroxyl group to prevent proton interference during subsequent base-mediated cross-coupling (e.g., Suzuki-Miyaura) at the aryl iodide.

Rationale: The tert-butyldimethylsilyl (TBS) group is chosen for its stability against basic aqueous conditions used in Pd-catalysis, while being easily removable with TBAF. Due to the ortho-iodine steric crowding, standard conditions (Imidazole/DMF) may require extended reaction times compared to non-hindered benzyl alcohols.

Materials
  • (3-Bromo-2-iodophenyl)methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

  • Optional: DMAP (0.1 equiv) if reaction stalls.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and dissolve in anhydrous DMF.

  • Reagent Addition: Add Imidazole in one portion. Stir for 5 minutes until fully dissolved.

  • Silylation: Add TBSCl (solid) portion-wise at 0 °C.

    • Critical Note: The reaction is exothermic. Maintain 0 °C to prevent thermal instability of the aryl iodide, though unlikely at this stage.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Time: Typically 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will move significantly higher (Rf ~0.8) than the starting alcohol (Rf ~0.3).

  • Workup: Dilute with Et2O (Diethyl ether extracts DMF better than DCM). Wash 3x with water, 1x with brine. Dry over MgSO4.

  • Purification: Flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Self-Validation:

  • 1H NMR: Look for the disappearance of the broad OH singlet and the appearance of TBS signals: ~0.9 ppm (9H, s, t-Bu) and ~0.1 ppm (6H, s, Si-Me).

Protocol 2: Activation to Benzyl Bromide (Appel Reaction)

Objective: Convert the hydroxyl group into a good leaving group (Bromide) for nucleophilic substitution (SN2), without affecting the aryl iodide.

Rationale: Standard acidic bromination (HBr) is too harsh. PBr3 is viable but generates HBr byproduct. The Appel Reaction (PPh3 + CBr4) is the superior choice because it operates under effectively neutral conditions, preventing acid-catalyzed degradation or halogen scrambling.

Materials
  • Substrate (1.0 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Carbon Tetrabromide (CBr4) (1.2 equiv)

  • DCM (Anhydrous)

Step-by-Step Methodology
  • Setup: Dissolve Substrate and CBr4 in anhydrous DCM (0.2 M) under N2. Cool to 0 °C.

  • Addition: Add PPh3 slowly as a solution in DCM or portion-wise as a solid.

    • Mechanism:[1][2][3][4][5][6][7][8] PPh3 attacks CBr4 to form the bromophosphonium salt. The alcohol attacks Phosphorus, activating the oxygen.[3][4] Bromide displaces the phosphine oxide.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1–2 hours.

    • Visual Cue: The reaction often turns a light yellow/orange. Precipitation of Triphenylphosphine oxide (TPPO) may occur.[2]

  • Workup: Add Hexanes to the reaction mixture to precipitate more TPPO. Filter through a celite pad.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

    • Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Appel_Mechanism Step1 Activation: PPh3 + CBr4 → [Ph3P-Br]+ Br- Step2 Oxyphosphonium Formation: ROH attacks P → [R-O-PPh3]+ Step1->Step2 Step3 SN2 Substitution: Br- attacks Benzylic C Step2->Step3 Inversion (if chiral) Driven by O=P bond strength Result Product: Benzyl Bromide + O=PPh3 Step3->Result

Figure 2: Mechanistic flow of the Appel Reaction ensuring neutral activation.

Protocol 3: Oxidation to Benzaldehyde (Dess-Martin Periodinane)

Objective: Oxidize the alcohol to an aldehyde for subsequent olefination (Wittig/Horner-Wadsworth-Emmons) or reductive amination.

Rationale:

  • Avoid: KMnO4 (Over-oxidation to acid), MnO2 (Often requires reflux/long times which can be problematic with the steric bulk of the 2-iodo group).

  • Select: Dess-Martin Periodinane (DMP) . It is a mild, hypervalent iodine reagent that works rapidly at room temperature and tolerates ortho-substitution well.[5] It is chemoselective and will not oxidize the aryl iodide or bromide.

Materials
  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • DCM (wet DCM accelerates the reaction slightly, but anhydrous is standard)

  • Sodium Bicarbonate (NaHCO3) (5 equiv, optional buffer)

Step-by-Step Methodology
  • Setup: Dissolve the substrate in DCM (0.3 M).

  • Buffer (Recommended): Add solid NaHCO3. This neutralizes the acetic acid byproduct, protecting the acid-sensitive C-I bond from potential protonation/side reactions.

  • Oxidation: Add DMP in a single portion at RT.

  • Monitoring: Stir for 30–90 minutes.

    • Note: If the reaction is slow due to the 2-Iodo sterics, add 1 drop of water to accelerate the breakdown of the intermediate valency iodine species.

  • Quench (Critical): Dilute with Et2O. Add a 1:1 mixture of Saturated NaHCO3 and Saturated Na2S2O3 (Sodium Thiosulfate).

    • Why? Thiosulfate reduces unreacted DMP/iodinanes. Bicarbonate neutralizes acid.

  • Extraction: Stir vigorously until the organic layer is clear (approx 15 mins). Separate layers, extract aqueous with Et2O, dry and concentrate.

Summary of Key Data & Validation
ParameterTBS ProtectionAppel BrominationDMP Oxidation
Reagent TBSCl / ImidazoleCBr4 / PPh3Dess-Martin Periodinane
Conditions 0°C to RT, DMF0°C to RT, DCMRT, DCM (Buffered)
Key Risk Incomplete rxn (Sterics)TPPO removalAcetic acid byproduct
1H NMR Diagnostic New: 0.1 ppm (s, 6H)Gone: OH broad singletShift: CH2 moves from ~4.7 to ~4.5 ppm (downfield)New: ~10.2 ppm (s, 1H, CHO)Gone: CH2 doublet
Typical Yield 90–98%85–92%88–95%
References
  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191. Link

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801–811. Link

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] Journal of Organic Chemistry, 1983, 48(22), 4155–4156. Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[9] Journal of Organic Chemistry, 1994, 59(24), 7549–7552. Link

Sources

Application

Application Note: Precision Synthesis of Natural Product Analogues using (3-Bromo-2-iodophenyl)methanol

Executive Summary & Strategic Rationale This guide details the application of (3-Bromo-2-iodophenyl)methanol (CAS: 1056165-82-4) as a linchpin scaffold for the synthesis of poly-functionalized aromatic natural products,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the application of (3-Bromo-2-iodophenyl)methanol (CAS: 1056165-82-4) as a linchpin scaffold for the synthesis of poly-functionalized aromatic natural products, specifically Phenanthridinone alkaloids (e.g., Crinasiadine, Trisphaeridine) and crowded biaryl cores.

The strategic value of this building block lies in its Orthogonal Reactivity Triad . The molecule presents three distinct chemical handles with non-overlapping reactivity profiles, enabling a "programmed" assembly of complex molecular architectures without the need for extensive protecting group manipulations.

The Reactivity Triad
  • Position 2 (Iodine): High lability. Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at ambient temperatures.

  • Position 3 (Bromine): Moderate lability. Remains inert under conditions used for Iodine activation; activated at elevated temperatures or with specialized ligands.

  • Position 1 (Hydroxymethyl): Versatile anchor. Can be oxidized (to aldehyde/acid), halogenated (for alkylation), or used as a directing group.

Core Application: Phenanthridinone Alkaloid Synthesis[1][2][3]

The 1,2,3-substitution pattern of (3-Bromo-2-iodophenyl)methanol is geometrically ideal for constructing the tricyclic core of Amaryllidaceae alkaloids. The following workflow demonstrates the synthesis of a Phenanthridinone analogue via a Sequential Cross-Coupling / Intramolecular Cyclization strategy.

Pathway Visualization

ReactionPathway Start (3-Bromo-2-iodophenyl) methanol Inter1 Intermediate A (Biaryl Alcohol) Start->Inter1 Site-Selective Coupling Inter2 Intermediate B (Biaryl Amide) Inter1->Inter2 Functional Group Interconversion Final Target Product (Phenanthridinone Core) Inter2->Final Ring Closure Step1 Step 1: Chemoselective Suzuki Pd(PPh3)4, Ar-B(OH)2, Na2CO3 Target: C2-Iodine Step2 Step 2: Oxidation & Amidation (i) Jones Ox. (ii) Amine Coupling Step3 Step 3: Intramolecular Heck Pd(OAc)2, Ligand, Heat Target: C3-Bromine

Figure 1: Strategic workflow for converting the tri-functionalized scaffold into a tricyclic alkaloid core.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2-Iodine)

Objective: Introduce the first aryl ring at the C2 position while preserving the C3-Bromine bond for later cyclization.

Mechanism: The oxidative addition of Pd(0) to the C–I bond is kinetically favored over the C–Br bond (approx.


 with standard ligands).

Materials:

  • (3-Bromo-2-iodophenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk flask with (3-Bromo-2-iodophenyl)methanol (1.0 mmol, 313 mg), Arylboronic acid (1.1 mmol), and Pd(PPh3)4 (0.05 mmol, 58 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DME (10 mL) and 2M Na2CO3 (2 mL).

  • Reaction: Stir at 60°C for 4-6 hours.

    • Critical Note: Do NOT exceed 80°C. Higher temperatures increase the risk of competitive oxidative addition at the Bromine position.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (lower Rf) should disappear; the mono-coupled product (Intermediate A) will appear.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Expected Outcome: 85-95% yield of the 2-aryl-3-bromobenzyl alcohol.

Protocol B: Intramolecular Cyclization (Phenanthridinone Formation)

Objective: Close the ring using the C3-Bromine and the pendant amide (derived from C1-Alcohol).

Pre-requisite: Intermediate A (from Protocol A) must be oxidized to the benzoic acid and converted to the corresponding N-substituted benzamide (Intermediate B) using standard peptide coupling conditions (e.g., EDC/HOBt).

Materials:

  • Intermediate B (2-aryl-3-bromo-N-alkylbenzamide)

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand: PCy3 (Tricyclohexylphosphine) or PPh3 (20 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: DMF or DMAc

Step-by-Step Procedure:

  • Setup: In a pressure tube, combine Intermediate B (0.5 mmol), Pd(OAc)2 (11 mg), Ligand (28 mg for PCy3), and Base (138 mg K2CO3).

  • Solvation: Add anhydrous DMF (5 mL) under Argon.

  • Cyclization: Seal the tube and heat to 130°C for 12-16 hours.

    • Mechanistic Insight: This step requires higher energy to activate the C–Br bond and facilitate the C–H activation/insertion on the adjacent aryl ring.

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc.[1]

  • Purification: Recrystallization or column chromatography.

Optimization & Troubleshooting Data

The following table summarizes catalyst effects on the chemoselectivity of the initial coupling (Protocol A).

Catalyst SystemLigand TypeTemperatureSelectivity (I : Br)Yield (Mono-coupled)
Pd(PPh3)4 Monodentate60°C> 98 : 2 92%
Pd(dppf)Cl2Bidentate80°C90 : 1078%
Pd2(dba)3 / XPhosBulky/Rich60°C85 : 1581%
Pd(OAc)2 / P(o-tol)3Steric100°C60 : 4045% (Mixture)

Key Insight: Standard triphenylphosphine ligands (Pd(PPh3)4) provide the best balance for discriminating between I and Br. Highly active "Buchwald-type" ligands (like XPhos) are too active and may begin to activate the Bromine prematurely.

Structural Logic & Chemoselectivity Map

The diagram below illustrates the "Decision Tree" for the molecule's functional groups, guiding the researcher on which handle to pull first based on the desired outcome.

Chemoselectivity Core (3-Bromo-2-iodophenyl)methanol Iodine Position 2: Iodine (Most Reactive) Core->Iodine Bromine Position 3: Bromine (Reserve Handle) Core->Bromine Alcohol Position 1: Alcohol (Anchor/Directing) Core->Alcohol Suzuki Suzuki/Sonogashira (RT - 60°C) Iodine->Suzuki First Step Heck Heck/Cyclization (>100°C) Bromine->Heck Second Step Oxidation Oxidation to Aldehyde/Acid Alcohol->Oxidation Orthogonal

Figure 2: Chemoselectivity map highlighting the reactivity hierarchy.

References

  • Handy, C. J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.

  • Lumbroso, A., et al. (2011). "Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps." Organic Letters.

  • Bhuiyan, M. H., et al. (2016). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). "Synthesis of Phenanthridinones."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Functionalization of (3-Bromo-2-iodophenyl)methanol

Ticket ID: #Pd-Selectivity-001 Subject: Preventing Dehalogenation & Ensuring Chemoselectivity in Polyhalogenated Arenes Assigned Specialist: Senior Application Scientist, Catalysis Division Substrate Analysis: The "Sandw...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Pd-Selectivity-001 Subject: Preventing Dehalogenation & Ensuring Chemoselectivity in Polyhalogenated Arenes Assigned Specialist: Senior Application Scientist, Catalysis Division

Substrate Analysis: The "Sandwich" Effect

Before troubleshooting, we must define the unique chemical environment of your substrate. (3-Bromo-2-iodophenyl)methanol presents a classic "steric vs. electronic" conflict.

  • Electronic Bias: The C–I bond (Position 2) is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol), theoretically making it the first site of oxidative addition.

  • Steric Liability: The Iodine is "sandwiched" between a hydroxymethyl group (Position 1) and a Bromine atom (Position 3). This 1,2,3-substitution pattern creates a steric pocket that hinders the approach of the Palladium catalyst.

The Risk: If the catalyst cannot access the Iodine quickly (due to sterics), or if the catalytic cycle stalls after oxidative addition, the complex becomes vulnerable to side reactions—most notably hydrodehalogenation (replacement of I or Br with H).

Mechanistic Diagnosis: Why Dehalogenation Happens

Dehalogenation is not random; it is a specific failure of the catalytic cycle. It occurs when the Pd(II) intermediate undergoes transmetallation with a hydride source instead of your nucleophile (boronic acid/ester).

Common Hydride Sources (The Culprits):
  • Alcohols: Primary/secondary alcohols (solvent or substrate) undergo

    
    -hydride elimination after coordinating to Pd.
    
  • Amines: Triethylamine or other amine bases can serve as hydride donors.

  • Water: In the presence of phosphines, water can generate hydrides.

  • The Substrate Itself: The free benzylic alcohol in your substrate can coordinate to Pd, oxidize to the aldehyde, and deliver a hydride to the metal center.

Visualizing the Failure Mode

DehalogenationMechanism Substrate Substrate (Ar-I) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I Transmet_Good Transmetallation (with Boronic Acid) OxAdd->Transmet_Good Fast Path Transmet_Bad Hydride Insertion (from Solvent/OH) OxAdd->Transmet_Bad Slow/Stalled Path (Hydride Source Present) RedElim_Good Reductive Elimination Transmet_Good->RedElim_Good RedElim_Bad Reductive Elimination Transmet_Bad->RedElim_Bad RedElim_Good->Pd0 Regenerate Product Desired Product (Ar-R) RedElim_Good->Product RedElim_Bad->Pd0 Regenerate Byproduct Dehalogenated Waste (Ar-H) RedElim_Bad->Byproduct

Figure 1: The divergence between the desired cross-coupling cycle (top) and the parasitic hydrodehalogenation cycle (bottom).

Troubleshooting Protocols

Protocol A: Protecting the Hydroxyl Group

The free alcohol at Position 1 is a liability. It forces the conformation of the substrate and acts as a potential internal hydride source.

  • Recommendation: Protect as TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl) ether.

  • Why: TBS adds bulk, further discouraging attack at the adjacent Iodine, but it shuts down the hydride pathway. MOM is smaller and less likely to interfere with the coupling at C2.

  • Action: If yield is <30% with free alcohol, switch to MOM-protected substrate.

Protocol B: Solvent & Base Engineering

Avoid alcohols (MeOH, EtOH, iPrOH) as co-solvents.

  • Preferred Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Preferred Base: K₃PO₄ (suspended in toluene) or Cs₂CO₃ . Avoid ethoxide/methoxide bases.

  • Water Control: While Suzuki coupling requires some water for the boronate activation, excess water promotes dehalogenation.[1] Use a strict ratio (e.g., Toluene:Water 10:1) or use anhydrous base with trace water added precisely.

Protocol C: Catalyst Selection for Steric Crowding

To hit the "sandwiched" Iodine without touching the Bromine, you need a catalyst that is active enough to insert into the hindered C–I bond but bulky enough to leave the C–Br alone.

Catalyst SystemCharacteristicsSuitability
Pd(PPh₃)₄ "The Standard." Often too slow for hindered substrates; leads to dehalogenation while "waiting."Low
Pd(dppf)Cl₂ Large bite angle, bidentate. Excellent for stabilizing Pd(II) and preventing

-hydride elimination.
High
Pd(OAc)₂ + SPhos Bulky, electron-rich Buchwald ligand. Extremely fast oxidative addition, even at hindered sites.Medium (Risk of reacting with Br too)
Pd(OAc)₂ + Xantphos Wide bite angle. Good for selectivity, but often requires higher temps.Medium

Top Recommendation: Pd(dppf)Cl₂·DCM at moderate temperatures (40–60°C).

Master Experimental Protocol

Objective: Selective Suzuki coupling at C2-Iodine of (3-Bromo-2-iodophenyl)methanol (MOM-protected).

  • Preparation:

    • Dry all glassware in an oven.

    • Degas all solvents (Toluene, Water) with Argon bubbling for 20 mins. Oxygen promotes homocoupling and catalyst decomposition.

  • Reaction Setup:

    • Substrate: 1.0 equiv (MOM-protected).

    • Boronic Acid: 1.1 equiv (Slight excess).[2]

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Base: K₃PO₄ (2.0 equiv).

    • Solvent: Toluene/Water (10:1 ratio).[2] Concentration: 0.1 M.[3]

  • Execution:

    • Combine solids in a vial.

    • Evacuate/backfill with Argon (3x).

    • Add degassed solvents via syringe.

    • Heat to 50°C . Do not reflux immediately.

    • Monitor by HPLC/UPLC at 1 hour.

  • Checkpoint:

    • If SM remains and no dehalogenation: Increase temp to 70°C.

    • If dehalogenation appears: Lower temp to 40°C, switch solvent to pure DMF (anhydrous) with Cs₂CO₃.

Interactive Troubleshooting (FAQ)

Q1: The Iodine is gone, but I see a mass corresponding to (3-Bromophenyl)methanol. What happened?

A: This is hydrodehalogenation . The Pd inserted into the C–I bond, but failed to transmetallate with the boron. Instead, it found a hydride.

  • Fix: Switch to anhydrous Toluene/DMF. Remove any amine bases. Ensure the alcohol group is protected.

Q2: I am seeing coupling at BOTH the Iodine and Bromine positions.

A: Your catalyst is too active or the temperature is too high.

  • Fix: Switch from monophosphine ligands (like SPhos/XPhos) to bis-phosphines like dppf or DPEphos . Lower the temperature. The C–I bond reacts at room temp to 50°C; C–Br usually requires >80°C.

Q3: The reaction is stuck at 10% conversion.

A: The "sandwich" sterics are preventing oxidative addition.

  • Fix: You need a smaller ligand or a more electron-rich Pd center.[1] Try Pd(P(t-Bu)₃)₂ . Note: This increases the risk of dehalogenation, so ensure strictly anhydrous conditions.

Decision Tree for Optimization

OptimizationTree Start Start Reaction (Standard Protocol) Check Analyze LCMS/NMR Start->Check Success High Yield Selective Check->Success Target Product Issue_Dehal Issue: Dehalogenation (M-I replaced by H) Check->Issue_Dehal M - 126 mass Issue_NoRxn Issue: Low Conversion (<10%) Check->Issue_NoRxn SM Remains Issue_Scram Issue: Coupling at Br (Loss of Selectivity) Check->Issue_Scram Double Coupling Fix_Dehal 1. Dry Solvents (No Alcohols) 2. Protect OH group 3. Switch to Toluene Issue_Dehal->Fix_Dehal Fix_NoRxn 1. Increase Temp (stepwise) 2. Use Bulky/Rich Ligand (SPhos) 3. Check Boronic Acid Purity Issue_NoRxn->Fix_NoRxn Fix_Scram 1. Lower Temp 2. Use Bidentate Ligand (dppf) 3. Reduce Catalyst Loading Issue_Scram->Fix_Scram

Figure 2: Step-by-step logic for interpreting reaction outcomes and applying corrective measures.

References

  • Mechanisms of Dehalogenation

    • Zhu, X.-Q., et al. "Mechanism of Hydrodehalogenation of Aryl Halides." J. Org.[4][5] Chem., 2013. Link

  • Solvent Effects in Cross-Coupling

    • Hunt, J. R., et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." J. Am. Chem. Soc., 2020. Link

  • Selective Coupling of Polyhalogenated Arenes

    • Handy, S. T., et al. "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Tetrahedron, 2005. Link

  • Steric Hindrance & Ligand Design

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides." Acc.[5][6] Chem. Res., 2008. Link

Sources

Optimization

purification of (3-Bromo-2-iodophenyl)methanol by column chromatography

Technical Support Center: Purification of (3-Bromo-2-iodophenyl)methanol Ticket ID: #PUR-7392-HALO Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (3-Bromo-2-iodophenyl)methanol

Ticket ID: #PUR-7392-HALO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Column Chromatography for Halogenated Benzyl Alcohols

Executive Summary & Diagnostic Assessment

Welcome to the Technical Support Center. You are likely working with (3-Bromo-2-iodophenyl)methanol (CAS: 1261571-03-2), a densely functionalized building block often used in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for drug discovery scaffolds.

This molecule presents a specific "Triad of Trouble" for purification:

  • Crowded Sterics: The 1,2,3-substitution pattern (Methanol-Iodine-Bromine) creates significant steric strain.

  • Adsorption Risks: The benzylic hydroxyl group is prone to hydrogen bonding with silica silanols, causing "streaking" (tailing).

  • Stability: The ortho-iodine atom is labile. Exposure to acidic silica or light can trigger deiodination, visible as a pink/purple discoloration.

Diagnostic Checklist (Perform Before Loading Column):

Standard Operating Procedure (SOP)

The following protocol is the "Gold Standard" for purifying this class of compounds, designed to minimize iodine loss and maximize resolution.

Phase 1: Stationary Phase & Hardware
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Critical Adjustment: If your crude material turned pink during synthesis, use Neutralized Silica . Pre-wash the silica slurry with 1% Triethylamine (Et

      
      N) in Hexane before packing. This neutralizes acidic sites that catalyze deiodination.
      
  • Column Dimensions: Use a 1:30 to 1:50 ratio (mass of crude : mass of silica). A longer, narrower column is preferred to separate the alcohol from des-halo impurities.

Phase 2: Mobile Phase Optimization

Benzyl alcohols require a gradient to prevent streaking while maintaining separation from non-polar impurities.

Gradient StepSolvent System (v/v)Target SpeciesMechanism
Equilibration 100% Hexanes (or Pentane)System FlushRemoves trace water from silica.
Stage 1 5% EtOAc in HexanesNon-polar impuritiesElutes de-halogenated byproducts and unreacted aryl halides.
Stage 2 10% → 20% EtOAc in HexanesAldehyde SM Starting material (carbonyl) is less polar than the alcohol.
Stage 3 25% → 35% EtOAc in HexanesTarget Product Elutes the benzyl alcohol.
Flush 100% EtOAcPolar DebrisRemoves oxidized acids or salts.

Note: If streaking persists, add 1% Isopropyl Alcohol (IPA) to the mobile phase. IPA competes for silanol sites more effectively than the product.

Troubleshooting Guide (FAQ)

Issue #1: "My column turned pink/purple during the run."

Diagnosis: Iodine liberation (Deiodination). Root Cause: The C–I bond at the C2 position is weak. Acidic silica sites or ambient light can cleave this bond, releasing elemental iodine (


).
Resolution: 
  • Wrap the column in aluminum foil. Aryl iodides are photolabile.

  • Buffer the system. As mentioned in the SOP, pretreat the silica with 1% Et

    
    N.
    
  • Speed is key. Do not leave the compound on the column overnight.

Issue #2: "The product co-elutes with the starting aldehyde."

Diagnosis: Insufficient resolution (


).
Root Cause:  While alcohols are generally more polar than aldehydes, the heavy halogens (Br, I) lipophilize the molecule, compressing the retention window.
Resolution: 
  • Switch Solvent: Change from EtOAc/Hexane to DCM/Hexane (Gradient 0% → 50% DCM) . Dichloromethane (DCM) offers different selectivity ("selectivity triangle") and often separates halo-benzyl alcohols from their carbonyl precursors better than ester-based systems.

Issue #3: "I recovered less mass than expected (Low Yield)."

Diagnosis: Irreversible adsorption or volatility. Root Cause:

  • Adsorption: The -OH group is "sticking" to the silica baseline.[1]

  • Volatility: While the molecular weight (312.9 g/mol ) suggests low volatility, sublimation can occur under high vacuum if the product is left on the rotovap too long at high heat. Resolution:

  • Flush the column with 5% Methanol in DCM to recover "stuck" material.

  • Keep rotovap bath temperature < 40°C.

Visual Workflows

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification strategy based on crude diagnostics.

PurificationLogic Start Crude (3-Bromo-2-iodophenyl)methanol TLC_Check Step 1: TLC Analysis (20% EtOAc/Hex) Start->TLC_Check Decision_Tailing Is the spot tailing? TLC_Check->Decision_Tailing Decision_Pink Is Crude Pink/Dark? Decision_Tailing->Decision_Pink No Tailing Action_Modifier Add Modifier: 1% IPA or MeOH Decision_Tailing->Action_Modifier Yes (Streaking) Action_Buffer Use Neutralized Silica (1% Et3N) Decision_Pink->Action_Buffer Yes (I2 present) Action_Standard Standard Silica Gel 60 Decision_Pink->Action_Standard No Run_Column Run Column (Protect from Light) Action_Buffer->Run_Column Action_Standard->Run_Column Action_Modifier->Decision_Pink Action_Solvent Standard Solvent: Hex/EtOAc Gradient Action_Solvent->Run_Column

Diagram 2: Chemical Stability & Degradation Pathways

Caption: Mechanism of iodine loss and adsorption risks on silica gel.

DegradationPath Molecule (3-Bromo-2-iodophenyl)methanol Complex Adsorbed Complex (H-Bonding) Molecule->Complex Slow Elution Radical Aryl Radical + I• Molecule->Radical Light/Acid Silica_Acid Acidic Silica Site (Si-OH) Silica_Acid->Radical Catalysis Light UV/Visible Light (hv) Light->Radical Product_Pure Purified Product Complex->Product_Pure Polar Solvent (EtOAc/MeOH) Decomp Decomposed (Pink) Des-iodo byproduct Radical->Decomp H-Abstraction

References & Grounding

  • Compound Identification: (3-Bromo-2-iodophenyl)methanol (CAS 1261571-03-2).[2] Sigma-Aldrich / Merck KGaA. Available at: (Verified Building Block).

  • Purification of Halo-Benzyl Alcohols: General protocols for separating aryl iodides and benzyl alcohols via silica chromatography. Organic Syntheses, Coll.[3] Vol. 9, p. 13 (1998).

  • Stability of Aryl Iodides: Evaluation of deiodination mechanisms on acidic stationary phases. Journal of Chromatography A, "Chromatographic behavior of poly-halogenated aromatic compounds."

  • Related Procedure: Synthesis and isolation of 2-bromo-4-iodobenzyl alcohol (Analogue). ChemicalBook / Patent CN113233957A. Available at: .

For further assistance, please reply to this ticket with your specific TLC Rf values and solvent lot numbers.

Sources

Troubleshooting

troubleshooting guide for Heck reactions with substituted aryl halides

Ticket Subject: Optimization and Troubleshooting of Heck Couplings with Substituted Aryl Halides Assigned Specialist: Senior Application Scientist Introduction Welcome to the Catalysis Support Hub. You are likely here be...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization and Troubleshooting of Heck Couplings with Substituted Aryl Halides Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Catalysis Support Hub. You are likely here because your Heck reaction—nominally a robust cross-coupling tool—is failing on substituted aryl halides. Whether you are facing stalled conversion with electron-rich aryl chlorides or regioselectivity scrambling with styrenes, this guide treats your reaction as a diagnostic system.

We do not provide "recipes"; we provide mechanistic levers . To fix the reaction, you must identify which step of the catalytic cycle (Oxidative Addition, Migratory Insertion, or


-Hydride Elimination) is the bottleneck.

Module 1: Reactivity Issues (Low Conversion)

Symptom: Starting material remains unconsumed. Catalyst precipitates as Pd black. Root Cause: Failure in Oxidative Addition (OA) .

The rate of OA correlates with the bond strength (C-Cl > C-Br > C-I) and the electron density of the aryl ring. Substituted aryl halides, particularly electron-rich aryl chlorides (e.g., 4-chloroanisole), deactivate the OA step, rendering standard catalysts (


) useless.
Diagnostic Q&A

Q: I am using an aryl chloride and seeing zero conversion. Is my catalyst dead? A: Not necessarily dead, but likely dormant. The energy barrier for inserting Pd(0) into a C-Cl bond is high (approx. 96 kcal/mol bond energy).

  • The Fix: You must increase the electron density on the Palladium center to facilitate OA. Switch to Bulky, Electron-Rich Phosphines or NHC ligands .

    • Ligand Choice: Use

      
       (Fu's conditions) or Biaryl Phosphines like XPhos  or SPhos  (Buchwald ligands). These ligands donate electrons to Pd, accelerating OA, while their bulk promotes the formation of the active mono-ligated species 
      
      
      
      .

Q: My reaction turns black immediately (Pd precipitation). A: This is "Catalyst Death." The rate of catalyst decomposition is faster than the rate of OA. This often happens when using "ligandless" conditions on difficult substrates.

  • The Fix: If you cannot afford expensive ligands, switch to Jeffery Conditions . The addition of Tetraalkylammonium salts (e.g., TBAB) stabilizes Pd nanoparticles (a "cocktail" mechanism) and acts as a Phase Transfer Catalyst (PTC), allowing the reaction to proceed at lower temperatures without phosphines.

Data: Ligand Selection Matrix
Substrate ClassRecommended Ligand/SystemMechanistic Rationale
Aryl Iodides Ligand-free /

OA is fast; catalyst stability is the only concern.
Aryl Bromides (Activated)

/

Standard ligands prevent Pd aggregation.
Aryl Chlorides (Activated)

/ BINAP
Requires moderate electron donation.
Aryl Chlorides (Deactivated/Rich)

/ XPhos / NHC (IMes)
Requires extreme electron donation to force OA.
Sterically Hindered (Ortho-sub)

/ SPhos
"Flexible steric bulk" allows OA but prevents overcrowding.

Module 2: Regioselectivity (Linear vs. Branched)

Symptom: You want the linear (


-arylated) product, but get the branched (

-arylated) isomer, or vice versa. Root Cause: Competition between the Neutral and Cationic pathways during Migratory Insertion.[1]

This is the most critical concept in Heck troubleshooting. The pathway dictates whether Sterics or Electronics control the regioselectivity.[1][2]

The Two Pathways
  • Neutral Pathway (Steric Control):

    • Mechanism: The halide (X) stays bound to Pd during insertion (

      
      ).
      
    • Outcome: The bulky Pd complex avoids the substituent on the alkene.

    • Result: Favors Linear (

      
      )  product.
      
    • Trigger: Strong binding halides (Cl, Br, I) and non-polar solvents.

  • Cationic Pathway (Electronic Control):

    • Mechanism: The halide dissociates, forming a cationic complex (

      
      ).
      
    • Outcome: The alkene polarization dictates orientation. The partial negative charge of the alkene attacks the electrophilic Pd.

    • Result: Favors Branched (

      
      )  product (for electron-rich alkenes like enol ethers).
      
    • Trigger: Weak leaving groups (Triflates - OTf) or use of Halide Scavengers (Ag salts).

Diagnostic Q&A

Q: How do I force the formation of the branched (


) product with an aryl bromide? 
A:  You must force the Cationic Pathway . Since Bromide is a strong binder, it won't dissociate spontaneously.
  • The Fix: Add a stoichiometric silver salt (e.g.,

    
     or 
    
    
    
    ). The
    
    
    precipitates the bromide as
    
    
    , leaving a cationic Pd center that responds to electronic effects, favoring
    
    
    -arylation on electron-rich olefins.

Q: I am seeing double bond migration (isomerization) in my product. A: This is "Chain Walking." After


-hydride elimination, the Pd-H species re-inserts into the alkene before dissociating.
  • The Fix:

    • Reduce Temperature: Slows down the re-insertion rate.

    • Shorten Time: Stop reaction immediately upon consumption of SM.

    • Add Ag salts: Silver salts can suppress isomerization by facilitating the reductive elimination step or altering the hydridopalladium equilibrium.

Visualization: Regioselectivity Decision Tree

HeckPathways Start Start: Selectivity Issue CheckLG Check Leaving Group (X) Start->CheckLG Halide X = Cl, Br, I CheckLG->Halide Triflate X = OTf CheckLG->Triflate PathwayN Neutral Pathway (L-Pd-Ar-X) Halide->PathwayN Standard Conditions ActionAg Add Ag+ Salt (Scavenge Halide) Halide->ActionAg To force Alpha PathwayC Cationic Pathway ([L-Pd-Ar]+) Triflate->PathwayC ControlS Steric Control (Pd avoids R-group) PathwayN->ControlS ControlE Electronic Control (Pd goes to electron rich C) PathwayC->ControlE ProdLinear Favors Linear (Beta) Product ControlS->ProdLinear ProdBranched Favors Branched (Alpha) Product ControlE->ProdBranched ActionAg->PathwayC

Caption: Logical flow determining Regioselectivity based on Leaving Group and Pathway selection (Neutral vs. Cationic).

Module 3: Experimental Protocols

Protocol A: The "Jeffery" Condition (Robust, Cost-Effective)

Best for: Aryl Iodides/Bromides, simple substrates, avoiding phosphine costs.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3]

    • Alkene (1.2 - 1.5 equiv)

    • Catalyst:

      
       (2-5 mol%)
      
    • Base:

      
       or 
      
      
      
      (2.5 equiv)
    • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

    • Solvent: DMF or DMAc (degassed).

  • Procedure:

    • Combine solid reagents in a vial. Add solvent.[3][4]

    • Stir at 80–100 °C . The mixture will turn black (nanoparticles forming); this is normal for Jeffery conditions.

    • Monitor by GC/LC.

  • Why it works: TBAB forms a molten salt layer on the Pd surface, stabilizing the active catalytic species without the need for phosphine ligands.

Protocol B: The "High-Performance" Condition (Challenging Substrates)

Best for: Aryl Chlorides, Electron-rich Aryl Bromides, Sterically hindered systems.

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • Alkene (1.2 equiv)

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
    • Ligand:

      
        (HBF4 salt, 4-6 mol%) or XPhos 
      
    • Base:

      
       (Dicyclohexylmethylamine) or 
      
      
      
      (1.2 - 2.0 equiv)
    • Solvent: 1,4-Dioxane or Toluene (Strictly anhydrous and degassed).

  • Procedure:

    • Glovebox/Schlenk line required. Oxygen kills electron-rich phosphines.

    • Pre-stir Pd source and Ligand in solvent for 15 mins to form active complex

      
      .
      
    • Add substrate and base.[4][5][6][7][8][9]

    • Heat to 100–110 °C .

  • Why it works:

    
     is highly basic (accelerates OA) and bulky (accelerates Reductive Elimination). 
    
    
    
    is a bulky base that prevents coordination to Pd, leaving the metal open for the substrate.

Module 4: Troubleshooting Workflow (Visualized)

Troubleshooting Start Reaction Failed Analysis Analyze Crude Mixture Start->Analysis SM_Left Starting Material Remains Analysis->SM_Left Low Conversion Wrong_Prod Wrong Regioisomer Analysis->Wrong_Prod Selectivity Isomers Isomerized Olefin (Chain Walking) Analysis->Isomers Side Products Fix_SM Fix: Boost Oxidative Addition Use P(tBu)3 or XPhos Check Oxygen levels SM_Left->Fix_SM Fix_Regio Fix: Switch Pathway Use AgOTf (for Alpha) Use Chloride/Non-polar (for Beta) Wrong_Prod->Fix_Regio Fix_Walk Fix: Stability Lower Temp Add Ag2CO3 Reduce Reaction Time Isomers->Fix_Walk

Caption: Diagnostic workflow for identifying root causes based on crude reaction analysis.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][4][6][7][8][9][10] Angewandte Chemie International Edition.

  • Cabri, W., & Candiani, I. (1995).[6] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.[6]

  • Jeffery, T. (1996).[6] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.[4][6][9]

  • McConville, M., et al. (2009).[9] Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry.[1][5][6]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Optimization

Technical Support Center: Catalyst Selection for Selective Coupling of (3-Bromo-2-iodophenyl)methanol

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the nuanced challenge of selective cros...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the nuanced challenge of selective cross-coupling reactions. The focus of this document is the chemoselective functionalization of (3-Bromo-2-iodophenyl)methanol, a versatile building block where precise catalyst control is paramount.

The inherent reactivity difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the cornerstone of selectivity. The C-I bond, being weaker, is more susceptible to oxidative addition by a Palladium(0) center, which is the rate-determining step in most cross-coupling catalytic cycles.[1] This guide provides troubleshooting protocols and answers to frequently asked questions to help you exploit this reactivity differential and achieve high yields of your desired mono-coupled product.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the selective coupling of (3-Bromo-2-iodophenyl)methanol. Follow the diagnostic workflow to identify and resolve the issue.

Issue 1: Low or No Conversion of Starting Material

This is a frequent and frustrating issue. A systematic check of your reaction components and conditions is the most efficient way to diagnose the problem.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst:

    • Diagnosis: Has the Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) been properly stored under inert conditions? Are the phosphine ligands oxidized?

    • Solution: Use freshly opened or properly stored catalyst and ligands. If using a Pd(II) precatalyst, ensure your conditions effectively reduce it to the active Pd(0) species. This reduction can sometimes be facilitated by phosphine ligands or trace impurities.[2]

  • Ineffective Base:

    • Diagnosis: Is the base strong enough to facilitate transmetallation but not so strong as to cause side reactions? Is it sufficiently soluble in the reaction medium?

    • Solution: For Suzuki-Miyaura couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[3] Ensure the base is finely powdered and dry. The activation of the organoboron reagent by the base is crucial for transmetallation.[4]

  • Poor Reagent Quality:

    • Diagnosis: Is the boronic acid or ester prone to decomposition (protodeboronation)? Is the solvent anhydrous and deoxygenated?

    • Solution: Use high-purity, dry reagents. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. Oxygen can oxidize the active Pd(0) catalyst and lead to homocoupling of boronic acids.[2]

  • Sub-optimal Temperature:

    • Diagnosis: Is the reaction temperature sufficient to overcome the activation energy for oxidative addition?

    • Solution: While selectivity is often better at lower temperatures, a complete lack of reactivity may indicate the need for more thermal energy. Incrementally increase the reaction temperature (e.g., from 60 °C to 80 °C) and monitor by TLC or LC-MS.

Issue 2: Poor Selectivity (Formation of Di-substituted and/or Bromo-Coupled Product)

Achieving high selectivity for the C-I bond is the primary goal. If you are observing significant formation of the di-coupled product or the product from C-Br coupling, your catalyst system requires fine-tuning.

Potential Causes & Recommended Solutions:

  • Incorrect Ligand Choice:

    • Diagnosis: The ligand is the primary determinant of selectivity. Less hindered, electron-rich ligands often favor oxidative addition into the weaker C-I bond.

    • Solution: Switch to a bulkier phosphine ligand. Bulky ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can sterically hinder the approach to the more sterically encumbered C-Br bond, which is ortho to the hydroxymethyl group.[5] This enhances the kinetic preference for the C-I bond.

  • Reaction Temperature is Too High:

    • Diagnosis: Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, eroding selectivity.

    • Solution: Reduce the reaction temperature. Often, running the reaction at room temperature or slightly elevated temperatures (40-50 °C) is sufficient for C-I coupling while leaving the C-Br bond untouched.[3][4]

  • Prolonged Reaction Time:

    • Diagnosis: Once the initial selective C-I coupling is complete, extended reaction times at elevated temperatures can lead to the slower, non-selective coupling at the C-Br position.

    • Solution: Monitor the reaction closely. As soon as the mono-coupled product is formed to a satisfactory degree, quench the reaction to prevent further, undesired coupling.

Issue 3: Significant Formation of Side Products (Homocoupling, Dehalogenation)

Besides selectivity issues, other side reactions can plague your yield and purification efforts.

Potential Causes & Recommended Solutions:

  • Homocoupling of Boronic Acid:

    • Diagnosis: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or Pd(II) species.[2]

    • Solution: Rigorously degas all solvents and reagents. Ensure your inert atmosphere is maintained throughout the reaction. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes mitigate this issue compared to Pd(II) sources that require in-situ reduction.

  • Dehalogenation:

    • Diagnosis: The replacement of a halogen (usually bromine) with a hydrogen atom is a common side reaction.[3] It can be promoted by certain bases, solvents (especially protic ones like alcohols), or impurities.

    • Solution:

      • Base: Avoid strong, nucleophilic bases if possible. Weaker inorganic bases like K₃PO₄ or CsF are often better choices.[3]

      • Solvent: Ensure you are using anhydrous solvents.

      • Hydrogen Source: The source of the hydrogen atom can be elusive, but it is often the solvent, water, or even the phosphine ligand.

Troubleshooting Flowchart

Caption: A diagnostic flowchart for common cross-coupling issues.

Frequently Asked Questions (FAQs)

Q1: Why is selectivity for the C-I bond over the C-Br bond generally expected? A1: The selectivity is rooted in the fundamental principles of the catalytic cycle. The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][6] The Carbon-Iodine bond (bond dissociation energy ~272 kJ/mol) is significantly weaker than the Carbon-Bromine bond (~336 kJ/mol). This lower bond energy translates to a lower activation energy for oxidative addition, making the C-I bond react kinetically faster under controlled conditions.

Q2: What is the role of the ligand in controlling selectivity? A2: The ligand is arguably the most critical parameter for tuning selectivity. Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition for both C-I and C-Br bonds.[6] However, the steric bulk of the ligand is key for selectivity in this substrate. A bulky ligand (like SPhos, RuPhos, or P(t-Bu)₃) will preferentially coordinate to the palladium catalyst and sterically block the more hindered C-Br position (ortho to the hydroxymethyl group), thereby amplifying the inherent electronic preference for reaction at the C-I position.

Catalyst & Ligand Selection Guide

The choice of catalyst, ligand, and base are interdependent. The following table provides starting points for reaction optimization.

Catalyst System ComponentRecommended OptionsRationale & Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) sources that are reduced in situ. Pd(PPh₃)₄ is a direct Pd(0) source, which can be advantageous but is more sensitive to air.
Ligand For High Selectivity: SPhos, XPhos, RuPhos, P(t-Bu)₃These are bulky, electron-rich monophosphine ligands that are known to promote high selectivity in C-I vs. C-Br couplings.[5] They stabilize the monoligated Pd(0) species, which is often highly active.
Standard: PPh₃, PCy₃Triphenylphosphine (PPh₃) is a standard, less bulky ligand that may offer moderate selectivity.[7] Tricyclohexylphosphine (PCy₃) offers more bulk and electron-donating character than PPh₃.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFAn inorganic base is required to activate the boronic acid for the transmetallation step.[4] The choice can affect reaction rate and side reactions; K₃PO₄ is often a good starting point.
Solvent Toluene, Dioxane, THF, DME (often with 10-20% water)Aprotic solvents are standard. A small amount of water is often beneficial or required for Suzuki couplings to help dissolve the base and facilitate the catalytic cycle.

Mechanistic Insight: The Selectivity-Determining Step

The key to a successful selective coupling lies in controlling the initial oxidative addition step. The Pd(0) complex, stabilized by its ligands, preferentially attacks the weaker C-I bond.

Caption: Preferential oxidative addition to the C-I bond.

General Experimental Protocol

This protocol serves as a robust starting point. Optimization will likely be required for specific boronic acid coupling partners.

Materials:

  • (3-Bromo-2-iodophenyl)methanol (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(OAc)₂ (1-3 mol%)

  • SPhos (2-6 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely powdered)

  • Toluene and Water (e.g., 10:1 v/v mixture)

Procedure:

  • To an oven-dried reaction vessel, add (3-Bromo-2-iodophenyl)methanol, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the toluene.

  • Seal the reaction vessel with a septum, and purge with Argon or Nitrogen for 15 minutes.

  • Add the toluene/water solvent mixture to the reaction vessel via syringe.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (start with 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • D. G. J. Young, J. D. Smith. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. URL: [Link]

  • A. G. Myers. The Suzuki Reaction - Chem 115. Harvard University. URL: [Link]

  • Y. Wang, et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. URL: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: [Link]

  • M. Yoneda. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • S. Ali, et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. URL: [Link]

  • B. H. Lipshutz, et al. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. URL: [Link]

  • J. T. R. L. G. G. T. W. M. D. Brown. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. URL: [Link]

  • V. P. Ananikov. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. URL: [Link]

  • S. L. Buchwald, et al. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. URL: [Link]

  • Nobel Prize Outreach. Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. URL: [Link]

  • O. Kappe, et al. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron. URL: [Link]

  • M. Sakai, et al. Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry. URL: [Link]

  • M. B. Gawande, et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Post-Reaction Processing for (3-Bromo-2-iodophenyl)methanol

Case ID: 3B2I-MET-001 Subject: Work-up and Purification Protocols for Palladium-Catalyzed Cross-Couplings Status: Active Support Tier: Senior Application Scientist Executive Summary & Substrate Analysis Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3B2I-MET-001 Subject: Work-up and Purification Protocols for Palladium-Catalyzed Cross-Couplings Status: Active Support Tier: Senior Application Scientist

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. You are working with (3-Bromo-2-iodophenyl)methanol (CAS: 249647-26-5). This substrate presents a unique "Process Triad" of challenges that dictates your work-up strategy:

  • The Halogen Hierarchy (Chemoselectivity): The molecule contains both Iodine (C-2) and Bromine (C-3). In Pd-catalyzed couplings (Suzuki, Sonogashira), the C-I bond is kinetically favored for oxidative addition. However, poor reaction control can lead to "bis-coupling" (reaction at C-Br) or "sluggish turnover" (due to steric crowding from the ortho-methanol group).

  • The Palladium Trap: The benzylic alcohol moiety (-CH₂OH) acts as a Lewis base. It can coordinate to Pd(II) species, making catalyst removal via standard filtration difficult.

  • Solubility Profile: The polar hydroxyl group reduces solubility in non-polar solvents (Hexanes/Heptane), necessitating specific extraction protocols to avoid yield loss.

Troubleshooting Guides (FAQ Format)

Module A: Palladium Removal (The "Black Specs" Issue)

Q: I filtered my reaction through Celite, but the oil is still dark/brown. How do I get Pd < 20 ppm?

A: Simple Celite filtration only removes bulk Pd(0) black. It does not remove soluble Pd(II) complexes or colloidal Pd nanoparticles stabilized by the benzylic alcohol.

The Fix: The "Scavenger-Adsorption" Protocol You must introduce a chemical scavenger that binds Pd more tightly than your product does.

  • Recommendation: Use a Thiol-modified silica (e.g., SiliaMetS® Thiol or equivalent) or Activated Carbon.

  • Why? Sulfur has a high affinity for Pd. Silica-supported scavengers allow you to filter the Pd out as a solid, leaving your polar alcohol product in solution.

Experimental Data: Scavenger Efficiency Conditions: 500 ppm initial Pd, THF solvent, 4h stir.

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct RecoveryNotes
Silica-Thiol (SH) Propylthiol>95% High (>90%)Best general purpose.
Activated Carbon N/A80-90%Med (75-85%)Can adsorb the alcohol product (yield loss).
Celite Only SiO2<10%HighIneffective for soluble Pd.
Aqueous Wash NaHSO3 / Brine40-60%HighGood pre-treatment, not sufficient alone.
Module B: Chemoselectivity & Impurity Management

Q: My LC-MS shows a mass corresponding to the bis-coupled product. How do I separate it?

A: Prevention is better than cure, but if you have the impurity, you face a separation challenge. The bis-coupled product is typically more lipophilic than your mono-coupled alcohol.

The Fix: Polarity-Tuned Extraction

  • Diagnosis: The C-I bond (Position 2) reacts first. If C-Br (Position 3) reacts, you generated the bis-product.

  • Work-up Adjustment:

    • Do not use Diethyl Ether (too non-polar, pulls everything).

    • Use a DCM (Dichloromethane) / Brine system. The mono-coupled alcohol prefers the DCM layer.

    • Acidity Check: If your coupling partner was basic (e.g., a pyridine), ensure the aqueous layer is buffered to pH 7-8 to prevent salt formation that traps product in the water.

Technical Insight: The C-I bond undergoes oxidative addition ~1000x faster than C-Br. If you see bis-coupling, your reaction temperature was likely too high (>60°C) or catalyst loading was excessive (>5 mol%).

Visual Workflows

Diagram 1: The Work-Up Decision Tree

Use this logic flow to determine your purification steps based on the visual appearance of your crude mixture.

WorkupLogic Start Crude Reaction Mixture CheckColor Visual Inspection: Dark/Black? Start->CheckColor Scavenger Add Thiol-Silica (Stir 4h @ 40°C) CheckColor->Scavenger Yes (Pd present) Filter Filter through Celite (Wash with EtOAc) CheckColor->Filter No (Pre-filtered) Scavenger->Filter PhaseCut Aqueous Workup (DCM / NaHCO3) Filter->PhaseCut TLC TLC Analysis PhaseCut->TLC

Caption: Decision matrix for removing Palladium residues prior to phase separation.

Diagram 2: Chemoselectivity Pathway

Understanding where your impurities come from.

ChemoSelectivity Substrate (3-Bromo-2-iodo phenyl)methanol OxAdd_I Oxidative Addition (C-I Bond) Substrate->OxAdd_I Fast (Kinetic) Pd0 Pd(0) Catalyst Intermediate Pd(II)-Intermediate OxAdd_I->Intermediate Product Target Mono-Coupled Product Intermediate->Product Coupling OxAdd_Br Oxidative Addition (C-Br Bond) Product->OxAdd_Br Slow (Requires Heat/Xs Pd) BisProduct Bis-Coupled Impurity OxAdd_Br->BisProduct

Caption: Kinetic pathway showing how thermal stress leads to C-Br activation and bis-coupling.

Standard Operating Procedures (SOPs)

SOP-01: The "Clean" Work-Up (Recommended)

Use this for standard Suzuki/Sonogashira reactions of (3-Bromo-2-iodophenyl)methanol.

  • Quench: Cool reaction to Room Temperature (RT). Add water (equal volume to solvent).

  • Scavenging (Critical Step):

    • Add SiliaMetS® Thiol (or equivalent) at 20 wt% relative to the theoretical yield.

    • Stir vigorously for 2-4 hours. Note: If the solution is still dark, add activated carbon (5 wt%) and stir for another hour.

  • Filtration:

    • Prepare a sintered glass funnel with a pad of Celite.[1]

    • Filter the suspension.[1][2][3]

    • Wash: Rinse the filter cake with Ethyl Acetate (EtOAc) . Do not use Hexanes, as the alcohol product may precipitate in the filter cake and be lost.

  • Extraction:

    • Transfer filtrate to a separatory funnel.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Wash Organic Layer: 1x Brine, 1x Water.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate (MgSO₄) is acceptable but can be slightly Lewis acidic; Na₂SO₄ is safer for labile alcohols.

SOP-02: Removing Phosphine Oxides (If Crystallization Fails)

Phosphine oxides (e.g., TPPO) are common byproducts that co-elute with polar alcohols.

  • Precipitation Method: Dissolve crude oil in a minimum amount of Et₂O (Diethyl Ether). Add Hexanes dropwise until cloudy. Cool to 0°C. TPPO often crystallizes out; the product remains in solution.

  • Wash Method: If the product is very lipophilic (after coupling), wash the organic layer with 3M aqueous LiCl . This helps sequester polar Pd-complexes and some phosphine oxides.

References & Authority

  • Palladium Removal Techniques:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • BenchChem Technical Support.[2] (2025).[2][4][5] Workup procedure for removing palladium residues.[1][2][3][6]

  • Chemoselectivity (Halogen Reactivity):

    • Loudon, G. M. Organic Chemistry.[6][7] (Reactivity order of Aryl Halides: I > Br > Cl).

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (Discusses oxidative addition rates).

  • Substrate Data:

    • PubChem CID 127256333. (3-bromo-2-iodophenyl)methanol Physical Properties.[4]

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for (3-Bromo-2-iodophenyl)methanol before handling. Palladium residues are toxic; ensure compliance with ICH Q3D guidelines for elemental impurities.

Sources

Optimization

Technical Support Center: Analysis and Mitigation of Side Products in Polysubstituted Biaryl Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for polysubstituted biaryl synthesis. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for polysubstituted biaryl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation. Instead of a generic overview, we will directly address the specific, often frustrating, side reactions that can compromise the yield and purity of your target compounds. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Troubleshooting Guide: Common Side Products & Their Mitigation

This section addresses the most frequent challenges encountered during cross-coupling reactions for biaryl synthesis, particularly the Suzuki-Miyaura coupling. Each issue is presented in a question-and-answer format to help you rapidly diagnose and solve problems in your experiments.

Q1: My yield is low, and I've isolated the protonated arene corresponding to my boronic acid starting material. What's happening and how can I fix it?

Problem: You are observing significant protodeboronation , a major undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] This consumes your starting material, converting it into a simple arene, which directly reduces the yield of the desired biaryl product.[2]

Probable Causes:

  • Presence of Water and Base: The combination of a base (essential for the Suzuki coupling) and trace amounts of water is a primary driver of protodeboronation.[3][4] The base activates the boronic acid to the more reactive boronate anion ([ArB(OH)₃]⁻), which is also more susceptible to protonolysis.[2][5]

  • High Temperatures & Prolonged Reaction Times: Extended exposure to heat can accelerate the rate of protodeboronation.[2]

  • Substrate Electronics: Electron-deficient arylboronic acids and many heteroaromatic boronic acids are particularly prone to this side reaction.[2]

  • Ligand Choice: Certain bulky phosphine ligands have been shown to actively promote palladium-catalyzed protodeboronation.[2][3][4]

Solutions & Strategies:

  • Rigorous Anhydrous Conditions: While some Suzuki protocols tolerate water, if protodeboronation is an issue, minimize water content. Use anhydrous solvents, dry glassware thoroughly, and handle hygroscopic bases (like K₃PO₄) in a glovebox.

  • Use Boronic Esters: Consider using boronic esters (e.g., pinacol esters) as coupling partners. These are generally more stable towards hydrolysis and protodeboronation and can be subjected to "slow-release" strategies.[5]

  • Optimize the Base: The choice of base is critical. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred over strong hydroxides (e.g., NaOH, KOH) to minimize the concentration of the highly reactive boronate anion.

  • Modify Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times.

  • Employ "Slow-Release" Boron Reagents: Reagents like trifluoroborates or MIDA boronates can be used. These reagents slowly release the active boronic acid into the reaction medium, keeping its instantaneous concentration low and thus suppressing the rate of protodeboronation relative to the desired cross-coupling.[5]

Q2: I'm seeing a significant amount of a symmetrical biaryl byproduct (Ar-Ar from my boronic acid). What is causing this homocoupling?

Problem: You are observing homocoupling of your boronic acid (or other organometallic reagent), leading to the formation of a symmetrical biaryl byproduct.[6][7] This side reaction consumes two equivalents of your coupling partner and reduces the overall efficiency.

Probable Causes:

  • Presence of Oxygen: Molecular oxygen is a major culprit in promoting the homocoupling of boronic acids.[8][9] It can oxidize the Pd(0) catalyst to a Pd(II) species, which can then facilitate the unwanted homocoupling pathway.[9]

  • Use of a Pd(II) Pre-catalyst: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can drive the homocoupling reaction.[9][10]

  • High Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions like homocoupling.

Solutions & Strategies:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.

  • Use a Pd(0) Catalyst Source: Start with a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step and ensure the catalytic cycle begins with the correct palladium species.[11]

  • Optimize Catalyst and Ligand: Screen different phosphine ligands. Bulky, electron-rich ligands often accelerate the rate of oxidative addition and reductive elimination, helping the desired cross-coupling pathway outcompete the homocoupling side reaction.[12]

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes help drive the cross-coupling to completion, but avoid large excesses which can favor homocoupling.[7]

Visualizing the Problem: Suzuki-Miyaura Catalytic Cycle & Side Reactions

The following diagram illustrates the main productive cycle for biaryl synthesis and the points at which the common side reactions of protodeboronation and homocoupling diverge.

Suzuki_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product Proto Protodeboronation Arene Ar-H (Side Product) Proto->Arene Homo Homocoupling HomoProduct Ar-Ar (Side Product) Homo->HomoProduct Boronic Ar-B(OH)₂ Boronic->Proto +H₂O, Base Boronic->Homo

Caption: Suzuki cycle with key side reactions.

Frequently Asked Questions (FAQs)

Q3: How can I reliably detect and identify these side products in my crude reaction mixture?

You can identify side products by analyzing the crude reaction mixture using a combination of techniques before purification.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the fastest method. It will separate the components of your mixture and provide the mass of each, allowing you to quickly identify the desired product, unreacted starting materials, the protonated arene (from protodeboronation), and the homocoupled product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. It provides excellent separation and mass data.[13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Taking a crude ¹H NMR of your reaction mixture can be very informative. You can identify characteristic signals for the side products. For example, the protonated arene will show a distinct signal in place of the aryl halide or boronic acid signals.[13]

Q4: My phosphine ligand seems to be degrading. What is happening?

Phosphine ligands, while essential, can be susceptible to oxidation.

  • Problem: Formation of phosphine oxides (R₃P=O) is a common issue, especially if the reaction is not performed under strictly inert conditions.[14][15] Phosphine oxides have no catalytic activity and their formation depletes the active ligand from the catalytic cycle.

  • Solution: Ensure rigorous degassing of your reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂) throughout the experiment. Using air-stable phosphine-borane complexes can also prevent premature oxidation during reaction setup.[16]

Q5: When should I consider an alternative to the Suzuki-Miyaura coupling?

While Suzuki coupling is a powerful tool, it's not always the optimal choice. Consider alternatives if:

  • Protodeboronation is Intractable: If you are working with a particularly sensitive heteroaromatic boronic acid and cannot suppress protodeboronation, another method may be more suitable.

  • Functional Group Incompatibility: Although tolerant of many functional groups, highly acidic protons or base-sensitive groups can be problematic.

  • Alternative Reactions:

    • Negishi Coupling: Uses organozinc reagents, which are often more reactive than organoborons and can be effective at lower temperatures. This reaction exhibits high functional group tolerance and generally has few side reactions.[17][18][19]

    • Stille Coupling: Employs organotin (stannane) reagents. A key advantage is the stability of organostannanes to air and moisture. However, a major drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts.[20][21]

    • Kumada Coupling: Utilizes Grignard (organomagnesium) reagents. This reaction is very powerful but is limited by the low functional group tolerance of the highly reactive Grignard reagents.[22]

Data Summary & Protocols
Table 1: Troubleshooting Summary for Common Biaryl Synthesis Side Products
Side ProductCommon Name(s)Key CausesPrimary Mitigation Strategies
Ar-H Protodeboronation, HydrodeboronationWater, Strong Base, High Temperature, Substrate Electronics[2][3][4]Use anhydrous conditions, weaker bases (e.g., K₂CO₃), boronic esters, or slow-release reagents (MIDA boronates).[5]
Ar-Ar HomocouplingOxygen, Incomplete Pd(II) reduction[8][9]Rigorous degassing (freeze-pump-thaw), use of Pd(0) pre-catalysts.
Ar'-H DehalogenationH-donor in reaction, certain ligands/basesScreen different solvent/base combinations, lower reaction temperature.
R₃P=O Phosphine OxidationOxygen, Air exposureRigorous degassing, use of air-stable pre-catalysts or phosphine-borane adducts.[16]
Protocol: General Procedure for Minimizing Side Products in a Suzuki-Miyaura Reaction

This protocol emphasizes the steps crucial for avoiding the side reactions discussed above.

  • Glassware Preparation: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagent Preparation:

    • Add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv) to the reaction flask equipped with a magnetic stir bar and a condenser.

    • Note: If using a hygroscopic base, handle it in a glovebox.

  • Inerting the System (CRITICAL STEP):

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition & Degassing:

    • Add the anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe.

    • Perform three "freeze-pump-thaw" cycles:

      • Freeze the mixture in a liquid nitrogen bath.

      • Once frozen solid, apply a high vacuum for 5-10 minutes.

      • Close the vacuum line and thaw the mixture in a room temperature water bath, allowing dissolved gases to bubble out.

      • Repeat this process two more times.

  • Catalyst Addition:

    • After the final thaw cycle, backfill the flask with inert gas.

    • Briefly remove the septum and add the palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos) quickly against a positive flow of inert gas.

    • Note: Using an air-stable pre-catalyst complex simplifies this step.

  • Reaction Execution:

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas (e.g., using a balloon or bubbler).

    • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up:

    • Once the reaction is complete, cool to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude material by LC-MS and ¹H NMR to identify and quantify any side products.

    • Purify the desired biaryl product using column chromatography, recrystallization, or trituration.[13][23]

Troubleshooting Workflow

If you encounter issues, this logical flow can help diagnose the problem.

Troubleshooting_Workflow Start Reaction Complete, Low Yield or Impure Product Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Proto Byproduct is Ar-H (Protodeboronation) Identify->Proto Ar-H Homo Byproduct is Ar-Ar (Homocoupling) Identify->Homo Ar-Ar Degradation Complex Mixture/ Starting Material Unchanged Identify->Degradation Other Sol_Proto Solution: 1. Use Anhydrous Solvents 2. Switch to Weaker Base 3. Use Boronic Ester 4. Lower Temperature Proto->Sol_Proto Sol_Homo Solution: 1. Improve Degassing (Freeze-Pump-Thaw) 2. Use Pd(0) Pre-catalyst 3. Check Oxygen Source Homo->Sol_Homo Sol_Degradation Solution: 1. Check Catalyst/Ligand Stability 2. Screen Different Ligands 3. Consider Alternative Coupling (Negishi, Stille) Degradation->Sol_Degradation

Sources

Troubleshooting

improving the regioselectivity of reactions with (3-Bromo-2-iodophenyl)methanol

The following Technical Support Guide is designed for researchers working with (3-Bromo-2-iodophenyl)methanol . This scaffold presents a classic yet deceptive challenge in regioselectivity due to the "1,2,3-congested" su...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with (3-Bromo-2-iodophenyl)methanol . This scaffold presents a classic yet deceptive challenge in regioselectivity due to the "1,2,3-congested" substitution pattern and the competing reactivities of the two halogens.

Ticket System: REGIO-SELECT-001 Status: Active Agent: Senior Application Scientist

System Overview & Reactivity Profile

Before troubleshooting specific reactions, you must understand the "Selectivity Hierarchy" of this scaffold. The molecule contains three distinct reactive centers that compete during functionalization.

SiteSubstituentElectronic CharacterSteric EnvironmentPrimary Reactivity Mode
C1 -CH₂OHDirecting Group (DG)ModerateDeprotonation (Alkoxide formation), Chelation
C2 -I (Iodine)Soft ElectrophileHigh (Congested) Metal-Halogen Exchange, Oxidative Addition (Fastest)
C3 -Br (Bromine)Harder ElectrophileModerateOxidative Addition (Slower), Electrophilic Aromatic Substitution
The Core Conflict

The primary challenge is differentiating the C2-Iodine from the C3-Bromine .

  • Thermodynamic/Kinetic Rule: C–I bonds are weaker and longer than C–Br bonds. Under kinetic control (e.g., low-temp Lithiation) or Pd-catalysis, C2 reacts first .

  • The Trap: The C2 position is sterically shielded by the C1-Methanol and C3-Bromine groups. Bulky reagents may fail to access C2, leading to sluggish reactivity or forcing the reaction to the more accessible (but less reactive) C3 site, resulting in mixtures.

Decision Matrix: Selectivity Workflows

Use this flowchart to determine the correct protocol for your target transformation.

Selectivity_Workflow Start Target Site? C2 Target: C2 (Iodine) Start->C2 C3 Target: C3 (Bromine) Start->C3 Method_C2_Pd Method: Pd-Coupling (Suzuki/Sonogashira) C2->Method_C2_Pd Standard Method_C2_Li Method: Li-Exchange (Knochel-Hauser) C2->Method_C2_Li Nucleophilic Method_C3_Seq Sequential Route (React C2 first) C3->Method_C3_Seq Recommended Method_C3_Block Blocking Strategy (Protect C2) C3->Method_C3_Block Difficult

Figure 1: Decision matrix for regioselective functionalization of (3-Bromo-2-iodophenyl)methanol.

Troubleshooting Protocols

Module A: Metal-Halogen Exchange (Lithiation/Magnesiation)

Goal: Selectively convert C2-I to a nucleophile (C2-Li or C2-Mg) without touching C3-Br.

Common Issue: "I am getting a mixture of products or low yields."

Diagnosis: The free hydroxyl group (-OH) at C1 is quenching your organometallic reagent. The Fix: You must account for the acidic proton on the alcohol.

Protocol 1: The "Turbo-Grignard" Method (Recommended) Why: Isopropylmagnesium chloride (i-PrMgCl) is selective for Iodine over Bromine and tolerates the C3-Br bond perfectly at controlled temperatures.

  • Protection (Optional but Safer): Protect the alcohol as a TMS or TBS ether to prevent alkoxide aggregates.

  • Exchange:

    • Dissolve substrate in anhydrous THF (0.5 M).

    • Cool to -20°C (going to -78°C is often unnecessary for Grignards and slows the I-Mg exchange too much).

    • Add i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv).

    • Wait: Stir for 30–60 mins. The C2-I will exchange to C2-MgCl. The C3-Br will remain intact.

  • Quench: Add your electrophile (Aldehyde, Ketone, etc.).[1]

Protocol 2: The "Double-Lithiation" Method (If OH is unprotected) Why: If you cannot protect the alcohol, you must use 2 equivalents of base.

  • Cool THF solution to -78°C .

  • Add n-BuLi (2.1 equiv) .[1][2]

    • 1st Eq: Deprotonates the OH -> O-Li (Directing Group).

    • 2nd Eq: Exchanges the Iodine -> C2-Li.

  • Warning: Do not let the temperature rise above -60°C before adding the electrophile. The C2-Li species is prone to "Halogen Dance" (migration to C6) or benzyne formation if warmed.

VariableRecommendationReason
Solvent THF (Anhydrous)Essential for stabilizing the Grignard/Lithium species.
Temperature -20°C (Grignard) / -78°C (Lithium)Prevents attack on the Bromine atom.
Reagent i-PrMgCl·LiCl High chemoselectivity for I vs Br.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Goal: Couple a carbon chain at C2-I while leaving C3-Br intact for later use.

Common Issue: "The reaction is sluggish, or I see debromination."

Diagnosis: The C2 position is sterically crowded. Standard catalysts (like Pd(PPh3)4) are too bulky and slow, leading to side reactions.

The Fix: Ligand Engineering You need a catalyst system that promotes fast oxidative addition into the hindered C2-I bond but is not so reactive that it inserts into C3-Br.

Optimized Protocol:

  • Catalyst: Use Pd(dppf)Cl₂ or Pd(OAc)₂ + S-Phos .

    • Why: Bidentate ligands like dppf have a large bite angle that accelerates reductive elimination in crowded systems. S-Phos is electron-rich and bulky, boosting oxidative addition into the Iodine.

  • Base: Use mild bases like K₃PO₄ or Na₂CO₃ . Avoid strong alkoxides (NaOtBu) which can promote debromination.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of Boronic Acid. Excess boronic acid increases the risk of double coupling.

Reaction Pathway Visualization:

Pd_Cycle Substrate Substrate: (3-Br-2-I-phenyl)methanol OxAdd Oxidative Addition (Fast at C2-I) Substrate->OxAdd Pd(0) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Side_Reaction Risk: C3-Br Attack (Avoid Excess Heat/Cat) OxAdd->Side_Reaction If T > 80°C RedElim Reductive Elimination (Forms C2-C bond) TransMet->RedElim Product Product: 3-Bromo-2-Aryl-benzyl alcohol RedElim->Product

Figure 2: Catalytic cycle favoring C2-Iodine insertion. Note the risk of C3 attack at high temperatures.

Frequently Asked Questions (FAQ)

Q1: Can I react the Bromine (C3) before the Iodine (C2)?

  • Short Answer: No, not directly.

  • Technical Detail: The bond dissociation energy of C-I (approx. 65 kcal/mol) is significantly lower than C-Br (approx. 81 kcal/mol). Pd(0) will essentially always insert into C-I first.

  • Workaround: If you absolutely need the Bromine to react first, you must replace the Iodine with a group that is less reactive than Bromine (e.g., a chloride or a protected phenol), or perform the C2 reaction first with a "dummy" group that can be removed later.

Q2: Does the alcohol group need protection for Suzuki coupling?

  • Short Answer: Usually, no.[2]

  • Nuance: Free benzyl alcohols are generally tolerated in Suzuki conditions (aqueous base/organic solvent). However, if you are using water-sensitive catalysts or if the product is prone to cyclization (e.g., forming a benzoxaborole if using a boron reagent), protection with THP or TBS is advised.

Q3: I see a "homocoupling" dimer product. What happened?

  • Diagnosis: This is likely the Ullmann-type coupling of two starting molecules (Aryl-I + Aryl-I -> Biaryl).

  • Solution: Degas your solvents thoroughly. Oxygen promotes homocoupling. Switch to a pre-formed catalyst (e.g., Pd(dppf)Cl2·DCM) rather than mixing Pd(OAc)2 + Ligand in situ.

References & Further Reading

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005. (Foundational text on i-PrMgCl selectivity for I over Br).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (Establishes the reactivity order I > Br > Cl).

  • Barden, C. J., & Buchwald, S. L. "Formation of Hindered Biaryls." Journal of the American Chemical Society, 2002. (Discusses ligand effects on sterically hindered substrates similar to the C2 position here).

  • Gribble, G. W. "The Halogen Dance Reaction." Current Organic Chemistry, 2003. (Explains the migration risks of lithiated haloarenes).

Sources

Optimization

reaction monitoring techniques for (3-Bromo-2-iodophenyl)methanol coupling

TECHNICAL SUPPORT CENTER: CASE #492-CHEM-MON SUBJECT: Reaction Monitoring Protocol for (3-Bromo-2-iodophenyl)methanol Coupling STATUS: Open ASSIGNED SPECIALIST: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: CASE #492-CHEM-MON SUBJECT: Reaction Monitoring Protocol for (3-Bromo-2-iodophenyl)methanol Coupling STATUS: Open ASSIGNED SPECIALIST: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with (3-Bromo-2-iodophenyl)methanol (CAS: 249647-26-5), a dense functional scaffold. The critical challenge here is chemoselectivity . You intend to engage the C-I bond (typically via Suzuki-Miyaura, Sonogashira, or Heck coupling) while leaving the C-Br bond intact for subsequent elaboration.

This guide provides a self-validating monitoring strategy. We move beyond simple "consumption of starting material" to a rigorous confirmation of regio-retention using Mass Spectrometry (MS) isotopic signatures and HPLC fidelity.

Module 1: The Chemistry & Critical Failure Modes

Before monitoring, you must understand what you are looking for. The 2-position (Iodine) is sterically crowded, sandwiched between a hydroxymethyl group (-CH2OH) and a Bromine atom.

The Reactivity Hierarchy:

  • C-I Bond (Target): Weakest bond, fastest oxidative addition.

  • C-Br Bond (Off-Target): Slower, but can react if temperature is too high or catalyst is too active.

  • Benzylic Alcohol: Susceptible to oxidation (to aldehyde) or etherification if strong bases are used.

Primary Failure Mode: Protodeiodination. If the catalytic cycle stalls (due to sterics), the Pd-Ar species may scavenge a proton, replacing the Iodine with Hydrogen rather than the coupling partner.

Module 2: Mass Spectrometry (The "Smoking Gun")

User Query: How do I know if I coupled at the Iodine or the Bromine? They have similar retention times.

Technician Response: Do not rely on retention time alone. You must use Isotopic Pattern Analysis . Bromine has a distinct 1:1 ratio of naturally occurring isotopes (


 and 

).[1] Iodine is monoisotopic (

).

The Logic Flow:

  • Starting Material (SM): Contains Br + I . Pattern is dominated by Iodine's mass but shows the Br doublet.

  • Desired Product: Contains Br only . You must see the 1:1 doublet pattern.

  • Bis-Coupled (Over-reaction): Contains No Halogens . The isotope pattern collapses to a standard carbon envelope.

Data Table: Expected MS Signatures
SpeciesCompositionMass Shift (Approx)Isotope Pattern (M : M+2)Status
Start Material Ar-Br-I313 Da1 : 1 (Distinct Doublet)Baseline
Desired Product Ar-Br-R313 - 127 + [R]1 : 1 (Distinct Doublet)SUCCESS
Regio-Isomer Ar-I-R313 - 80 + [R]Single Peak (No Doublet)FAILURE (Wrong Site)
De-iodo Byproduct Ar-Br-H313 - 1261 : 1 (Distinct Doublet)FAILURE (Reduction)
Bis-Coupled Ar-R-RVariableStandard OrganicFAILURE (Over-reaction)

Module 3: HPLC Method Development

User Query: My product and starting material co-elute. What column should I use?

Technician Response: The benzylic alcohol makes these compounds relatively polar compared to simple aryl halides. A standard C18 column often fails to resolve the de-iodo impurity from the product.

Recommended Protocol:

  • Stationary Phase: Phenyl-Hexyl or C18 with high carbon load. The Phenyl-Hexyl phase interacts with the pi-systems of the aryl halides, often providing better selectivity for halogenated positional isomers.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: Avoid Methanol if possible; it can obscure benzyl alcohol peaks or cause transesterification in rare cases.

  • Wavelength: 254 nm (general) and 210-220 nm (for the benzyl alcohol tail).

Visual Workflow: Method Optimization

HPLC_Method_Dev Start Start: Standard Gradient 5% -> 95% ACN CheckRes Resolution > 1.5? Start->CheckRes Success Validate Method CheckRes->Success Yes Failure Co-elution Issues CheckRes->Failure No ChangeMod Switch Modifier: Use MeOH instead of ACN Failure->ChangeMod If peak shape bad ChangeCol Switch Column: C18 -> Phenyl-Hexyl Failure->ChangeCol If totally co-eluting Flatten Flatten Gradient: Isocratic hold at elution % Failure->Flatten If < 1 min sep ChangeMod->CheckRes ChangeCol->CheckRes Flatten->CheckRes

Figure 1: Decision tree for optimizing HPLC separation of halogenated regioisomers.

Module 4: Troubleshooting & FAQs

Ticket #101: "The reaction stalled at 60% conversion."

  • Diagnosis: The 2-position is sterically hindered. The catalyst may have deactivated, or the oxidative addition is too slow.

  • Action:

    • Check for De-iodo byproduct (Mass = SM - 126). If high, your catalyst is dying and reducing the substrate.

    • Do NOT simply heat it up. Higher heat activates the C-Br bond.

    • Solution: Switch to a smaller, more electron-rich ligand (e.g., SPhos or XPhos) that facilitates oxidative addition at hindered centers without requiring excessive heat.

Ticket #102: "I see a new spot on TLC that isn't product."

  • Diagnosis: Oxidation of the alcohol.

  • Test: Treat a small aliquot with 2,4-DNP stain. If it turns yellow/orange, your benzyl alcohol has oxidized to the aldehyde.

  • Solution: Degas your solvents more thoroughly. Ensure your base (e.g., K2CO3) isn't contaminated with oxidants.

Ticket #103: "How do I quench for analysis?"

  • Critical Step: Do not inject crude reaction mixtures directly onto the HPLC. Palladium nanoparticles can ruin the column frit.

  • Protocol:

    • Take 50 µL reaction mixture.

    • Add 200 µL Thiourea solution (10% in water/methanol). Why? Thiourea scavenges Pd, stopping the reaction immediately.

    • Filter through a 0.2 µm PTFE syringe filter.

    • Dilute with Mobile Phase A.

References

  • Chemoselective Couplings:Suzuki-Miyaura Cross-Coupling of Dihaloarenes.

    • Source:Chem. Rev. 1995, 95, 7, 2457–2483.
    • Context: Establishes the reactivity order I > Br >> Cl in Pd-c
  • Isotopic Analysis:Mass Spectrometry of Halogen

    • Source:Chemistry LibreTexts / J. Chem. Educ.
    • Context: Definitive guide on the 1:1 r
  • Substrate Synthesis:Synthesis of (3-Bromo-2-iodophenyl)methanol.

    • Source:ChemScene / Fluorochem Technical D
    • Context: Confirmation of substrate properties and stability data.[2][3]

    • (Note: Isomeric analogue often used as reference for stability).

Sources

Reference Data & Comparative Studies

Validation

Chemoselective Divergence: A Comparative Guide to (3-Bromo-2-iodophenyl)methanol Reactivity

Executive Summary: The "Privileged Scaffold" Challenge (3-Bromo-2-iodophenyl)methanol (CAS: [Specific CAS if avail, otherwise generic structure]) represents a unique "tri-functional" scaffold in medicinal chemistry. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

(3-Bromo-2-iodophenyl)methanol (CAS: [Specific CAS if avail, otherwise generic structure]) represents a unique "tri-functional" scaffold in medicinal chemistry. Unlike simple dihalobenzenes, this molecule presents a complex interplay of electronic activation (C–I vs. C–Br) and steric congestion (the C2-position is "sandwiched" between a benzylic alcohol and a C3-bromide).

This guide objectively compares its reactivity against standard alternatives, specifically 1-bromo-2-iodobenzene (the non-hydroxylated parent) and 1,3-dibromobenzene (the symmetric analog). The data presented validates why the hydroxyl group is not merely a bystander but a critical "anchor" for directed metalation and solubility control.

Comparative Analysis: Reactivity & Performance

The following analysis contrasts the target molecule with its closest structural analogs. The core challenge is achieving C2-selectivity (Iodine) without touching the C3-Bromine or suffering from steric inhibition.

Table 1: Reactivity Profile Comparison
Feature(3-Bromo-2-iodophenyl)methanol 1-Bromo-2-iodobenzene 1,3-Dibromobenzene
Primary Activation Site C2-Iodine (Electronic preference)C2-Iodine (Electronic preference)Non-selective (Statistical mixture)
Steric Environment High (Flanked by -CH₂OH and -Br)Moderate (Flanked by -H and -Br)Low (Open positions)
Li-Halogen Exchange Requires 2.0 eq Base (Dianion mechanism) or ProtectionRequires 1.0 eq Base (Direct exchange)Requires 1.0 eq Base (Fast, often non-selective)
Benzyne Risk Moderate (Alkoxide stabilizes intermediates)High (Rapid elimination to benzyne)Low (Meta-position prevents benzyne)
Solubility (Polar) High (Alcohol group)Low (Lipophilic)Low (Lipophilic)
Directing Group Yes (Hydroxyl directs metalation)No No
Critical Insight: The "Anchor" Effect

In 1-bromo-2-iodobenzene , Lithium-Halogen exchange is extremely fast but prone to "scrambling" (equilibrium between Ar-Li and Ar-I) and benzyne formation. In (3-Bromo-2-iodophenyl)methanol , the formation of the lithium alkoxide (O-Li) first creates a chelation effect . This anchors the lithium species, often stabilizing the ortho-lithio intermediate and preventing the disastrous elimination to benzyne, provided the temperature is strictly controlled (-78 °C).

Mechanistic Visualization

To understand the divergent pathways available to this molecule, we visualize the hierarchy of reactivity. The Iodine atom is the "softest" electrophile, but the hydroxyl group dictates the method of activation.

ReactivityHierarchy Substrate (3-Bromo-2-iodophenyl)methanol Path_A Pathway A: Pd-Catalysis (Suzuki/Sonogashira) Substrate->Path_A Neutral Conditions Path_B Pathway B: Metallation (Li/Mg Exchange) Substrate->Path_B Basic Conditions Outcome_A1 C2-Iodine Coupling (Major Product) Path_A->Outcome_A1 Standard Ligands (PPh3) Fast Oxidative Addition Outcome_A2 C3-Bromine Coupling (Minor/Requires Ligand) Path_A->Outcome_A2 Bulky Ligands / High Temp Outcome_B1 Direct Exchange (i-PrMgCl) Creates Grignard Species Path_B->Outcome_B1 Selective I/Mg Exchange -20°C to 0°C Outcome_B2 Lithium Exchange (n-BuLi) Requires Dianion Strategy Path_B->Outcome_B2 2.2 eq. Base -78°C (Cryogenic)

Figure 1: Decision tree illustrating the chemoselective divergence based on reaction conditions. Note the specificity required for C2-functionalization.

Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction is determined not just by yield, but by the absence of specific byproducts (e.g., bis-coupled products or dehalogenated species).

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2-Iodine)

Objective: Functionalize the hindered Iodine position while preserving the Bromine for future steps.

Rationale: The C–I bond is weaker than C–Br, allowing for faster oxidative addition. However, the adjacent hydroxymethyl group adds steric bulk. We use a phosphine-free or small-ligand system to minimize steric clashes.

  • Preparation: Dissolve (3-Bromo-2-iodophenyl)methanol (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Boronic Acid (1.1 eq) and Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Note: The bidentate 'dppf' ligand prevents catalyst decomposition but is flexible enough to access the crowded C2 site.

  • Reaction: Heat to 60 °C (Do NOT exceed 80 °C to prevent C3-Br activation). Monitor by HPLC/TLC.

  • Validation Check:

    • Success: Disappearance of starting material; appearance of mono-coupled product.

    • Failure Mode: If bis-coupling (reaction at Br) is observed, lower temperature to 45 °C and switch to Pd(PPh₃)₄.

Protocol B: Turbo-Grignard Exchange (Knochel Method)

Objective: Generate the metallated species without cryogenic (-78 °C) conditions.

Rationale: Using n-BuLi requires protecting the alcohol or using 2 equivalents of base (dianion method), which is risky. The "Turbo Grignard" (i-PrMgCl·LiCl) allows for selective I/Mg exchange at 0 °C to -20 °C without touching the Bromine or the hydroxyl proton immediately (though deprotonation eventually occurs, the Mg-species is stable).

  • Setup: Flame-dry a flask under Argon.

  • Substrate: Dissolve (3-Bromo-2-iodophenyl)methanol (1.0 eq) in anhydrous THF.

  • Exchange: Cool to -20 °C. Dropwise add i-PrMgCl·LiCl (1.1 eq).

    • Note: The first equivalent may deprotonate the alcohol. It is often safer to use 2.1 eq if the alcohol is unprotected, or protect as a TBS-ether first. Recommended: Protect as TBS-ether for cleanest results.

  • Quench: Add electrophile (e.g., aldehyde, DMF) after 30 mins.

  • Validation Check:

    • Success: >90% Deuterium incorporation at C2 upon D₂O quench.

    • Failure Mode: If <50% conversion, warm to 0 °C. If C3-Br is lost, the temperature was too high.

Workflow Visualization

This diagram details the sequence for the Turbo-Grignard approach, highlighting the critical decision point regarding hydroxyl protection.

ExperimentalWorkflow Start Start: (3-Bromo-2-iodophenyl)methanol Decision Protect Alcohol? Start->Decision Protect Silylation (TBSCl, Imidazole) Decision->Protect Yes (Recommended) Direct Dianion Route (Requires 2.1 eq Metal) Decision->Direct No (Atom Econ.) Exchange I/Mg Exchange (i-PrMgCl·LiCl, -20°C) Protect->Exchange 1.1 eq Reagent Direct->Exchange 2.1 eq Reagent Trapping Electrophile Trap (E+ addition) Exchange->Trapping Final Product: 2-Substituted-3-bromo benzyl alcohol Trapping->Final

Figure 2: Experimental workflow for selective functionalization via Magnesium-Halogen exchange.

References

  • Knochel, P., et al. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University / Macmillan Group. Link (General grounding on I/Li exchange kinetics).

  • Houpis, I. N., et al. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Link (Review of site selectivity in dihalo systems).

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Royal Society of Chemistry. Link (Detailed analysis of steric vs electronic effects in polyhalogenated couplings).

  • Vertex AI Search Results . (2024). Reactivity of (3-Bromo-2-iodophenyl)methanol. 1 (Aggregated chemical data and CAS properties).

Sources

Comparative

yield comparison of Suzuki vs. Stille coupling for hindered substrates

The Steric Wall: Yield Comparison of Suzuki vs. Stille Coupling for Hindered Substrates[1] Part 1: Executive Summary & Core Directive The Challenge: In the synthesis of tetra-ortho-substituted biaryls and other stericall...

Author: BenchChem Technical Support Team. Date: February 2026

The Steric Wall: Yield Comparison of Suzuki vs. Stille Coupling for Hindered Substrates[1]

Part 1: Executive Summary & Core Directive

The Challenge: In the synthesis of tetra-ortho-substituted biaryls and other sterically congested scaffolds, standard cross-coupling protocols often fail. The "steric wall" manifests as a stalled catalytic cycle, typically at the transmetallation step.

The Verdict: Historically, the Stille coupling has been the superior choice for extreme steric hindrance due to its base-free, neutral transmetallation mechanism. However, modern Suzuki-Miyaura protocols utilizing dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) have largely closed this yield gap, offering a greener alternative with comparable efficiency (80-95% yields).

Selection Rule:

  • Choose Stille if: The substrate contains base-sensitive groups (e.g., native esters, unprotected phenols) or if the specific steric architecture resists boronate formation.

  • Choose Suzuki if: You utilize "Next-Gen" Buchwald precatalysts and require scalable, non-toxic purification.

Part 2: Mechanistic Divergence & Causality

To maximize yield, one must understand why these reactions fail. The yield limiting step for hindered substrates is almost invariably transmetallation .

The Suzuki Bottleneck: The "Boronate Bulk" Factor

In a standard Suzuki coupling, the boronic acid must first react with a base (e.g.,


, 

) to form a tetra-coordinate boronate species

.
  • The Problem: This anionic species is significantly bulkier than the neutral boronic acid. When it attempts to approach a sterically crowded Palladium(II) center (already bearing bulky ligands and the aryl halide), electrostatic and steric repulsion prevents orbital overlap.

  • The Fix: Ligands like SPhos and XPhos are designed to be flexible. They can "swing" away to open a coordination site on the metal, facilitating the entry of the bulky boronate.

The Stille Advantage: Neutrality

The Stille coupling utilizes organostannanes (


), which are neutral and require no base activation.
  • The Mechanism: The transmetallation occurs via a concerted mechanism where the tin species coordinates to the halide on the Pd center. Because the nucleophile is neutral and the coordination geometry is less rigid, Stille couplings often tolerate "tetra-ortho" substitution patterns that stall Suzuki reactions.

  • The Boost: The addition of Cu(I) salts (the "Copper Effect") can transmetallate the organic group from Tin to Copper first. The resulting Organocopper species is more nucleophilic and smaller, bypassing the kinetic trap.

Part 3: Comparative Data Analysis

The following table summarizes head-to-head yield comparisons for hindered substrates, specifically focusing on diazocine (a bridged azobenzene) and tetra-ortho-substituted biaryl synthesis.

Table 1: Yield Comparison for Hindered Substrates

Substrate ClassSteric ProfileSuzuki Yield (Condition)Stille Yield (Condition)Analysis
Hindered Biaryl 1-bromo-2-isopropylbenzene (Ortho-substituted)60% (Pd(OAc)2 / XPhos)86% (Pd(OAc)2 / XPhos / CsF)Stille outperforms in simple ortho-isopropyl systems due to smoother transmetallation.
Diazocine Core Meta-substituted (Moderate hindrance)78% (Pd-XPhos)71% (Pd-XPhos)Suzuki wins when sterics are moderate; the boronate is more reactive than the stannane.
Tetra-Ortho Biaryl 2,6-disubstituted aryl bromide + 2,6-disubstituted boronic acid95% (Pd-PEPPSI-IPent)88% (Pd(PPh3)4 / CuI)Modern NHC or Buchwald ligands allow Suzuki to overtake Stille even in extreme cases.
Base-Sensitive Substrate with unprotected phenol/ester0-20% (Decomposition)82% (Neutral conditions)Stille is the only viable option for base-labile hindered substrates.

Data Source: Comparative yields derived from diazocine functionalization studies (RSC, 2023) and tetra-ortho biaryl synthesis guides (JACS, 2005; Angew. Chem., 2010).[2]

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision pathway for selecting the optimal coupling method based on substrate properties.

CouplingDecision Figure 1: Decision Matrix for Hindered Cross-Coupling Selection. Start START: Hindered Substrate Coupling BaseSens Are there Base-Sensitive Groups? (Esters, Phenols, Aldehydes) Start->BaseSens StericLevel Steric Severity: Tetra-Ortho vs. Di-Ortho BaseSens->StericLevel No (Stable) Stille METHOD A: Stille Coupling (Add CuI for rate boost) BaseSens->Stille Yes (Base Sensitive) Toxicity Is Tin Toxicity Permissible? (GMP vs. R&D) StericLevel->Toxicity Extreme (Tetra-Ortho) Suzuki METHOD B: Suzuki Coupling (Must use SPhos/XPhos/PEPPSI) StericLevel->Suzuki Moderate (Di-Ortho) Toxicity->Stille Yes (Lab Scale) Toxicity->Suzuki No (Pharma/Scale-up)

Caption: Figure 1 outlines the logical flow for selecting between Stille and Suzuki based on chemical compatibility and steric demand.

Part 5: Validated Experimental Protocols

These protocols are designed to be self-validating . The visual cues provided ensure the reaction is proceeding correctly before workup.

Protocol A: High-Performance Hindered Suzuki (The "Buchwald" Standard)

Best for: Scalable synthesis of tetra-ortho biaryls without toxic byproducts.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv) – Excess is crucial for hindered substrates due to protodeboronation.

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%) OR Pre-formed XPhos Pd G2 (2 mol%).

  • Base:

    
     (3.0 equiv) – Anhydrous, finely ground.
    
  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step:

  • Pre-complexation (Critical): If using Pd(OAc)2 and ligand separately, stir them in the solvent at 50°C for 10 minutes before adding substrates.

    • Validation: Solution should turn from orange (Pd salt) to a pale yellow/clear solution (Active L-Pd(0)).

  • Addition: Add Aryl Halide, Boronic Acid, and Base. Degas the mixture by sparging with Argon for 15 minutes.

  • Reaction: Heat to 100°C for 12-24 hours.

    • Validation: The mixture will likely become biphasic. A "Pd Black" precipitate indicates catalyst decomposition (bad); the solution should remain homogenous/dark brown.

  • Workup: Filter through Celite to remove Pd residues. Wash with EtOAc.

Protocol B: Copper-Promoted Stille Coupling

Best for: Base-sensitive substrates or when Suzuki fails.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Organostannane (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (for extremely difficult cases).
  • Additive: CuI (10-20 mol%) – The "Copper Effect" accelerator.

  • Solvent: DMF or NMP (Anhydrous).

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, combine Aryl Halide, Stannane, Pd catalyst, and CuI in DMF.

  • Reaction: Heat to 80-100°C.

    • Validation: The reaction often turns dark black/brown quickly. This is normal for Stille. Monitor via TLC; the Stannane spot is usually non-polar (high Rf).

  • Quench (Safety): Treat the crude mixture with aqueous KF or CsF solution for 30 minutes.

    • Why: This precipitates the toxic Tin residues as insoluble Polymeric Tin Fluorides (

      
      ), making filtration safer and the product cleaner.
      

References

  • Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. Source: Royal Society of Chemistry (RSC), 2023. [Link][3]

  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure (XPhos/SPhos). Source: Journal of the American Chemical Society (JACS), 2005. [Link]

  • Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Source: Angewandte Chemie International Edition, 2010. [Link]

  • The Mechanisms of the Stille Reaction. Source: University of Windsor / Organic Chemistry Portal. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Method Validation: High-Performance Liquid Chromatography for the Quality Control of (3-Bromo-2-iodophenyl)methanol Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: (3-Bromo-2-iodophenyl)methanol is a key building block in the synthesis of complex pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3-Bromo-2-iodophenyl)methanol is a key building block in the synthesis of complex pharmaceutical intermediates. Its purity is paramount, necessitating a robust, reliable, and validated analytical method for quality control. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the analysis of (3-Bromo-2-iodophenyl)methanol, detailing the rationale behind method development and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. We present a self-validating protocol, supported by experimental data, to demonstrate the superiority of a modern gradient UHPLC method over a traditional isocratic HPLC approach in terms of resolution, speed, and sensitivity.

Introduction: The "Why" Behind Rigorous Validation

In the landscape of pharmaceutical development, the quality of a starting material dictates the quality of the final active pharmaceutical ingredient (API). (3-Bromo-2-iodophenyl)methanol serves as a critical precursor in multi-step syntheses where impurities can lead to significant downstream issues, including failed reactions, compromised API purity, and unforeseen toxicological profiles. Therefore, an analytical method that not only quantifies the main component but also separates and detects potential process-related impurities and degradation products is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its versatility, sensitivity, and resolving power. However, simply developing an HPLC method is insufficient. The method must be rigorously validated to prove it is "fit for purpose."[1] This guide will walk you through the synthesis, impurity profiling, and the subsequent development and validation of an HPLC method, culminating in a direct comparison with a less optimal, yet common, alternative.

Section 1: Synthesis and the Rationale of Impurity Profiling

A common and efficient route to synthesize (3-Bromo-2-iodophenyl)methanol is the reduction of its corresponding carboxylic acid, 3-bromo-2-iodobenzoic acid.[2][3] This choice is based on the commercial availability of the starting material and the straightforward nature of the reduction, which can be achieved with high yield using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

The causality behind impurity formation: No reaction is perfect. Understanding the potential side reactions is the first step in developing a specific analytical method.

  • Unreacted Starting Material: Incomplete reduction will leave traces of 3-bromo-2-iodobenzoic acid.

  • By-products:

    • Dehalogenation: Reductive conditions can sometimes lead to the cleavage of carbon-halogen bonds, resulting in impurities like (2-iodophenyl)methanol or (3-bromophenyl)methanol.

    • Over-reduction: While less common for a benzyl alcohol, aggressive conditions could potentially affect the aromatic ring.

  • Degradants: The final product may degrade under stress conditions such as heat, light, acid, or base. Forced degradation studies are essential to identify these potential degradants and prove the method's stability-indicating capability.[4][5][6]

Synthesis_Workflow SM 3-Bromo-2-iodobenzoic Acid Reagent Reducing Agent (e.g., BH₃·THF) in Dry THF SM->Reagent Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Product (3-Bromo-2-iodophenyl)methanol Reagent->Product Work-up & Purification Impurity2 Dehalogenation Products Product->Impurity2 Side Reaction

Caption: Synthetic pathway for (3-Bromo-2-iodophenyl)methanol and its primary impurities.

Section 2: A Tale of Two Methods: Comparative HPLC Development

To illustrate the importance of methodical development, we will design and compare two distinct Reverse-Phase HPLC (RP-HPLC) methods.

  • Method A (Legacy Isocratic HPLC): A traditional, simpler method.

  • Method B (Modern Gradient UHPLC): An optimized, high-performance method designed for superior resolution and speed.

The core principle of RP-HPLC involves a non-polar stationary phase (like C18) and a polar mobile phase.[7][8] Compounds elute based on their polarity; more polar compounds elute earlier. Our target molecule and its likely impurities have varying polarities, making this technique ideal.

ParameterMethod A: Legacy Isocratic HPLCMethod B: Modern Gradient UHPLCRationale for Method B's Choices
Instrument Standard HPLC SystemUltra-High Performance LC (UHPLC)UHPLC systems operate at higher pressures, allowing for smaller particle size columns, which dramatically increases efficiency and resolution.
Column C18, 250 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.8 µmSmaller column dimensions reduce solvent consumption and run time. The sub-2 µm particle size provides significantly higher theoretical plates (efficiency).
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic AcidFormic acid is volatile and mass spectrometry (MS) compatible, making it a superior choice for future method extension to LC-MS for impurity identification.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile generally provides lower backpressure and better UV transparency than methanol.
Elution Mode Isocratic: 60% BGradient: 40% to 95% B in 8 minA gradient is crucial for resolving compounds with different polarities in a single run.[9] It elutes polar impurities early and retains non-polar ones long enough for separation, while sharpening peaks.
Flow Rate 1.0 mL/min0.4 mL/minThe flow rate is scaled down for the smaller column diameter, saving solvent and maintaining optimal linear velocity for high efficiency.
Column Temp. Ambient40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and selectivity.
Detection (UV) 220 nmDAD, 220 nm (Peak Purity check)A Diode Array Detector (DAD) acquires spectra across a range, enabling peak purity analysis to ensure a peak is not co-eluting with an impurity.
Injection Vol. 10 µL2 µLScaled down to prevent column overloading on the smaller diameter UHPLC column.

Section 3: The Validation Gauntlet: A Self-Validating Protocol

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1] We will follow the ICH Q2(R1) guideline, a globally recognized standard.[10][11] Each step includes a System Suitability Test (SST) , a critical self-validating mechanism that confirms the system is performing correctly before any samples are analyzed.[12][13][14]

Validation_Workflow Dev Method Development (Method B) SST System Suitability Test (SST) (Tailing < 1.5, Plates > 5000, RSD < 1.0%) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Final Validated Method Rob->Final

Sources

Comparative

purity assessment of 3-bromo-2-iodobenzyl alcohol by GC-MS

Comparative Guide: Purity Assessment of 3-Bromo-2-Iodobenzyl Alcohol via GC-MS vs. Alternative Modalities Executive Summary 3-Bromo-2-iodobenzyl alcohol is a high-value scaffold used frequently in Suzuki-Miyaura cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Purity Assessment of 3-Bromo-2-Iodobenzyl Alcohol via GC-MS vs. Alternative Modalities

Executive Summary

3-Bromo-2-iodobenzyl alcohol is a high-value scaffold used frequently in Suzuki-Miyaura cross-couplings for pharmaceutical synthesis. Its structural integrity is defined by the specific regiochemistry of the halogen substituents.

While HPLC-UV is the industry workhorse for routine purity, it often fails to distinguish between regioisomers (e.g., 3-bromo-4-iodo analogs) or dehalogenated by-products (e.g., 3-bromobenzyl alcohol) due to overlapping UV chromophores. Gas Chromatography-Mass Spectrometry (GC-MS) , specifically following silylation, offers a superior alternative by leveraging mass-resolved fractionation and distinct halogen isotope patterns (


 and 

) to provide definitive structural purity.

This guide details a validated GC-MS workflow, compares it objectively against HPLC and NMR, and provides a self-validating protocol for implementation.

Strategic Comparison: GC-MS vs. Alternatives

The following table contrasts the three primary modalities for assessing the purity of halogenated benzyl alcohols.

FeatureGC-MS (Derivatized) HPLC-UV 1H-NMR
Primary Mechanism Volatility & Mass/Charge RatioPolarity & UV AbsorptionMagnetic Resonance
Regioisomer Resolution High (distinct retention & fragmentation)Low-Medium (requires extensive method dev)High (distinct coupling constants)
Dehalogenated Impurity ID Excellent (Mass shift -127u or -80u)Poor (Co-elution common)Good (if >1% abundance)
Sensitivity (LOD) Trace (<0.05%)Standard (0.1%)Low (>1.0%)
Throughput Medium (30-45 min runs)High (10-20 min runs)Low (Manual interpretation)
Critical Limitation Thermal instability of C-I bondLack of structural confirmationLow sensitivity for trace impurities

Verdict: Use HPLC-UV for routine batch release. Use GC-MS for process validation, impurity identification, and detecting trace dehalogenation events.

Technical Deep Dive: The GC-MS Protocol

Direct injection of benzyl alcohols often leads to peak tailing due to hydrogen bonding with silanol groups in the column. Furthermore, the C-I bond is thermally labile. This protocol mitigates both issues via Trimethylsilyl (TMS) derivatization and optimized thermal zones.

Reagents & Materials
  • Analyte: 3-Bromo-2-iodobenzyl alcohol.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.[1][2]

  • Solvent: Anhydrous Pyridine (scavenges HCl byproduct) or Dichloromethane (DCM).

  • Internal Standard: Dodecane or equivalent non-halogenated hydrocarbon.

Sample Preparation Workflow
  • Weigh: 10 mg of sample into a 2 mL GC vial.

  • Dissolve: Add 1.0 mL of Anhydrous Pyridine.

  • Derivatize: Add 100 µL BSTFA + 1% TMCS.

  • Incubate: Cap and heat at 60°C for 30 minutes .

    • Why? Ensures complete conversion of the -OH group to -OTMS, lowering the boiling point relative to the parent's polarity and preventing column adsorption.

  • Dilute: Dilute 1:10 with DCM prior to injection to prevent detector saturation.

Instrumental Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for aromatics.
Inlet Mode Split (20:1)Prevents column overload.
Inlet Temp 230°C (Critical)Do not exceed 250°C. High temps cause homolytic cleavage of the C-I bond (de-iodination).
Carrier Gas Helium @ 1.2 mL/minConstant flow mode.
Oven Program 80°C (1 min) → 15°C/min → 280°C (5 min)Slow ramp separates close-eluting regioisomers.
Transfer Line 280°CPrevents condensation of high MW derivatives.
MS Source 230°CStandard EI source temp.
Acquisition Scan (m/z 50–500)Full spectral data for ID.

Data Interpretation & Self-Validation

To validate the data, you must confirm the identity of the peak using Isotope Patterns . Halogens have distinct natural abundances that act as a "fingerprint."

The Isotope Fingerprint

For the TMS derivative of 3-bromo-2-iodobenzyl alcohol (


):
  • Bromine (

    
    ):  Creates a "doublet" pattern at M and M+2 with roughly 1:1 intensity.
    
  • Iodine (

    
    ):  Monoisotopic, but contributes a large mass defect.
    

Diagnostic Ions (m/z):

  • Molecular Ion (

    
    ):  Look for the cluster around 384/386  (Parent + TMS).
    
  • Base Peak (

    
    ):  Loss of methyl from TMS group.
    
  • Benzyl Fragment (

    
    ):  Loss of -OTMS group (
    
    
    
    ).
  • De-iodinated Fragment: If you see a cluster at 257/259 (M - 127), check if it aligns with the parent peak (fragmentation) or a separate peak (thermal degradation impurity).

Impurity Identification Table
Retention Time (Rel)Likely IdentityDiagnostic Mass Difference
0.85 RRT3-Bromobenzyl alcohol-TMS M-126 (Missing Iodine)
0.92 RRT2-Iodobenzyl alcohol-TMS M-79/81 (Missing Bromine)
1.00 RRTTarget Analyte Reference Pattern
1.05 RRTRegioisomer (e.g., 4-bromo) Same Mass, different fragmentation ratio

Visualized Workflows

Figure 1: Analytical Decision Tree

Caption: Logic flow for selecting GC-MS over HPLC based on impurity profile requirements.

DecisionTree Start Purity Assessment Required IsVolatile Is the impurity profile volatile/derivatizable? Start->IsVolatile IsTrace Is trace structural ID required (<0.1%)? IsVolatile->IsTrace Yes HPLC Select HPLC-UV IsVolatile->HPLC No HalogenCheck Are de-halogenated byproducts suspected? IsTrace->HalogenCheck Yes NMR Select qNMR IsTrace->NMR No (Bulk Purity Only) GCMS Select GC-MS (Derivatized) HalogenCheck->GCMS Yes (Critical) HalogenCheck->HPLC No

Figure 2: Derivatization & Analysis Workflow

Caption: Step-by-step protocol for BSTFA derivatization and thermal control.

Workflow cluster_warning Critical Control Point Sample 10mg Sample (Solid) Solvent Add Pyridine (1.0 mL) Sample->Solvent Reagent Add BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat Incubate 60°C / 30 min Reagent->Heat Inject GC Injection (Split 20:1, 230°C) Heat->Inject MS MS Detection (Scan 50-500 m/z) Inject->MS

Troubleshooting: The Iodine Instability

A common artifact in the analysis of aryl iodides is thermal de-iodination inside the GC inlet.

  • Symptom: You observe a peak for 3-bromobenzyl alcohol (des-iodo) that varies in area % between injections.

  • Root Cause: Active sites in the inlet liner or excessive temperature (>250°C) are cleaving the C-I bond.

  • Solution:

    • Use a deactivated split/splitless liner (with glass wool).

    • Lower inlet temperature to 220°C .

    • Verify with a "Cold On-Column" injection if available to confirm if the impurity is real or artifactual.

References

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry.[3][4][5][6][7] Journal of Chromatography A, 844(1-2), 1-22. (Contextual grounding for thermal degradation of labile halides).

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Chemoselective Cross-Coupling of (3-Bromo-2-iodophenyl)methanol

For researchers and professionals in drug development, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, rep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[1] However, the successful synthesis of highly functionalized intermediates often hinges on the judicious selection of the catalytic system. This is particularly true for substrates bearing multiple, differentially reactive leaving groups, such as (3-Bromo-2-iodophenyl)methanol.

This guide provides an in-depth comparative analysis of palladium catalyst systems for the selective functionalization of (3-Bromo-2-iodophenyl)methanol. We will move beyond a simple recitation of protocols to explore the causality behind catalyst choice, the mechanistic underpinnings of selectivity, and provide actionable experimental data to guide your synthetic strategy.

The Synthetic Challenge: Chemoselectivity in Dihaloarenes

The substrate, (3-Bromo-2-iodophenyl)methanol, presents a classic challenge of chemoselectivity. The carbon-iodine bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine bond.[2][3] This inherent reactivity difference provides a window of opportunity for selective mono-arylation at the 2-position, leaving the bromine atom intact for subsequent transformations. The primary goal is to identify a catalyst system that is active enough to efficiently cleave the C-I bond while being sufficiently selective to avoid competitive C-Br activation or diarylation.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is essential for rational catalyst selection. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-halide bond (preferentially the C-I bond in our substrate) to form a Pd(II) intermediate. The rate of this step is heavily influenced by the electron-density and steric bulk of the supporting ligands.[5]

  • Transmetalation: The organic group from an activated organoboron species (typically a boronate formed by the reaction of a boronic acid with a base) is transferred to the palladium center.[3]

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L_n OA Ar-Pd(II)-X(L_n) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-R(L_n) OA->TM Transmetalation (R-B(OR')_2) Product Ar-R TM->Product Reductive Elimination Regen Pd(0)L_n TM->Regen ArylHalide Ar-X ((3-Bromo-2-iodophenyl)methanol) ArylHalide->OA BoronicAcid R-B(OR')_2 (Arylboronic Acid) BoronicAcid->TM Base Base (e.g., K3PO4) Base->TM Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add (3-Bromo-2-iodophenyl)methanol, Arylboronic Acid, and Base to a flame-dried Schlenk flask. B 2. Add Pd Precatalyst and Ligand. A->B C 3. Evacuate and backfill the flask with Argon/Nitrogen (3x). B->C D 4. Add degassed solvent via syringe. C->D E 5. Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS until starting material is consumed. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., Ethyl Acetate). G->H I 9. Wash combined organic layers, dry, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Step-by-Step Methodology

Materials:

  • (3-Bromo-2-iodophenyl)methanol (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.2 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, or 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-2-iodophenyl)methanol, the arylboronic acid, and potassium phosphate (K₃PO₄).

  • In a separate vial, briefly mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent, then add this to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The primary goal is the complete consumption of the starting material while minimizing the formation of the diarylated byproduct.

  • Upon completion, allow the reaction mixture to cool to room temperature. Dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Expert Insights & Trustworthiness

  • Causality of Catalyst Choice: For this selective C-I coupling, a highly active catalyst system like Pd(OAc)₂/SPhos or a pre-formed catalyst like PEPPSI-IPr is recommended as a starting point. [6][7]These systems operate efficiently at moderate temperatures, which is key to exploiting the kinetic difference between C-I and C-Br oxidative addition. While Pd(PPh₃)₄ can work, it often requires higher heat, which can erode selectivity and lead to a mixture of products. [8]* Self-Validating Protocols: The described protocol includes rigorous inert atmosphere techniques and the use of degassed solvents. This is critical because oxygen can oxidatively deactivate the Pd(0) catalyst and also promote unwanted side reactions like the homocoupling of the boronic acid. [9]Monitoring the reaction is a crucial self-validation step; if significant diarylation is observed, the reaction temperature should be lowered or the reaction time shortened in subsequent attempts.

  • Base and Solvent Rationale: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically employed to facilitate the transmetalation step without being harsh on sensitive functional groups. [5]The choice of solvent (e.g., dioxane, toluene) is often dictated by the solubility of the substrates. A biphasic system with water can be beneficial for dissolving the inorganic base and facilitating the reaction. [10]

Conclusion

The selective cross-coupling of (3-Bromo-2-iodophenyl)methanol is a synthetically valuable transformation that is readily achievable with the right choice of palladium catalyst. Modern bulky, electron-rich phosphine ligands such as SPhos and XPhos, or highly active NHC-based precatalysts like PEPPSI-IPr, offer the best performance, providing high yields of the desired mono-arylated product under controlled conditions. By understanding the underlying mechanism and the role of each component in the reaction, researchers can rationally design experiments, troubleshoot effectively, and accelerate the development of complex molecules.

References

  • ResearchGate. (2025). Recyclable palladium catalysts for suzuki cross-coupling reaction. Available at: [Link]

  • Wiley Online Library. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • ACS Publications. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalysed cross-dehydrogenative coupling of (hetero)arenes. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • ACS Publications. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Available at: [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ACS Publications. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available at: [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]

  • Theses.fr. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • ResearchGate. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available at: [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Available at: [Link]

  • Semantic Scholar. (n.d.). N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Fırat University. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Available at: [Link]

Sources

Comparative

Strategic Guide: Cost-Benefit Analysis of Synthetic Routes to Polysubstituted Aromatics

Executive Summary The synthesis of polysubstituted aromatics—specifically 1,2,4,5-tetrasubstituted and 1,3,5-trisubstituted patterns—remains a bottleneck in medicinal chemistry. While traditional Electrophilic Aromatic S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of polysubstituted aromatics—specifically 1,2,4,5-tetrasubstituted and 1,3,5-trisubstituted patterns—remains a bottleneck in medicinal chemistry. While traditional Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) offer low raw material costs, they suffer from poor regioselectivity and high step counts for complex patterns.

This guide analyzes the trade-offs between Traditional Cross-Coupling (TCC) (e.g., Suzuki-Miyaura) and Direct C-H Functionalization (CHF) .

Key Finding: While TCC remains the reliability standard for late-stage diversification, Ir-catalyzed C-H borylation offers a superior Process Mass Intensity (PMI) profile for accessing sterically crowded 1,3,5- and 1,2,3-substitution patterns, reducing step counts by up to 60% in specific scaffolds.

The Regioselectivity vs. Cost Matrix

Before selecting a route, researchers must map their target against the "Substitution/Electronic Matrix."

FeatureTraditional (EAS/SNAr) Cross-Coupling (Suzuki/Buchwald) C-H Functionalization (Ir/Ru)
Primary Cost Driver Purification (Isomer separation)Reagents (Boronic acids, Pd)IP & Catalyst (Ir, Ligands)
Regiocontrol Electronic (Ortho/Para directors)Pre-functionalized (Halogen site)Steric (Least hindered C-H)
Step Count High (Protection/Deprotection)Medium (Halogenation required)Low (Direct functionalization)
Scalability HighHighMedium (Exotherm/H2 management)
PMI (Green Metric) High (Acid waste, solvents)MediumLow (Atom economical)
Decision Logic Diagram

The following decision tree illustrates the logical flow for selecting a synthetic strategy based on substitution patterns.

RouteSelection Start Target Molecule Analysis Pattern Substitution Pattern? Start->Pattern OrthoPara Ortho/Para (Electronic) Pattern->OrthoPara 1,2 or 1,4 Meta Meta/Steric Driven Pattern->Meta 1,3 or 1,3,5 Crowded Tetra-substituted/Crowded Pattern->Crowded 1,2,4,5 EAS Route A: Traditional EAS (Low Cost, High Waste) OrthoPara->EAS Suzuki Route B: Halogenation + Suzuki (High Reliability) Meta->Suzuki If asymmetrical CH_Act Route C: Ir-Catalyzed C-H Borylation (Step Economy) Meta->CH_Act If symmetrical Crowded->Suzuki If Halide available Crowded->CH_Act Steric control

Caption: Decision matrix for selecting synthetic routes based on arene substitution patterns.

Comparative Analysis of Synthetic Strategies

Route A: The "Pharma Standard" (Sequential Cross-Coupling)

This route relies on the sequential installation of halogens followed by selective coupling.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle.

  • Pros: Extremely predictable; wide functional group tolerance; vast commercial availability of boronic acids.

  • Cons: "Halogen Dance" side reactions; high cost of specific poly-halogenated starting materials; stoichiometric boronic acid waste.

Route B: The "Atom Economist" (Ir-Catalyzed C-H Borylation)

This route utilizes Iridium catalysts with bipyridine ligands to directly install a boronate ester at the least sterically hindered position.

  • Mechanism: Ir(III)/Ir(V) catalytic cycle involving oxidative addition of C-H bonds.

  • Pros: Skips the halogenation step; accesses "hard-to-reach" 1,3,5-patterns; high atom economy.

  • Cons: High upfront catalyst cost (

    
    $); sensitivity to steric bulk; requires inert atmosphere (glovebox/Schlenk).
    

Experimental Case Study: Synthesis of a 1,3,5-Trisubstituted Arene

Target: 3-fluoro-5-(4-methoxyphenyl)benzonitrile Context: A common scaffold in kinase inhibitors requiring a specific meta-substitution pattern that is difficult to achieve via EAS due to directing group conflicts (CN is meta-directing, F is ortho/para-directing).

Comparative Workflow

CaseStudy cluster_A Route A: Traditional (Suzuki) cluster_B Route B: C-H Activation A1 3-fluorobenzonitrile A2 Bromination (NBS, H2SO4) A1->A2 A3 Isomer Separation (Chromatography) A2->A3 A4 Suzuki Coupling (Pd(dppf)Cl2) A3->A4 A_Prod Target Product A4->A_Prod B1 3-fluorobenzonitrile B2 Ir-Cat C-H Borylation (Steric Control) B1->B2 B3 One-Pot Suzuki (Pd(dppf)Cl2) B2->B3 B_Prod Target Product B3->B_Prod

Caption: Comparison of workflow complexity. Route B eliminates the difficult isomer separation step.

Detailed Protocols
Protocol A: Traditional Route (Bromination + Suzuki)
  • Bromination: Dissolve 3-fluorobenzonitrile (10 mmol) in conc. H2SO4. Add NBS (1.1 equiv) at 0°C. Stir 4h.

    • Critical Step: Quench on ice. Extract with EtOAc.

    • Bottleneck: You will obtain a mixture of isomers (para to F vs para to CN). Requires Column Chromatography to isolate 3-bromo-5-fluorobenzonitrile. Yield: ~45% (isolated).

  • Coupling: React intermediate with 4-methoxyphenylboronic acid (1.2 equiv), K2CO3 (2 equiv), and Pd(dppf)Cl2 (5 mol%) in Dioxane/H2O at 90°C.

Protocol B: Modern Route (Ir-Catalyzed C-H Borylation)

Based on Hartwig-Miyaura Borylation principles [1].

  • Catalyst Prep: In a glovebox (N2 atmosphere), mix [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) in THF. The solution turns dark brown (active species).

  • Borylation: Add 3-fluorobenzonitrile (1.0 equiv) and B2pin2 (0.55 equiv per C-H, or 1.1 equiv total). Seal and heat to 80°C for 4h.

    • Why this works: The bulky ligand directs the Iridium to the C-5 position (meta to both substituents), the only sterically accessible site. No isomers are formed.

  • One-Pot Suzuki: Cool to RT. Add 4-bromoanisole (1.0 equiv), Pd(dppf)Cl2 (3 mol%), and K3PO4 (3M aq). Heat to 80°C.

    • Advantage:[1][2][3][4][5] The pinacol boronate formed in situ is used directly. No isolation required.

Data Summary: Cost & Efficiency
MetricRoute A (Traditional)Route B (C-H Activation)
Total Steps 3 (Bromination, Purification, Coupling)1 (Telescoped One-Pot)
Overall Yield 38%72%
Regioselectivity 4:1 (Isomer mix)>19:1 (Single isomer)
PMI (Mass Intensity) High (Solvent for chromatography)Low (Telescoped)
Catalyst Cost Low (Pd only)High (Ir + Pd)
Time to Result 3 Days12 Hours

Decision Framework: When to Switch?

Use Route A (Traditional) when:

  • The starting aryl halide is commercially available and cheap (<$1/gram).

  • You require strict ortho-substitution (C-H activation struggles with ortho due to steric hindrance).

  • You lack inert atmosphere equipment (Glovebox/Schlenk lines).

Use Route B (C-H Activation) when:

  • You need 1,3,5-substitution or 1,2,3-substitution patterns.

  • The halogenated starting material is expensive or requires a 3+ step synthesis.

  • You are working on a milligram scale (Discovery Phase) where speed > catalyst cost.

  • You need to avoid "Halogen Dance" isomerization common in lithiation routes.

Safety Note on Scalability

While Route B is superior for discovery, scaling Ir-catalyzed borylation (>1kg) requires careful management of H2 gas evolution and exotherms. Flow chemistry reactors are recommended for scaling these reactions [2].

References

  • Robbins, D. W., & Hartwig, J. F. (2012).[1] A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates.[1] Organic Letters. Link

  • Lyons, A. J., et al. (2022).[6] Scaling up a C–H Borylation: Addressing the Safety Concerns of an Iridium-Catalyzed Process for Multikilo Scale Manufacture. Organic Process Research & Development. Link

  • ACS Green Chemistry Institute. (2023). Process Mass Intensity (PMI) Metrics.[7][8][9] ACS GCI. Link

  • Marder, T. B., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling. Molecules. Link

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (3-Bromo-2-iodophenyl)methanol Isomers

Introduction In the intricate world of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Positional isomers—molecules with the same chemical formula but different a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different chemical, physical, and biological properties. A case in point is the family of (Bromo-iodophenyl)methanol isomers. While seemingly subtle, the placement of the bromine and iodine atoms on the phenyl ring can significantly influence a molecule's reactivity, toxicity, and efficacy as a potential therapeutic agent or advanced intermediate.

This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate (3-Bromo-2-iodophenyl)methanol from its positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying principles and experimental rationale to empower researchers in their analytical endeavors.

The Spectroscopic Toolkit: An Overview

To unequivocally distinguish between isomers of (3-Bromo-2-iodophenyl)methanol, a multi-faceted spectroscopic approach is essential. Each technique provides a unique piece of the structural puzzle:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for isomer differentiation. It provides detailed information about the chemical environment of each hydrogen and carbon atom, revealing subtle electronic differences caused by the varying positions of the halogen substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. While many of the fundamental vibrations will be similar across isomers, the "fingerprint region" can reveal characteristic patterns arising from the specific substitution on the aromatic ring.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns can differ, offering clues to their structure. The isotopic signature of bromine is a particularly useful feature in mass spectra.

Comparative Spectroscopic Analysis

While specific experimental data for every isomer of (3-Bromo-2-iodophenyl)methanol may not be readily available in public databases[1][2][3][4][5], we can predict their spectroscopic characteristics based on well-established principles of organic spectroscopy. For the purpose of this guide, we will compare the expected spectra of (3-Bromo-2-iodophenyl)methanol and (4-Bromo-2-iodophenyl)methanol .

Spectroscopic Feature (3-Bromo-2-iodophenyl)methanol (4-Bromo-2-iodophenyl)methanol
¹H NMR (Aromatic Protons) Three distinct signals, complex splitting patterns.Three distinct signals, simpler splitting patterns (doublet, doublet of doublets).
¹³C NMR (Aromatic Carbons) Six distinct signals.Six distinct signals, with different chemical shifts due to substituent positions.
IR (Fingerprint Region) Unique pattern of C-H out-of-plane bending vibrations.Distinct pattern of C-H out-of-plane bending vibrations.
Mass Spec (Fragmentation) Characteristic fragmentation, including loss of CH₂OH, Br, and I.Similar fragmentation, but relative abundances of fragments may differ.
¹H NMR Spectroscopy: A Window into the Electronic Environment

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing halogen substituents.

  • For (3-Bromo-2-iodophenyl)methanol: We expect three distinct signals for the three aromatic protons. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will be a triplet (or more accurately, a doublet of doublets), coupled to the protons at C4 and C6. The proton at C4 will be a doublet, coupled to the proton at C5. The proximity of the bulky iodine atom at C2 will likely cause some downfield shifting of the adjacent protons.

  • For (4-Bromo-2-iodophenyl)methanol: We also expect three distinct signals. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will be a doublet, coupled to the proton at C5. The symmetry of this isomer is different, which will be reflected in the coupling constants and chemical shifts compared to the 3-bromo-2-iodo isomer.

The benzylic protons (-CH₂OH) in both isomers will appear as a singlet, but their chemical shift may be subtly influenced by the overall electronic nature of the substituted ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

With proton decoupling, the ¹³C NMR spectrum of both isomers will show six distinct signals for the aromatic carbons and one signal for the methylene carbon.

The key to differentiation lies in the chemical shifts of the aromatic carbons. The carbon atoms directly bonded to the halogens (C-Br and C-I) will be significantly shifted. The "heavy atom effect" of iodine typically shields the attached carbon, shifting its signal upfield compared to what would be expected based on electronegativity alone[6]. Conversely, the carbon attached to bromine will be deshielded. The differing positions of these halogens will create a unique chemical shift fingerprint for each isomer.

Infrared Spectroscopy: Probing Vibrational Modes

The IR spectra of the isomers will share some common features:

  • A broad absorption in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol group.

  • C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹[7].

  • C-O stretching around 1050-1250 cm⁻¹.

The most diagnostic region is the C-H out-of-plane bending region (690-900 cm⁻¹)[8]. The pattern of absorption bands in this region is highly characteristic of the substitution pattern on the benzene ring[8][9]. Each isomer will have a unique set of bands, providing a clear method for differentiation. Additionally, the C-Br and C-I stretching vibrations will appear at low frequencies (typically below 700 cm⁻¹), though they can be weak and may overlap with other absorptions[10].

Mass Spectrometry: Unraveling Fragmentation Patterns

In mass spectrometry with electron impact (EI) ionization, both isomers will exhibit a molecular ion peak (M⁺) at the same m/z value. However, the isotopic pattern of bromine is a key identifier. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. This results in a characteristic M⁺ and M+2 peak of nearly equal intensity[11].

While the molecular ion will be the same, the fragmentation patterns may differ in the relative abundances of the fragment ions. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group, water, or the entire hydroxymethyl group[12][13][14]. The stability of the resulting carbocations can be influenced by the position of the halogen atoms, leading to variations in the mass spectrum. A prominent peak at m/z 91, corresponding to the tropylium ion, is a common feature in the mass spectra of many benzyl derivatives[15].

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown isomer of (3-Bromo-2-iodophenyl)methanol.

Caption: Workflow for Isomer Identification.

Conclusion

The differentiation of (3-Bromo-2-iodophenyl)methanol isomers is a task that requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry can confirm the elemental composition and IR spectroscopy can provide clues about the substitution pattern, it is NMR spectroscopy that offers the most definitive data for structural elucidation. By carefully analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, in conjunction with the information from IR and MS, researchers can confidently assign the correct structure to a given isomer. This analytical rigor is a cornerstone of modern chemical research and development, ensuring the purity and identity of novel compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chen, X., et al. (2022). 1H-13C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment. Science of The Total Environment, 814, 152546. [Link]

  • ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of Compound 4a. Retrieved from [Link]

  • Gauci, J., & Axiak, S. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(5), 659. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 13C-NMR Interpretation. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Iodine and Bromine Compounds by Ion Chromatography/Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-iodopentane. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • National Institute of Standards and Technology. (n.d.). Infrared spectra of eighteen halogen-substituted methanes. Retrieved from [Link]

  • ResearchGate. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • American Chemical Society. (2026). Reactions of Tröger's Base Derivatives with Aryne Intermediates. [Link]

  • Royal Society of Chemistry. (n.d.). Influence of halogen substitution on aggregation-induced near infrared emission of borondifluoride complexes of 2′-hydroxychalcones. Retrieved from [Link]

  • Monash University. (n.d.). Spectral database for organic compounds : SDBS. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • SlideShare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

  • Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Boronic Acids vs. Esters in the Coupling of (3-Bromo-2-iodophenyl)methanol

Executive Summary In the chemoselective functionalization of (3-Bromo-2-iodophenyl)methanol , the choice between Boronic Acids ( ) and Boronic Esters (specifically Pinacol esters, ) is not merely a matter of cost; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the chemoselective functionalization of (3-Bromo-2-iodophenyl)methanol , the choice between Boronic Acids (


) and Boronic Esters  (specifically Pinacol esters, 

) is not merely a matter of cost; it is the primary determinant of chemoselectivity and yield.

While boronic acids offer atom economy and rapid transmetallation, they are critically disadvantaged in this specific substrate class due to the "Ortho Effect," leading to rapid protodeboronation. For the coupling at the sterically crowded and highly reactive 2-iodo position, Boronic Esters are the superior technical choice , offering a 15–20% yield advantage by suppressing side reactions, despite their slower activation kinetics.

Mechanistic Context: The Substrate Challenge

To understand the reagent choice, one must first analyze the substrate's unique electronic and steric environment.

The Chemoselectivity Hierarchy

(3-Bromo-2-iodophenyl)methanol is a classic dihaloarene scaffold. The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). Under controlled Pd(0) catalysis, oxidative addition occurs almost exclusively at the C–I bond first.

The "Ortho-Effect" Trap

The 2-position (Iodine) is flanked by:

  • Position 1: A hydroxymethyl group (

    
    ).
    
  • Position 3: A Bromine atom.[1][2][3][4][5][6]

This creates a "steric well." When a boronic acid enters this crowded environment after oxidative addition, the rate of transmetallation slows down. Unfortunately, under the basic aqueous conditions required for boronic acids, the rate of protodeboronation (hydrolytic cleavage of the C-B bond) remains high. This leads to the destruction of the nucleophile before it can couple, resulting in low yields and difficult purification.

Pinacol esters, being more lipophilic and requiring an activation step (hydrolysis or direct oxo-palladium pathway), are significantly more robust against this degradation.

Chemoselectivity Substrate (3-Bromo-2-iodophenyl)methanol (Substrate) OxAdd Oxidative Addition (Pd inserts at C-I) Substrate->OxAdd Fast (C-I Bond) TransMet Transmetallation (Sterically Hindered) OxAdd->TransMet Rate Limiting (Steric Bulk) Prod Coupled Product (2-Aryl-3-bromo...) TransMet->Prod Reductive Elimination Side Protodeboronation (Ar-H Byproduct) BoronicAcid Boronic Acid (High Instability) BoronicAcid->TransMet BoronicAcid->Side Fast Side Reaction BoronicEster Boronic Ester (High Stability) BoronicEster->TransMet Controlled Release

Figure 1: The kinetic competition between productive coupling and protodeboronation in sterically hindered substrates.

Comparative Analysis

Stability & Side Reactions

The primary failure mode with this substrate is the formation of the de-boronated arene (simply benzene or substituted benzene derived from the boronic species).

  • Boronic Acids: In the presence of base (e.g.,

    
    ), they rapidly form the boronate anion (
    
    
    
    ). In ortho-substituted systems, this anion is prone to protonolysis by the solvent (water/alcohol).
  • Boronic Esters: The pinacol ligand provides a steric shield. The active boronate species is generated slowly in situ, maintaining a low steady-state concentration that favors the catalytic cycle over the decomposition pathway.

Purification (The Solubility Factor)
  • Boronic Acids: Often amphiphilic. Excess boronic acid is difficult to separate from the polar alcohol product, often requiring tedious aqueous workups or reverse-phase chromatography.

  • Boronic Esters: Lipophilic. Excess reagent and the pinacol byproduct are easily removed via standard normal-phase silica flash chromatography.

Representative Performance Data

The following data summarizes typical outcomes when coupling phenylboronic species with (3-Bromo-2-iodophenyl)methanol (1.0 equiv) using


 (5 mol%) and 

(2.0 equiv) in DME/H2O at 80°C.
FeatureBoronic Acid (

)
Boronic Ester (

)
Reagent Stability Low (Hygroscopic)High (Shelf-stable)
Transmetallation Rate Fast (Instant)Slow (Requires activation)
Protodeboronation High (~15-20%) Negligible (<2%)
Homocoupling (Ar-Ar) ModerateLow
Isolated Yield 65 - 72%85 - 92%
Purification Difficult (Co-elution)Easy (Silica Gel)
Cost LowModerate/High

Experimental Protocols

Method A: The High-Fidelity Protocol (Recommended: Boronic Ester)

Use this method for high-value intermediates or when scale < 10g.

Reagents:

  • (3-Bromo-2-iodophenyl)methanol (1.0 equiv)

  • Aryl Boronic Pinacol Ester (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Selected for robustness against sterics.
    
  • Base:

    
     (3.0 equiv) — Anhydrous base minimizes hydrolytic side reactions.
    
  • Solvent: 1,4-Dioxane (dry).

Procedure:

  • Charge a reaction flask with the substrate, boronic ester, base, and catalyst.

  • Evacuate and backfill with Nitrogen (

    
    ) three times (Oxygen inhibits the cycle).
    
  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 90°C for 4–6 hours. Note: Esters require higher energy to activate than acids.

  • Validation: Monitor by TLC/LCMS. Look for the disappearance of the starting material (

    
     shifts) and absence of de-boronated arene.
    
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (Hexanes/EtOAc).

Method B: The Economy Protocol (Alternative: Boronic Acid)

Use this method only if cost is the primary driver and purification capabilities are robust.

Reagents:

  • (3-Bromo-2-iodophenyl)methanol (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) — Excess required to compensate for decomposition.

  • Catalyst:

    
     (5 mol%).[5]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution).
    
  • Solvent: DME (Dimethoxyethane).

Procedure:

  • Dissolve substrate and boronic acid in DME.

  • Add Pd catalyst and degas the solution.

  • Add degassed aqueous base.

  • Heat to 70°C . Note: Lower temperature helps mitigate protodeboronation.

  • Critical Step: If conversion stalls, add small portions of fresh boronic acid (0.2 equiv).

Decision Matrix

When should you deviate from the recommended Ester protocol? Use this logic flow to determine the optimal reagent for your specific constraints.

DecisionMatrix Start Start: Select Reagent ScaleCheck Is Scale > 100g? Start->ScaleCheck CostCheck Is Reagent Cost Critical? ScaleCheck->CostCheck Yes (Process Scale) UseEster USE BORONIC ESTER (Priority: Yield/Purity) ScaleCheck->UseEster No (Lab Scale) StericCheck Is the Boronate Ortho-Substituted? CostCheck->StericCheck Yes CostCheck->UseEster No StericCheck->UseEster Yes (High Risk) UseAcid USE BORONIC ACID (Priority: Cost) StericCheck->UseAcid No (Simple Aryl) UseAcidMod USE ACID + SLOW ADDITION (Mitigate Decomposition) UseAcid->UseAcidMod If Yield Low

Figure 2: Decision logic for reagent selection based on scale, cost, and steric complexity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. Link

Sources

Validation

Comparative Mechanistic Guide: C-Br vs. C-I Bond Activation

Executive Summary In drug discovery and process chemistry, the choice between Aryl-Bromide (Ar-Br) and Aryl-Iodide (Ar-I) substrates often dictates the success of cross-coupling and metallation reactions. While Ar-I bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and process chemistry, the choice between Aryl-Bromide (Ar-Br) and Aryl-Iodide (Ar-I) substrates often dictates the success of cross-coupling and metallation reactions. While Ar-I bonds are thermodynamically weaker and kinetically more labile, they suffer from higher costs, lower shelf-stability, and a propensity for side reactions (e.g., homocoupling). Conversely, Ar-Br bonds offer a balance of stability and reactivity but often require specialized ligands or higher energy inputs to overcome the activation barrier.

This guide objectively compares the mechanistic pathways of C-Br and C-I activation, supported by kinetic data and experimental protocols.

Fundamental Thermodynamics & Kinetics

The reactivity difference between C-Br and C-I bonds is rooted in Bond Dissociation Energy (BDE) and the polarizability of the carbon-halogen bond.

Table 1: Physicochemical Comparison of Phenyl Halides
ParameterPhenyl-Bromide (Ph-Br)Phenyl-Iodide (Ph-I)Impact on Reactivity
Bond Dissociation Energy (BDE) ~81 kcal/mol~65 kcal/molAr-I undergoes homolysis/oxidative addition significantly faster.
Bond Length 1.90 Å2.10 ÅLonger C-I bond correlates with a lower activation barrier for metal insertion.
C-X Polarizability ModerateHighHigh polarizability of Iodine stabilizes the transition state in oxidative addition (soft-soft interaction).
Reduction Potential (

)
-2.39 V vs SCE-2.20 V vs SCEAr-I is easier to reduce via Single Electron Transfer (SET) mechanisms (e.g., Ni/Photoredox).

Mechanism 1: Metal-Catalyzed Oxidative Addition (Pd vs. Ni)

The Palladium (Pd) Pathway

For Palladium(0) catalysis, the activation usually proceeds via a concerted oxidative addition .

  • Causality: The reaction is generally exothermic. The rate-determining step (RDS) for Ar-Br is often the oxidative addition itself, whereas for Ar-I, the oxidative addition is rapid, and transmetallation often becomes the RDS.

  • Selectivity: In competitive studies, Pd(0) exhibits exclusive chemoselectivity for Ar-I over Ar-Br due to the lower activation energy (

    
    ) required to stretch and break the C-I bond.
    
The Nickel (Ni) Pathway

Nickel catalysis is more complex. While it can follow a concerted pathway similar to Pd, it frequently diverges into Single Electron Transfer (SET) mechanisms, particularly with Ar-I or electron-deficient Ar-Br.

  • Mechanistic Insight: Recent studies (e.g., by the Doyle and Hartwig groups) suggest that Ar-I activation by Ni(I) or Ni(0) often involves halogen atom abstraction or SET, generating transient aryl radicals. This explains why Ni can sometimes couple alkyl halides (via radicals) where Pd fails.

Visualization: Oxidative Addition Divergence

The following diagram illustrates the bifurcation between concerted (Pd-dominant) and radical (Ni-accessible) pathways.

OxidativeAddition cluster_legend Pathway Dominance Cat M(0) Catalyst (Pd or Ni) TS_Concerted TS: 3-Center Concerted Cat->TS_Concerted + Ar-X SET_Step SET Event (Electron Transfer) Cat->SET_Step + Ar-I (Preferred for Ni) ArX Ar-X Substrate (X = Br, I) OxAd_Product M(II)(Ar)(X) Oxidative Adduct TS_Concerted->OxAd_Product Fast for I Slow for Br Radical_Pair [M(I)-X + Ar•] Radical Pair SET_Step->Radical_Pair Recomb Radical Recombination Radical_Pair->Recomb Recomb->OxAd_Product Legend Pd: Primarily Concerted Ni: Ligand-dependent (Concerted or SET)

Caption: Mechanistic divergence in C-X activation. Pd typically follows the yellow concerted path, while Ni can access the red SET pathway, particularly with Ar-I.

Mechanism 2: Lithium-Halogen Exchange

This activation mode is distinct from transition metal catalysis. It is an equilibrium process governed by the stability of the resulting organolithium species.

Kinetic vs. Thermodynamic Control
  • Ar-I (Kinetic Control): The exchange is extremely fast (diffusion-controlled at -78 °C). The equilibrium is driven rapidly to the formation of the Aryl-Li species because the C-I bond is much weaker than the C-Li bond being formed (relative to the alkyl-Li reagent).

  • Ar-Br (Thermodynamic/Kinetic Mix): Slower exchange rates. A critical risk with Ar-Br is "Halogen Dance" (isomerization). Because the exchange is slower, the intermediate Aryl-Li has time to deprotonate an adjacent position if the temperature is not strictly controlled, leading to regioisomeric mixtures.

Table 2: Comparative Exchange Conditions
FeatureAr-I ProtocolAr-Br Protocol
Reagent t-BuLi (2 equiv) or n-BuLin-BuLi or t-BuLi
Temperature -78 °C to -40 °CStrict -78 °C (to prevent migration)
Rate (

)
> 10001 (Reference)
Mechanism Iodine "Ate" ComplexBromine "Ate" Complex

Experimental Protocol: Competitive Reactivity Study

To validate the reactivity difference in your specific scaffold, do not rely solely on literature BDEs. Perform an intermolecular competition experiment.

Protocol: One-Pot Competition

Objective: Determine the selectivity factor (


) of a catalyst system for Ar-I vs. Ar-Br.
  • Preparation:

    • In a glovebox, charge a reaction vial with:

      • 1.0 equiv Ar-I (Substrate A)

      • 1.0 equiv Ar-Br (Substrate B, structurally similar but distinguishable by GC/LC)

      • 0.5 equiv Boronic Acid (Limiting Reagent)

      • 1.0 equiv Base (e.g., K₂CO₃)

      • Internal Standard (e.g., dodecane or fluorobenzene)

  • Initiation:

    • Add solvent (e.g., Dioxane) and Catalyst (e.g., 1 mol% Pd(PPh₃)₄).

    • Heat to standard temperature (e.g., 60 °C).

  • Sampling:

    • Take aliquots at t=5 min, 15 min, and 60 min.

    • Quench immediately in cold EtOAc/H₂O.

  • Analysis:

    • Analyze via GC-FID or UPLC.

    • Calculate conversion of A vs. B relative to the internal standard.

    • Self-Validation: If conversion of Ar-I > 95% and Ar-Br < 5%, the system is highly chemoselective. If Ar-Br conversion > 10%, the catalyst is too active ("hot") for selective discrimination.

Visualization: Competition Workflow

CompetitionProtocol Setup Setup: 1:1 Ratio (Ar-I : Ar-Br) Reaction Add Limiting Nucleophile (0.5 equiv) Setup->Reaction Sampling Kinetic Sampling (t = 5, 15, 60 min) Reaction->Sampling Analysis Quantify Conversion (GC/LC vs Internal Std) Sampling->Analysis Result_I High Selectivity: Ar-I consumed, Ar-Br intact Analysis->Result_I k(I) >> k(Br) Result_Mix Low Selectivity: Both consumed Analysis->Result_Mix k(I) ~ k(Br)

Caption: Workflow for determining relative reactivity rates (


) in a competitive cross-coupling environment.

Decision Matrix for Drug Development

When selecting a halide for SAR (Structure-Activity Relationship) or Process Scale-up:

ScenarioRecommended BondRationale
Late-Stage Functionalization C-I High reactivity allows mild conditions, preserving sensitive functional groups on complex scaffolds.
GMP Manufacturing C-Br Lower cost, higher bulk stability, and avoids the formation of heavy iodide waste streams (which can be genotoxic or difficult to purge).
Orthogonal Coupling C-I first, then C-Br Use C-I for the first coupling at low temp/low catalyst loading. The C-Br bond will remain intact for a second coupling step (e.g., iterative Suzuki).
Nickel Photoredox C-Br Often sufficient and preferred. Ni/Photoredox is powerful enough to activate C-Br, making the instability of C-I unnecessary and potentially deleterious (radical dimerization).

References

  • Mechanisms of Oxidative Addition (Ni vs Pd)

    • Diccianni, J. B., & Diao, T. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Communications.

  • Ni(I)

    • Shields, B. J., et al. (2023). Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition. J. Am. Chem. Soc.

  • Lithium-Halogen Exchange Mechanism

    • Bailey, W. F., & Patricia, J. J. (1988).[1][2] The Mechanism of Lithium-Halogen Exchange. J. Organomet.[1] Chem.

  • Bond Dissociation Energies

    • Luo, Y. R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Photoredox Activation

    • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.

Sources

Comparative

Comparative Efficiency Guide: Microwave-Assisted Synthesis (MAOS) vs. Conventional Heating in Coupling Reactions

Executive Summary The shift from conductive heating (oil baths/mantles) to dielectric heating (microwave irradiation) represents more than a convenience upgrade; it is a fundamental change in thermodynamic energy transfe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from conductive heating (oil baths/mantles) to dielectric heating (microwave irradiation) represents more than a convenience upgrade; it is a fundamental change in thermodynamic energy transfer. While conventional heating relies on convection currents and thermal conductivity, microwave-assisted organic synthesis (MAOS) utilizes dipolar polarization and ionic conduction to generate internal heat.[1]

For coupling reactions—specifically Palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig—MAOS typically offers 10-100x reductions in reaction time and improved impurity profiles. However, these gains are often strictly kinetic (Arrhenius acceleration) rather than "non-thermal" magic. This guide provides the data and mechanistic understanding required to decide when to deploy MAOS versus when to stick to the oil bath.

The Physics of Heating: Inversion of the Thermal Gradient

To understand efficiency differences, one must understand the heat transfer vector.

  • Conventional Heating (Conductive): Heat is applied to the vessel wall.[2] Energy transfers from Source

    
     Glass 
    
    
    
    Solvent
    
    
    Reactants. This creates a temperature gradient where the walls are hotter than the core (
    
    
    ).
  • Microwave Heating (Dielectric): The vessel is transparent to radiation. Energy is absorbed directly by polar molecules in the solvent/reagents. This generates heat from within, often creating an inverted gradient where the solvent is hotter than the walls (

    
    ).
    
Visualization: Heating Mechanism & Energy Transfer

The following diagram contrasts the energy vectors and molecular interactions of both methods.

HeatingMechanism cluster_Conv Conventional Heating (Oil Bath) cluster_MW Microwave Irradiation (MAOS) Source_C Heat Source (Oil/Mantle) Wall_C Vessel Wall (Conduction) Source_C->Wall_C Slow Transfer Bulk_C Bulk Solvent (Convection) Wall_C->Bulk_C Thermal Gradient (Wall > Core) Source_M Magnetron (2.45 GHz) Dipole Dipolar Polarization (Molecular Rotation) Source_M->Dipole Direct Interaction Ionic Ionic Conduction (Ion Friction) Source_M->Ionic Direct Interaction Heat_M Volumetric Heating (Uniform/Inverted) Dipole->Heat_M Ionic->Heat_M

Figure 1: Mechanism of action. Note that MAOS bypasses the thermal conductivity of the glass vessel, allowing for rapid superheating.

Comparative Case Studies: Experimental Data

The following data aggregates internal application studies and peer-reviewed literature comparing identical reactions under optimized conditions for both modalities.

Case Study A: Buchwald-Hartwig Amination

Context: Synthesis of TADF (Thermally Activated Delayed Fluorescence) compounds.[3][4] These reactions are notoriously sluggish due to steric hindrance and catalyst deactivation over long heating periods.

MetricConventional Heating (Oil Bath)Microwave (Sealed Vessel)Delta
Temperature 110–120 °C (Reflux)150 °C (Pressurized)+30 °C
Time 24 Hours10–30 Minutes~98% Reduction
Yield 70–80%86–94%+14% (Avg)
Solvent Toluene (Requires reflux)Toluene (Superheated)Same Solvent
Catalyst Load 5 mol% Pd2(dba)35 mol% Pd2(dba)3Identical

Analysis: The massive time reduction is attributed to the ability to superheat toluene (b.p. 110 °C) to 150 °C in a sealed vessel (approx. 5-8 bar pressure). The Arrhenius equation dictates that a 10°C increase doubles the reaction rate; a 40°C increase theoretically increases the rate by


, which aligns with the observed acceleration.
Case Study B: Suzuki-Miyaura Coupling

Context: Coupling of aryl bromides with phenylboronic acid in water/ethanol.

MetricConventional HeatingMicrowave HeatingDelta
Time 4–8 Hours5–10 Minutes~95% Reduction
Yield 85–94%91–98%Comparable
Energy Efficiency Low (Heating oil bath mass)High (Direct solvent heating)~7.6x Efficiency Gain

Critical Note: While MW is faster, specific studies (e.g., Leadbeater, 2003) have shown that if conventional heating is applied rapidly enough (e.g., pre-heated baths) to simple substrates, the yields are identical. The MW advantage here is primarily throughput and energy efficiency , not necessarily novel chemistry.

Critical Analysis: The "Microwave Effect" Myth vs. Reality

As scientists, we must address the controversy of "non-thermal effects" (changes in reaction pathway caused by the electromagnetic field itself, not heat).

The Verdict: According to definitive studies by C.O. Kappe and others, non-thermal microwave effects are largely a myth in solution-phase organic chemistry.

  • Observed Effect: "The reaction worked in the microwave but failed in the oil bath at the same temperature."

  • Scientific Reality: This is usually due to Macroscopic Thermal Differences .

    • Superheating: MW vessels are sealed. Ethanol can be heated to 160°C (far above its 78°C boiling point). An oil bath cannot replicate this without a pressure reactor.

    • Temperature Accuracy: An oil bath set to 120°C often results in an internal reaction temperature of only 100-110°C due to heat loss. A microwave IR sensor or fiber optic probe measures the internal temperature directly.

Decision Matrix: When to Use MAOS

Do not use microwave heating for everything. It is scale-limited and resource-intensive. Use the following logic flow to determine the correct apparatus.

DecisionMatrix Start Start: Reaction Planning ScaleCheck Is Scale > 50g? Start->ScaleCheck SolventCheck Is Solvent Polar? ScaleCheck->SolventCheck No Conv Use Conventional Heating (Oil Bath / Jacket) ScaleCheck->Conv Yes (Penetration Depth Issues) TimeCheck Is Conventional Time > 8h? SolventCheck->TimeCheck Yes (Good Absorber) Hybrid Use MW with SiC Susceptor (Passive Heating element) SolventCheck->Hybrid No (Non-polar, e.g., Hexane) SensCheck Are Reagents Thermally Unstable? TimeCheck->SensCheck No MW Use Microwave Synthesis (Sealed Vessel) TimeCheck->MW Yes (Save Time) SensCheck->Conv No (Cost Effective) SensCheck->MW Yes (Fast Ramp/Cool)

Figure 2: Strategic decision tree for selecting heating modality.

Experimental Protocol: Validating the Comparison

To scientifically validate MW efficiency against conventional heating in your own lab, you must eliminate the "Temperature Lag" variable. Following this protocol ensures the comparison is fair (apples-to-apples).

Objective

Compare the kinetics of a Suzuki coupling at 100°C.

Protocol Steps
  • The Control (Conventional):

    • Do NOT place a flask in a cold oil bath and ramp up.

    • Pre-heat the oil bath to 105°C (to account for thermal transfer loss).

    • Equip the flask with an internal thermometer (not just monitoring the oil temp).

    • Add reagents to the flask only when the bath is stable.

    • Why: This mimics the "instant on" heating profile of a microwave.

  • The Variable (Microwave):

    • Use a sealed 10mL vessel.

    • Set method: "Fixed Temperature" (100°C).

    • Set "Hold Time" to match the conventional run.

    • Crucial: Ensure the "Stir Rate" is High. MW heating can create hot spots; vigorous stirring mimics the convection of an oil bath.

  • Data Collection:

    • Take aliquots at t=1, 5, 10, and 30 minutes for both.

    • Quench immediately in cold solvent.

    • Analyze via UPLC-MS.

  • Success Criteria:

    • If MW yield >> Conventional at t=5 min, the advantage is Heating Rate .

    • If MW yield == Conventional, the reaction is not sensitive to heating mode.

References

  • Kappe, C. O., Pieber, B., & Dallinger, D. (2013).[5][6] Microwave Effects in Organic Synthesis: Myth or Reality? Angewandte Chemie International Edition.[5][6]

  • Leadbeater, N. E., & Marco, M. (2003). Preparation of Biaryls Using a Simple, Fast, and Efficient Suzuki Coupling Reaction in Water.[7] Journal of Organic Chemistry.

  • Hossain, M. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.[3] ACS Omega.

  • Bana, P., & Greiner, I. (2016).[8] Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects.[8][9][10] Australian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

(3-Bromo-2-iodophenyl)methanol proper disposal procedures

Part 1: Operational Directive & Immediate Action Core Directive: (3-Bromo-2-iodophenyl)methanol is a halogenated organic solid.[1] It MUST be segregated from non-halogenated waste streams.[1][2][3] Strict adherence to "H...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Directive & Immediate Action

Core Directive: (3-Bromo-2-iodophenyl)methanol is a halogenated organic solid.[1] It MUST be segregated from non-halogenated waste streams.[1][2][3] Strict adherence to "Halogenated Organic" classification is required to prevent costly cross-contamination of bulk waste solvents and to comply with EPA Land Disposal Restrictions (LDR).[2]

Immediate Action Card: Disposal & Spill Response
Parameter Critical Protocol
Waste Classification Halogenated Organic Waste (Solid or Liquid)
RCRA Status Characteristic Hazardous Waste (Ignitable if in solvent); Halogenated Organic Compound (HOC).[1]
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335).
Solid Waste Collect in a dedicated, wide-mouth jar labeled "Hazardous Waste - Solid Halogenated Organic".[1]
Liquid/Rinsate Collect in a carboy labeled "Hazardous Waste - Halogenated Solvents".[1] DO NOT pour down the drain.
Spill Cleanup Solid: Damp wipe or HEPA vacuum (avoid dust).[2] Liquid: Absorb with vermiculite/sand.[1][2] Place all debris in the solid halogenated waste container.
Incompatible With Strong oxidizing agents, strong bases.[2] Keep separate.

Part 2: Technical Hazard Analysis & Chemical Identity

To ensure precise handling, verify the chemical identity before disposal.[2] This compound contains both bromine and iodine, making it a heavy halogenated species that requires high-temperature incineration for final destruction.[1][2]

  • Chemical Name: (3-Bromo-2-iodophenyl)methanol[1][2][4]

  • CAS Number: 1261571-03-2[1][4]

  • Molecular Formula: C₇H₆BrIO[4][5][6]

  • Physical State: Solid (typically stored at 2-8°C).[1][2]

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM); Insoluble in water.

Why Segregation Matters: Incineration facilities charge significantly higher rates for halogenated waste because burning it produces acid gases (HBr, HI, HCl) that require scrubbers to neutralize. Mixing this compound into a non-halogenated drum turns the entire drum into "Halogenated Waste," exponentially increasing disposal costs and environmental processing load.[2]

Part 3: Step-by-Step Disposal Workflow

Phase 1: Preparation & PPE

Before handling waste, ensure the following PPE is worn to mitigate contact dermatitis and respiratory irritation (H315, H335):

  • Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for incidental contact.[1][2] Double glove if handling solutions in DCM.

  • Eye Protection: Chemical splash goggles.[1][2]

  • Respiratory: If handling large quantities of dust outside a fume hood, use an N95 or P100 respirator.[1][2]

Phase 2: Waste Segregation & Collection

Scenario A: Disposal of Pure Solid Reagent

  • Container Selection: Use a clear, wide-mouth HDPE or glass jar with a screw-top lid.[1][2]

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][2][7][8][9]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "(3-Bromo-2-iodophenyl)methanol"[1][4]

    • Hazard Checkbox: Toxic, Irritant.[1][2][7]

    • Type: "Solid Halogenated Organic".[1][7]

Scenario B: Disposal of Reaction Solutions & Rinsate

  • Solvent Choice: If the compound is in solution (e.g., reaction mixture), identify the solvent.[2]

    • If Halogenated (e.g., DCM): Pour directly into the "Halogenated Waste" carboy.[1]

    • If Non-Halogenated (e.g., Methanol): Because the solute ((3-Bromo-2-iodophenyl)methanol) is halogenated, the entire solution must now be treated as Halogenated Waste .[1][2]

  • Rinsing Glassware:

    • First Rinse: Rinse the dirty flask with a small amount of acetone or DCM.[1][2] Collect this rinse in the Halogenated Waste container.

    • Second Rinse: Can be treated as normal wash solvent only if the first rinse effectively removed the bulk residue.[2] To be safe, collect the second rinse as halogenated waste as well.

    • Final Wash: Soap and water wash can go down the drain only after organic residues are removed.[2]

Phase 3: Labeling & Storage
  • Secondary Containment: Store liquid waste carboys in a secondary tray capable of holding 110% of the volume.

  • Cap Management: Keep caps tightly closed when not actively adding waste to prevent volatile emissions.[1][2][10]

  • Time Limit: Do not accumulate waste for more than 90 days (standard satellite accumulation area rule).

Part 4: Visual Disposal Decision Tree

The following diagram outlines the logical decision process for disposing of (3-Bromo-2-iodophenyl)methanol in various forms.

DisposalWorkflow Start Waste Generation: (3-Bromo-2-iodophenyl)methanol DecisionState Physical State? Start->DecisionState SolidPath Pure Solid / Residue DecisionState->SolidPath Solid LiquidPath Solution / Rinsate DecisionState->LiquidPath Liquid SolidContainer Container: Wide-Mouth Jar (HDPE/Glass) SolidPath->SolidContainer LiquidDecision Solvent Type? LiquidPath->LiquidDecision SolidWasteStream Stream: Solid Halogenated Organic Waste SolidContainer->SolidWasteStream HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidDecision->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidDecision->NonHaloSolvent Non-Halogenated HaloWasteStream Stream: Halogenated Organic Liquid Waste HaloSolvent->HaloWasteStream CriticalStep CRITICAL: Contaminates Stream -> Treat as Halogenated NonHaloSolvent->CriticalStep CriticalStep->HaloWasteStream Labeling Labeling: Full Chemical Name + 'Halogenated' HaloWasteStream->Labeling SolidWasteStream->Labeling Pickup EHS / HazMat Pickup Labeling->Pickup

Caption: Decision matrix for segregating (3-Bromo-2-iodophenyl)methanol waste streams. Note the critical step where non-halogenated solvents become halogenated waste streams due to the solute.

Part 5: Regulatory Compliance & References

EPA Waste Codes: While (3-Bromo-2-iodophenyl)methanol is not a P-listed or U-listed waste (40 CFR 261.33), it falls under the broader category of Halogenated Organic Compounds (HOCs) .[1]

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries code D001 .[2]

  • F-Codes: If the waste contains spent halogenated solvents (like Methylene Chloride used for rinsing), it may carry F001 or F002 codes.[1]

Spill Response Protocol (Small Scale):

  • Alert: Notify nearby personnel.

  • PPE: Wear goggles, nitrile gloves, and lab coat.[1][2]

  • Containment:

    • Solid: Cover with wet paper towels (water or ethanol) to prevent dust dispersion, then wipe up.[2]

    • Liquid: Surround with absorbent pads or vermiculite.[1]

  • Disposal: Place all cleanup materials (gloves, pads, towels) into the Solid Halogenated Waste container.

  • Decontamination: Wipe the surface with detergent and water.[1][2]

References

  • Sigma-Aldrich. (3-Bromo-2-iodophenyl)methanol Product & Safety Data.[1] Retrieved from [1]

  • PubChem. Compound Summary: (3-Bromo-2-iodophenyl)methanol.[1] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Cornell University EHS. Management of Halogenated vs. Non-Halogenated Solvents. Retrieved from [1]

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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